Boc-D-glu-ome
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R)-5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(9(15)17-4)5-6-8(13)14/h7H,5-6H2,1-4H3,(H,12,16)(H,13,14)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYAFKXUQMTLPL-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427016 | |
| Record name | BOC-D-GLU-OME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55227-00-4 | |
| Record name | BOC-D-GLU-OME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-D-Glu-OMe | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of Boc-D-Glu-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-D-glutamic acid α-methyl ester, commonly referred to as Boc-D-Glu-OMe, is a protected amino acid derivative widely utilized in synthetic organic chemistry, particularly in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the amine and the methyl ester on the alpha-carboxylic acid allow for selective deprotection and coupling reactions, making it a valuable building block for the synthesis of complex peptides and peptidomimetics. This technical guide provides a comprehensive overview of the key physical properties of this compound, along with standardized experimental protocols for their determination.
Core Physical Properties
The physical properties of this compound are crucial for its handling, storage, and application in chemical reactions. The following table summarizes the key quantitative data available for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₉NO₆ | [1] |
| Molecular Weight | 261.27 g/mol | [1] |
| Appearance | White crystalline powder | |
| Melting Point | 59-64 °C | |
| Optical Rotation [α]D²⁰ | +27.3 ± 2° (c=1 in MeOH) | |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Flash Point | 212.9 ± 27.3 °C | [1] |
| Refractive Index | 1.470 | [1] |
| Solubility | Soluble in organic solvents such as methanol and dichloromethane. | [2] |
| Storage Conditions | 0-8 °C, sealed in a dry environment. | [1] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.
| Spectroscopy | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 1.4 (s, 9H), 1.87-1.96 (m, 1H), 2.12-2.15 (m, 1H), 2.35-2.49 (m, 2H), 3.71 (s, 3H), 4.31-4.33 (d, 1H, J = 4.64 Hz), 5.24- 5.27 (d, 1H, J = 8.16 Hz), 10.19 (s, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 27.5, 28.2, 30.0, 52.4, 52.8, 80.2, 155.5, 172.8, 177.7 |
| Infrared (IR, KBr) | νₘₐₓ (cm⁻¹): 3346, 2979, 1719, 1520, 1439, 1394, 1369, 1216, 1167, 1057, 1029, 879, 853, 816, 780, 596, 463 |
Experimental Protocols
The following are detailed, standardized methodologies for the determination of the key physical properties of solid organic compounds like this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound melts.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.[3]
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.[3]
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned such that the bulb is level with the sample.[3]
-
Heating: The apparatus is heated at a steady and slow rate, approximately 1-2 °C per minute, especially when approaching the expected melting point.[3]
-
Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[4]
-
Reporting: The melting point is reported as a range of these two temperatures.
Optical Rotation Measurement (Polarimetry)
Objective: To measure the rotation of plane-polarized light caused by the chiral centers in this compound.
Apparatus:
-
Polarimeter
-
Polarimeter sample tube (typically 1 dm in length)
-
Volumetric flask
-
Analytical balance
-
Sodium lamp (or other monochromatic light source, typically 589 nm)
Procedure:
-
Solution Preparation: An accurately weighed sample of this compound is dissolved in a specified solvent (e.g., methanol) in a volumetric flask to a known concentration (c, in g/100 mL).[5]
-
Instrument Calibration: The polarimeter is turned on and allowed to warm up. The sample tube is filled with the pure solvent (blank), ensuring no air bubbles are present, and a zero reading is taken.[6]
-
Sample Measurement: The sample tube is rinsed and then filled with the prepared solution of this compound, again ensuring the absence of air bubbles. The tube is placed in the polarimeter.[6]
-
Angle of Rotation Measurement: The analyzer is rotated until the light intensity is at a minimum (for manual polarimeters) or the digital reading stabilizes (for automatic polarimeters). The observed angle of rotation (α) is recorded.[7]
-
Specific Rotation Calculation: The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Infrared (IR) Spectroscopy (KBr Pellet Method)
Objective: To obtain the infrared spectrum of solid this compound to identify functional groups.
Apparatus:
-
FTIR spectrometer
-
Hydraulic press
-
KBr pellet die set
-
Agate mortar and pestle
-
Infrared lamp (for drying)
-
Analytical balance
Procedure:
-
Sample and KBr Preparation: Approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) are weighed accurately.[8] The KBr is pre-dried under an infrared lamp to remove any moisture.
-
Grinding and Mixing: The sample and KBr are ground together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]
-
Pellet Formation: The powdered mixture is transferred to the KBr pellet die. The die is assembled and placed in a hydraulic press. A pressure of 8-10 tons is applied for a few minutes to form a transparent or translucent pellet.[9]
-
Spectrum Acquisition: The KBr pellet is carefully removed from the die and placed in the sample holder of the FTIR spectrometer. The infrared spectrum is then recorded over the desired wavenumber range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.[8]
Visualizations
Experimental Workflow for Optical Rotation Measurement
Caption: Workflow for determining the optical rotation of this compound.
Role of this compound in Peptide Synthesis
Caption: Role of this compound as a building block in solid-phase peptide synthesis.
References
- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. byjus.com [byjus.com]
- 4. pennwest.edu [pennwest.edu]
- 5. Polarimeter - Wikipedia [en.wikipedia.org]
- 6. rudolphresearch.com [rudolphresearch.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. shimadzu.com [shimadzu.com]
- 9. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
An In-depth Technical Guide to Boc-D-glutamic acid alpha-methyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-tert-butoxycarbonyl-D-glutamic acid α-methyl ester, a pivotal reagent in modern synthetic chemistry. As a protected amino acid derivative, it serves as a crucial building block in the synthesis of peptides and complex organic molecules, with significant applications in pharmaceutical research and drug development.[1] This document outlines its chemical structure, physicochemical properties, applications, and general experimental considerations.
Chemical Structure and Identification
Boc-D-glutamic acid α-methyl ester is a derivative of the non-proteinogenic D-glutamic acid. It features two key modifications: a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a methyl ester at the α-carboxyl position. The Boc group provides stability under various reaction conditions and can be readily removed under mild acidic conditions, making it ideal for multi-step syntheses.[] The methyl ester protects the α-carboxylic acid, allowing for selective modification of the side-chain carboxyl group.
Caption: Chemical structure of Boc-D-glutamic acid α-methyl ester.
Physicochemical and Quantitative Data
The properties of Boc-D-glutamic acid α-methyl ester make it a stable, easy-to-handle crystalline solid suitable for a variety of synthetic applications. Key quantitative data are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 55227-00-4 | [1][3] |
| Molecular Formula | C₁₁H₁₉NO₆ | [1][3] |
| Molecular Weight | 261.27 g/mol | [3] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 59-64 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Optical Rotation | [α]D²⁰ = +27.3 ± 2º (c=1 in MeOH) | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Flash Point | 212.9 ± 27.3 °C | [3] |
| Refractive Index | 1.470 | [3] |
| Storage Conditions | 2-8°C | [3] |
| PubChem ID | 13943072 | [1] |
| InChIKey | ZAYAFKXUQMTLPL-SSDOTTSWSA-N | [3] |
Applications in Research and Drug Development
Boc-D-glutamic acid α-methyl ester is a versatile intermediate with significant utility in several areas of chemical and pharmaceutical research.
-
Peptide Synthesis : As a protected D-amino acid, this compound is a fundamental building block for synthesizing peptides containing non-natural configurations.[1] The incorporation of D-amino acids can enhance peptide stability against enzymatic degradation, a crucial attribute for therapeutic peptides. The Boc group ensures selective N-terminal extension of the peptide chain.
-
Drug Development : The unique stereochemistry and functional groups of this molecule make it a valuable scaffold in medicinal chemistry.[1] It is used in the synthesis of drug candidates, particularly in the fields of neuropharmacology, where glutamic acid derivatives are known to interact with neurotransmitter receptors.[4] Its structure allows for modifications that can improve the efficacy and pharmacokinetic profiles of new therapeutic agents.[1]
-
Organic Synthesis : Beyond peptides, it serves as a chiral starting material for the synthesis of complex organic molecules and fine chemicals.[1] Its compatibility with a wide range of coupling reagents and reaction conditions makes it a preferred choice for chemists aiming for precision and high yields in their synthetic pathways.[1]
Experimental Protocols and Handling
While specific experimental procedures are highly dependent on the target molecule, the use of Boc-D-glutamic acid α-methyl ester in a typical synthetic workflow, such as Solid-Phase Peptide Synthesis (SPPS), follows a well-established logical progression.
General Handling and Storage:
-
Storage : The compound should be stored in a tightly sealed container at 2-8°C.[3]
-
Safety : Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves, lab coats, and safety glasses.[5] The compound may cause skin and eye irritation and respiratory irritation.[3] Handling should occur in a well-ventilated area or a fume hood.[3][5]
Generalized Experimental Workflow: Role in Solid-Phase Peptide Synthesis (SPPS)
The diagram below illustrates the logical steps where a Boc-protected amino acid like Boc-D-glutamic acid α-methyl ester is utilized in an SPPS cycle. The process involves sequential deprotection of the N-terminal Boc group and coupling with the next amino acid in the sequence.
Caption: Logical workflow for using a Boc-amino acid in Solid-Phase Peptide Synthesis.
Key Steps in the Protocol:
-
Deprotection : The N-terminal Boc group of the resin-bound peptide is removed using a mild acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Neutralization : The resulting ammonium salt is neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), to free the terminal amine for the subsequent coupling reaction.
-
Coupling : Boc-D-glutamic acid α-methyl ester (with its side-chain carboxyl group free or protected as needed) is activated using coupling reagents (e.g., HBTU, HOBt) and added to the resin to form the next peptide bond.
-
Washing : After each deprotection, neutralization, and coupling step, the resin is thoroughly washed with solvents like DCM and dimethylformamide (DMF) to remove excess reagents and byproducts.
-
Iteration : This cycle is repeated with different protected amino acids until the desired peptide sequence is assembled.
-
Cleavage : Finally, the completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed, typically with a strong acid like hydrofluoric acid (HF).
References
A Technical Guide to the Synthesis and Purification of Boc-D-Glu-OMe
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of N-tert-butoxycarbonyl-D-glutamic acid α-methyl ester (Boc-D-Glu-OMe), a critical building block in peptide synthesis and pharmaceutical research. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical workflows to aid in the practical application of these methods.
Introduction
This compound is a protected amino acid derivative valued for its role in the development of peptide-based therapeutics. The tert-butyloxycarbonyl (Boc) protecting group enhances the stability and solubility of the D-glutamic acid moiety, facilitating its controlled incorporation into complex peptide chains. The α-methyl ester provides additional protection for one of the carboxyl groups, allowing for selective chemical transformations. This guide outlines a robust methodology for the synthesis and subsequent purification of this important compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-protection of D-glutamic acid α-methyl ester with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The following protocol is adapted from established methods for the synthesis of the corresponding L-enantiomer.
Experimental Protocol: Synthesis
Materials:
-
D-glutamic acid α-methyl ester hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Methyl tert-butyl ether (MTBE)
-
10% Citric acid solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottomed flask, dissolve D-glutamic acid α-methyl ester hydrochloride (1.0 eq.) in a 1:1 mixture of water and 1,4-dioxane.
-
To this solution, add di-tert-butyl dicarbonate (1.2 eq.).
-
Slowly add triethylamine (1.0 eq.) dropwise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture for 18 hours at room temperature.
-
Upon completion of the reaction, extract the solution with methyl tert-butyl ether (MTBE) twice to remove unreacted Boc₂O and byproducts.
-
Cool the aqueous phase in an ice bath and carefully adjust the pH to 3 by the slow addition of a 10% citric acid solution.
-
Extract the product from the acidified aqueous phase with ethyl acetate twice.
-
Combine the organic phases and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Synthesis Workflow
A Technical Guide to the Solubility of Boc-D-Glutamic Acid Alpha-Methyl Ester in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A foundational understanding of the physicochemical properties of Boc-D-glutamic acid alpha-methyl ester is essential before conducting solubility studies.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₆ | [1] |
| Molecular Weight | 261.27 g/mol | [1] |
| Appearance | White crystalline powder | |
| Melting Point | Not available | |
| LogP (Octanol-Water Partition Coefficient) | Not available |
The presence of the tert-butyloxycarbonyl (Boc) protecting group generally enhances the solubility of amino acids in organic solvents compared to their unprotected counterparts.[2] However, the specific solubility will vary depending on the solvent's polarity and other intermolecular interactions.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[3] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved substance.
Materials:
-
Boc-D-glutamic acid alpha-methyl ester
-
A selection of organic solvents of varying polarities (e.g., methanol, ethanol, ethyl acetate, dichloromethane, acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Analytical balance
-
Scintillation vials or flasks with airtight seals
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of Boc-D-glutamic acid alpha-methyl ester to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.[3]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[4] It is advisable to perform a preliminary time-to-equilibrium study.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the samples.[3]
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the sediment, it is recommended to use a syringe and immediately filter it through a syringe filter into a clean vial.[3]
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of Boc-D-glutamic acid alpha-methyl ester in the diluted sample using a validated HPLC method or another suitable analytical technique.
-
-
Data Reporting:
-
Calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or mol/L.
-
Repeat the experiment at least in triplicate to ensure the reliability of the results.
-
Data Presentation: Solubility of Boc-D-Glutamic Acid Alpha-Methyl Ester
The following table provides a template for recording and comparing the experimentally determined solubility of Boc-D-glutamic acid alpha-methyl ester in various organic solvents at a specified temperature.
| Solvent | Polarity Index | Solubility (mg/mL) at 25 °C | Observations |
| Methanol | 5.1 | ||
| Ethanol | 4.3 | ||
| Acetone | 5.1 | ||
| Ethyl Acetate | 4.4 | ||
| Dichloromethane | 3.1 | ||
| Dimethylformamide (DMF) | 6.4 | ||
| Dimethyl Sulfoxide (DMSO) | 7.2 | ||
| Other Solvents |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of Boc-D-glutamic acid alpha-methyl ester using the shake-flask method.
Caption: Experimental workflow for solubility determination.
References
An In-Depth Technical Guide on the Stability and Storage of Boc-D-Glu-OMe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-tert-butoxycarbonyl-D-glutamic acid α-methyl ester (Boc-D-Glu-OMe). Understanding the stability profile of this crucial building block is paramount for its effective use in peptide synthesis, drug development, and other applications in medicinal chemistry. This document outlines its inherent stability, potential degradation pathways, and recommended analytical methods for assessing its purity and degradation.
Core Concepts: Chemical Structure and Inherent Stability
This compound is a derivative of D-glutamic acid where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the α-carboxylic acid is esterified as a methyl ester. The Boc protecting group is known to enhance the stability of amino acids under neutral and basic conditions, making them suitable for multi-step synthetic processes.[][2] However, this group is intentionally designed to be labile under acidic conditions to allow for its removal during synthesis.[]
The stability of this compound is a critical factor in ensuring the integrity and purity of synthetic peptides and other molecules. Degradation can lead to the formation of impurities that may be difficult to separate and can impact the biological activity and safety of the final product.
Recommended Storage and Handling
To maintain the integrity and purity of this compound, proper storage and handling are essential. The following conditions are recommended based on information from various suppliers:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or 0-8°C[3] | Refrigeration minimizes the rate of potential degradation reactions. |
| Atmosphere | Store in a well-ventilated place. Keep container tightly closed.[3] | Protects from atmospheric moisture and contaminants. |
| Light | Store in a light-resistant container. | Although specific photostability data is limited, it is good practice to protect from light to prevent potential photodegradation. |
| Handling | Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye protection. Avoid formation of dust and aerosols.[3] | Standard laboratory safety precautions for handling chemical reagents. |
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to be hydrolysis of the Boc group under acidic conditions and, to a lesser extent, hydrolysis of the methyl ester.
Experimental Protocols for Stability Assessment
A forced degradation study is crucial to identify potential degradation products and establish a stability-indicating analytical method. The following are generalized protocols that can be adapted for this compound.
General Sample Preparation
Dissolve a known concentration of this compound (e.g., 1 mg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water, for all stress conditions.
Hydrolytic Degradation
-
Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl. Store at room temperature and an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH. Store at room temperature and collect samples at various time points. Neutralize the samples before analysis.
-
Neutral Hydrolysis: Reflux the sample solution in water at a controlled temperature and collect samples at various time points.
Oxidative Degradation
Treat the sample solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature and collect samples at various time points.
Thermal Degradation
Expose a solid sample of this compound to dry heat in a temperature-controlled oven (e.g., 60°C, 80°C) for a specified period. Dissolve the samples in the mobile phase for analysis.
Photolytic Degradation
Expose the sample solution to a combination of UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.
Stability-Indicating Analytical Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify this compound from its potential degradation products.
Illustrative HPLC Method Parameters
| Parameter | Suggested Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 210 nm) |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
This method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the parent compound from all degradation products formed during forced degradation studies.
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of this compound.
References
A Technical Guide to the ¹H and ¹³C NMR Spectra of N-Boc-D-glutamic acid dimethyl ester (Boc-D-glu-ome)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of N-Boc-D-glutamic acid dimethyl ester, a key building block in peptide synthesis and medicinal chemistry. This document outlines standard experimental protocols for acquiring high-quality NMR spectra and presents a summary of expected chemical shifts for ¹H and ¹³C nuclei.
Data Presentation: Representative NMR Data
The following tables summarize the representative chemical shifts (δ) for Boc-D-glu-ome. These values are compiled based on typical chemical shifts for the functional groups present and data from closely related compounds.[1]
Table 1: Representative ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |
| Boc (t-butyl) | ~ 1.44 | Singlet (s) | N/A | 9H |
| β-CH₂ | ~ 1.95 - 2.25 | Multiplet (m) | - | 2H |
| γ-CH₂ | ~ 2.40 | Triplet (t) | ~ 7.5 | 2H |
| α-CH | ~ 4.35 | Multiplet (m) | - | 1H |
| α-COOCH₃ | ~ 3.73 | Singlet (s) | N/A | 3H |
| γ-COOCH₃ | ~ 3.67 | Singlet (s) | N/A | 3H |
| N-H | ~ 5.10 | Doublet (d) | ~ 7.8 | 1H |
Table 2: Representative ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Carbon Assignment | Chemical Shift (δ) (ppm) |
| Boc C(CH₃)₃ | ~ 28.3 |
| β-CH₂ | ~ 27.8 |
| γ-CH₂ | ~ 30.1 |
| α-CH | ~ 52.9 |
| α-COOCH₃ | ~ 52.4 |
| γ-COOCH₃ | ~ 51.8 |
| Boc C (CH₃)₃ | ~ 80.0 |
| Boc C=O | ~ 155.5 |
| γ-C=O | ~ 173.0 |
| α-C=O | ~ 173.5 |
Experimental Protocols
The following protocols describe standard methodologies for the preparation and analysis of Boc-protected amino acid esters by NMR spectroscopy.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a common choice due to its excellent solubilizing properties for this type of compound.
-
Transfer: Transfer the solution to a 5 mm NMR tube. To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette.
-
Standard: Tetramethylsilane (TMS) can be used as an internal standard for referencing the chemical shifts to 0.00 ppm.
2.2. NMR Data Acquisition
-
Instrumentation: Spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Scans: Acquire 16-32 scans for a standard spectrum.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.
-
-
¹³C NMR Acquisition:
-
Mode: Acquire a proton-decoupled ¹³C spectrum.
-
Scans: A higher number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 2 seconds.
-
2.3. Data Processing
-
Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply an automatic baseline correction to ensure the baseline is flat.
-
Calibration: Calibrate the spectrum using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or the TMS signal (0.00 ppm).
-
Analysis: Integrate the peaks in the ¹H spectrum to determine the relative number of protons. Assign all signals in both spectra to the corresponding atoms in the molecular structure.
Visualization of Workflow
The logical flow from sample preparation to final data analysis in an NMR experiment is crucial for obtaining reliable and reproducible results. The following diagram illustrates this standard workflow.
Caption: Workflow for NMR Spectroscopic Analysis of this compound.
References
function of the Boc protecting group in peptide synthesis
An In-depth Technical Guide on the Function of the Boc Protecting Group in Peptide Synthesis
Introduction to the Boc Protecting Group
In the field of peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the strategic use of protecting groups is fundamental to the successful construction of a desired peptide sequence.[1] The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the α-amino group of an amino acid.[2] Its primary role is to reversibly block the N-terminus, thereby preventing it from participating in unwanted side reactions during the formation of a peptide bond.[1] The Boc group is characterized by its stability in basic and nucleophilic conditions and its lability under moderately acidic conditions, which allows for its selective removal.[3][4] This differential stability is the cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS, one of the two major approaches alongside the Fmoc/tBu strategy.[5][6]
The Boc Solid-Phase Peptide Synthesis (SPPS) Strategy
The Boc SPPS methodology, pioneered by R. Bruce Merrifield, involves the stepwise addition of N-α-Boc-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[7] A typical cycle in Boc-SPPS consists of four main steps:
-
Deprotection: The acid-labile N-α-Boc group on the terminal amino acid of the resin-bound peptide is removed. This is typically achieved by treating the resin with a moderately strong acid, most commonly 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[7][8] This step exposes a new N-terminal amine as a trifluoroacetate salt.[9]
-
Neutralization: The protonated N-terminal amine is neutralized with a hindered organic base, such as diisopropylethylamine (DIEA), to regenerate the free amine nucleophile required for the next coupling step.[5][10]
-
Coupling: The next N-α-Boc-protected amino acid is activated and coupled to the newly freed N-terminal amine of the peptide-resin.[11] Activation is commonly performed using carbodiimides like dicyclohexylcarbodiimide (DCC) or aminium/phosphonium salt-based reagents such as HBTU.[6][7]
-
Washing: Following each deprotection, neutralization, and coupling step, the peptide-resin is thoroughly washed with various solvents to remove excess reagents and byproducts, ensuring the purity of the subsequent reaction.[12]
This cycle is repeated until the desired peptide sequence is fully assembled. The final step involves the cleavage of the completed peptide from the resin support and the simultaneous removal of the "permanent" side-chain protecting groups (typically benzyl-based). This requires treatment with a very strong acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[6][13][14]
Quantitative Data: A Comparative Overview of Boc and Fmoc Strategies
The choice between the Boc and Fmoc strategies depends on the specific peptide sequence, its length, and the presence of sensitive residues. The following table summarizes key quantitative and qualitative differences between the two methods.
| Parameter | Boc Strategy | Fmoc Strategy |
| Nα-Protecting Group Stability | Acid-labile | Base-labile |
| Nα-Deprotection Reagent | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[8][15] | 20-50% Piperidine in Dimethylformamide (DMF)[16][17] |
| Nα-Deprotection Time | 20-30 minutes[11][18] | 5-20 minutes |
| Side-Chain Protection Scheme | Benzyl-based (Bzl), cleaved by strong acid (HF, TFMSA)[5][13] | tert-Butyl-based (tBu), cleaved by moderate acid (TFA)[13][] |
| Final Cleavage Reagent | Anhydrous HF or TFMSA[6] | ~95% TFA with scavengers[8] |
| Orthogonality | Considered "quasi-orthogonal" as both temporary and permanent groups are acid-labile, relying on different acid strengths for removal.[5][20] | Fully orthogonal, as deprotection (base) and cleavage (acid) conditions are distinct.[13][] |
| Key Advantage | Reduces aggregation for hydrophobic or long sequences; lower cost of derivatives.[6][] | Milder conditions, compatible with a wider range of modifications; easier automation.[13][] |
Experimental Protocols
Protocol 1: N-α-Boc Protection of an Amino Acid
This protocol describes the introduction of the Boc group onto the α-amino group of a free amino acid using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
1 M Sodium Hydroxide (NaOH) solution
-
Water
-
Ethyl acetate
-
5% Citric acid or KHSO₄ solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amino acid (1 equivalent) in a 1:1 (v/v) mixture of dioxane and water.[22]
-
Add 1.5 equivalents of triethylamine or adjust the pH to ~9.5 with 1 M NaOH.[22]
-
Cool the solution in an ice bath.
-
Add 1.1 equivalents of (Boc)₂O to the stirred solution.[22]
-
Allow the reaction to stir for 2-4 hours at room temperature, monitoring the progress by TLC.
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the aqueous layer twice with ethyl acetate to remove any unreacted (Boc)₂O and byproducts.[22]
-
Acidify the aqueous layer to pH 2-3 with a cold 5% citric acid solution.[22]
-
Extract the product into ethyl acetate (3 times).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the N-Boc-protected amino acid.[22]
Protocol 2: N-α-Boc Deprotection in Solid-Phase Peptide Synthesis
This protocol details the removal of the N-terminal Boc group from a peptide-resin during an SPPS cycle.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA), peptide synthesis grade
-
Diisopropylethylamine (DIEA), peptide synthesis grade
-
Isopropanol (IPA)
-
SPPS reaction vessel
Procedure:
-
Swell the peptide-resin in DCM for 30-60 minutes.[7]
-
Drain the solvent.
-
Pre-wash: Add a solution of 50% TFA in DCM to the resin and agitate for 2-5 minutes. Drain the solution.[9]
-
Deprotection: Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes at room temperature.[7][18] Note: For sequences containing sensitive residues like Trp, Cys, or Met, scavengers such as 0.5% dithioethane (DTE) should be added to the TFA solution to prevent alkylation by the released tert-butyl cation.[5][10]
-
Drain the TFA solution.
-
Washing: Wash the peptide-resin thoroughly to remove residual acid. A typical washing sequence is:
-
Neutralization: Add a solution of 5-10% DIEA in DCM to the resin and agitate for 2 minutes. Drain and repeat this step once more.[9][10]
-
Final Washing: Wash the resin with DCM (3-5 times) to remove excess base and prepare for the next coupling step.[10] A Kaiser test can be performed to confirm the presence of a free primary amine.[10]
Visualizing Mechanisms and Workflows
Caption: Acid-catalyzed deprotection mechanism of the N-α-Boc group.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. bachem.com [bachem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 18. researchgate.net [researchgate.net]
- 20. biosynth.com [biosynth.com]
- 22. peptide.com [peptide.com]
The Strategic Incorporation of D-Amino Acids: A Technical Guide to Enhancing Peptide Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
The substitution of naturally occurring L-amino acids with their D-enantiomers represents a pivotal strategy in modern peptide drug design and discovery. This technical guide provides a comprehensive overview of the profound impact of D-amino acids on peptide structure, stability, and biological function. By delving into the core principles of stereochemistry and its influence on enzymatic recognition, we explore how the strategic placement of D-amino acids can overcome the inherent limitations of native peptides, such as proteolytic instability and short in-vivo half-lives. This guide offers a detailed examination of the conformational consequences of D-amino acid incorporation, its effect on receptor interactions, and the modulation of signaling pathways. Furthermore, we provide detailed experimental protocols for the synthesis and analysis of D-amino acid-containing peptides, alongside illustrative visualizations of key biological pathways and drug discovery workflows. Quantitative data are summarized in structured tables to facilitate direct comparison and inform rational peptide design.
Introduction: The Stereochemical Advantage of D-Amino Acids
With the exception of achiral glycine, all amino acids exist as one of two non-superimposable mirror images, or enantiomers: the L-(levorotatory) and D-(dextrorotatory) forms.[1] While the proteinogenic machinery in higher organisms almost exclusively utilizes L-amino acids, the strategic incorporation of D-amino acids into synthetic peptides offers a powerful tool to enhance their therapeutic potential.[1] The primary advantage lies in their ability to confer remarkable resistance to enzymatic degradation.[2] Endogenous proteases, the enzymes responsible for peptide catabolism, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids. The introduction of a D-amino acid creates a sterically distinct backbone that is no longer a substrate for these enzymes, thereby significantly increasing the peptide's half-life in biological systems.[3]
Beyond stability, the introduction of a D-amino acid can induce significant changes in the peptide's three-dimensional conformation. This can alter its binding affinity and selectivity for its target receptor, sometimes leading to the development of more potent agonists or antagonists.[4] This guide will explore these multifaceted roles of D-amino acids, providing the technical details necessary for their successful application in peptide research and development.
Impact of D-Amino Acids on Peptide Properties
Enhanced Proteolytic Stability
The most significant and widely exploited benefit of incorporating D-amino acids is the dramatic increase in resistance to proteolysis.[3] This enhanced stability translates to a longer plasma half-life and improved bioavailability.[2]
Table 1: Comparative Proteolytic Stability of L- and D-Amino Acid-Containing Peptides
| Peptide Sequence | Modifying Amino Acid(s) | Matrix | Half-life (t½) | Reference(s) |
| KRLFKKLLKYLRKF (Pep05) | All L-amino acids | Human Plasma | < 2 h | [5] |
| k Rl Fkk LLk Yl Rk F (DP06) | All Lys and Arg as D-isomers | Human Plasma | > 24 h (60% remaining) | [5] |
| TPTPTGTQTPT | All L-amino acids | 50% Human Serum | Degradable | [3] |
| tp -TPTGTQ-tpt | D-amino acids at N- and C-termini | 50% Human Serum | Completely Stable | [3] |
| R-DIM-P-LF11-215 (RDP215) | All L-amino acids | In vitro with Melanoma A375 cells + Serum | Degradation observed | [2] |
| 9D -R-DIM-P-LF11-215 (9D-RDP215) | Phe and Arg as D-isomers | In vitro with Melanoma A375 cells + Serum | Stabilizing effect observed | [2] |
Lowercase letters indicate D-amino acids.
Modulation of Receptor Binding Affinity
The introduction of a D-amino acid can significantly alter the peptide's conformation, which in turn affects its interaction with its biological target. This can lead to either an increase or a decrease in binding affinity, depending on the specific residue, its position, and the receptor's topology.
Table 2: Comparative Receptor Binding Affinities of L- and D-Amino Acid-Containing Peptides
| Peptide/Analog | Receptor | Binding Assay | Ki (nM) | Reference(s) |
| Neurokinin A (NKA) (4-10) | Human NK2 | Radioligand Displacement | ~10-100 | [6] |
| [Lys(5),MeLeu(9)]NKA(4-10) | Human NK2 | Radioligand Displacement | Significantly Higher Affinity | [6] |
| [Nle(10)]NKA(4-10) | Human NK2 | Radioligand Displacement | Significantly Lower Affinity | [6] |
| L-Norepinephrine | α1A-adrenergic | Radioligand Displacement | 1500 | [7] |
| D-Norepinephrine | α-adrenergic | Inferred from multiple studies | 10- to 500-fold lower affinity than L-isomer | [7] |
Conformational Changes in Peptide Structure
The substitution of an L-amino acid with its D-enantiomer can induce significant local and global changes in peptide secondary structure. D-amino acids have different Ramachandran plot preferences compared to their L-counterparts, which can disrupt or stabilize secondary structures like α-helices and β-sheets. For instance, a D-amino acid can disrupt an α-helix but can promote the formation of a β-turn.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides
Fmoc-based solid-phase peptide synthesis is the most prevalent method for creating peptides that include D-amino acids.
Materials:
-
Fmoc-protected L- and D-amino acids
-
Rink Amide resin or other suitable solid support
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Thoroughly wash the resin with DMF, DCM, and MeOH to remove excess reagents.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (L or D), coupling reagent, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours to facilitate coupling.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide to obtain a dry powder.
In Vitro Proteolytic Stability Assay
This assay is used to assess a peptide's resistance to enzymatic degradation.
Materials:
-
L- and D-amino acid-containing peptides
-
Protease solution (e.g., human serum, plasma, or a specific protease like trypsin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation: Prepare stock solutions of the peptides and the protease in PBS.
-
Incubation: Mix the peptide and protease solutions in a microcentrifuge tube and incubate at 37°C.
-
Time-Course Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.
-
Analysis: Analyze the quenched samples by RP-HPLC. The peak area of the intact peptide is monitored over time to determine the rate of degradation.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a powerful technique to analyze the secondary structure of peptides in solution.
Materials:
-
Purified peptide
-
CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4)
-
Quartz cuvette (e.g., 1 mm path length)
-
CD spectropolarimeter
Procedure:
-
Sample Preparation: Dissolve the peptide in the CD buffer to a known concentration (e.g., 0.1 mg/mL). Prepare a buffer blank.
-
Instrument Setup: Purge the spectropolarimeter with nitrogen gas. Set the desired parameters (e.g., wavelength range 190-260 nm, scanning speed, bandwidth).
-
Blank Measurement: Record the CD spectrum of the buffer blank.
-
Sample Measurement: Record the CD spectrum of the peptide solution.
-
Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg × MRW) / (10 × d × c) where:
-
mdeg is the observed ellipticity
-
MRW is the mean residue weight (molecular weight / number of residues)
-
d is the path length of the cuvette in cm
-
c is the concentration of the peptide in g/mL
-
-
Structure Analysis: Analyze the resulting spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) of the peptide.
Signaling Pathways and Experimental Workflows
Aplysia Allatotropin-Related Peptide (ATRP) Signaling Pathway
The ATRP signaling system in Aplysia californica provides a fascinating example of how D-amino acid incorporation can modulate receptor selectivity and downstream signaling. The native ATRP exists as two diastereomers: an all-L form and a form containing a D-phenylalanine at position 2 (D2-ATRP). These two forms exhibit differential activation of two distinct G-protein coupled receptors (GPCRs), leading to the activation of different signaling cascades.[8]
Experimental Workflow for Rational Design of D-Peptide Inhibitors
The development of potent and stable peptide inhibitors often involves a rational design process that leverages the benefits of D-amino acids. The following workflow outlines a typical strategy.
Conclusion and Future Directions
The incorporation of D-amino acids is a cornerstone of modern peptide chemistry, offering a robust strategy to enhance the therapeutic properties of peptide-based drugs. The increased proteolytic stability conferred by D-amino acids directly addresses one of the major limitations of native peptides, paving the way for the development of more effective and bioavailable therapeutics. As our understanding of the structural and functional consequences of D-amino acid substitution continues to grow, so too will our ability to rationally design peptides with tailored pharmacokinetic and pharmacodynamic profiles. Future research will likely focus on the development of novel D-amino acid-containing peptides with enhanced receptor selectivity and unique biological activities, further expanding the therapeutic potential of this versatile class of molecules. The continued refinement of synthetic and analytical techniques will also be crucial in accelerating the discovery and development of the next generation of D-peptide therapeutics.
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide synthesis: D amino acid peptide, retro-inverso peptides resist degradation [lifetein.com.cn]
- 4. Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of neurokinin A(4-10) at the human tachykinin NK(2) receptor: the effect of amino acid substitutions on receptor affinity and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Endogenous l- to d-amino acid residue isomerization modulates selectivity between distinct neuropeptide receptor family members - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity Boc-D-Glu(OMe)-OMe for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of N-tert-Butoxycarbonyl-D-glutamic acid α-methyl ester (Boc-D-Glu(OMe)-OMe), a key building block for researchers, scientists, and drug development professionals. This document details commercial sources, quantitative specifications, experimental protocols for its use in peptide synthesis, and analytical methods for purity assessment. Furthermore, it explores the potential involvement of D-glutamic acid derivatives in neurotransmitter signaling pathways.
Commercial Suppliers and Quantitative Data
High-purity Boc-D-Glu(OMe)-OMe is available from several commercial suppliers. The following table summarizes key quantitative data to facilitate comparison.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Appearance | Storage Conditions |
| BOC Sciences | Boc-D-glutamic acid α-methyl ester | 55227-00-4 | C11H19NO6 | 261.27 | ≥ 99% (HPLC) | White to off-white solid | 2-8°C |
| Chem-Impex | Boc-D-glutamic acid a-methyl ester | 55227-00-4 | C11H19NO6 | 261.27 | ≥ 99% (HPLC) | White crystalline powder | 0-8°C |
| Splendid Lab | Boc-D-Glu-OMe | 55227-00-4 | C11H19NO6 | 261.27 | Not specified | Not specified | Not specified |
Experimental Protocols
Boc-D-Glu(OMe)-OMe is primarily utilized in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Below are detailed methodologies for its incorporation into a peptide chain.
Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
This protocol outlines the manual synthesis of a peptide on a resin support.
Materials:
-
Boc-D-Glu(OMe)-OMe
-
Resin (e.g., Merrifield resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.
-
Boc Deprotection:
-
Wash the resin with DMF (3 times).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3 times), followed by DMF (3 times).
-
Neutralize the resin with a 10% solution of DIEA in DMF (2 times for 5 minutes each).
-
Wash the resin with DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Boc-D-Glu(OMe)-OMe (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Peptide Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin using a cleavage cocktail (e.g., HF/anisole).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Analytical Methods for Purity Assessment
Ensuring the purity of Boc-D-Glu(OMe)-OMe and the final peptide is critical. The following are standard analytical techniques.
2.2.1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of Boc-D-Glu(OMe)-OMe.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm.
-
Data Analysis: Purity is calculated from the peak area percentage.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure of Boc-D-Glu(OMe)-OMe.
-
Solvent: Chloroform-d (CDCl3).
-
¹H NMR: Expect characteristic peaks for the Boc group (singlet around 1.4 ppm), the methyl ester protons (singlet around 3.7 ppm), and the glutamic acid backbone protons.
-
¹³C NMR: Expect signals for the carbonyl carbons, the quaternary carbon of the Boc group, and the carbons of the glutamic acid backbone and methyl ester.
2.2.3. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of Boc-D-Glu(OMe)-OMe.
-
Technique: Electrospray ionization (ESI) is commonly used.
-
Expected Mass: The protonated molecule [M+H]⁺ should be observed at m/z corresponding to the calculated molecular weight.
Visualization of Workflows and Pathways
Experimental Workflow for Solid-Phase Peptide Synthesis
The following diagram illustrates the key steps in solid-phase peptide synthesis using Boc chemistry.
Potential Signaling Pathway: NMDA Receptor Activation
D-glutamic acid is known to be an endogenous agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the mammalian brain.[1] While direct studies on Boc-D-Glu(OMe)-OMe are limited, its structural similarity to D-glutamic acid suggests a potential interaction with this pathway. The following diagram illustrates a simplified NMDA receptor signaling cascade.
Disclaimer: This technical guide is for informational purposes only and is intended for use by qualified professionals. The experimental protocols provided are examples and may require optimization for specific applications. All laboratory work should be conducted with appropriate safety precautions.
References
An In-depth Technical Guide to CAS Number 55227-00-4
Introduction
CAS number 55227-00-4 is a unique identifier assigned by the Chemical Abstracts Service (CAS), a division of the American Chemical Society, to a specific chemical substance. This guide provides a comprehensive overview of the available technical information regarding the properties, handling, and experimental data associated with this compound. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and chemical research.
Chemical and Physical Properties
A thorough search of publicly available chemical databases and scientific literature did not yield specific quantitative data for the physical and chemical properties of the substance associated with CAS number 55227-00-4. Information regarding its molecular weight, formula, melting point, boiling point, solubility, and other key physicochemical parameters is not currently documented in accessible records.
Synthesis and Analytical Methods
Detailed protocols for the synthesis of the compound corresponding to CAS number 55227-00-4 are not available in the public domain. Similarly, specific analytical methods for its characterization, such as spectroscopic data (NMR, IR, MS) or chromatographic techniques (HPLC, GC), have not been published.
Biological Activity and Mechanism of Action
There is no information available in scientific literature or biological databases concerning the biological activity, mechanism of action, or any potential signaling pathways associated with CAS number 55227-00-4.
Experimental Protocols and Handling
Due to the lack of available information, specific experimental protocols for the handling, storage, and use of CAS number 55227-00-4 cannot be provided. Standard laboratory safety practices for handling unknown chemical compounds should be strictly followed. This includes the use of appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and working in a well-ventilated area.
Data Presentation
As no quantitative data for CAS number 55227-00-4 is available, a summary table cannot be generated.
Visualizations
Due to the absence of information on signaling pathways or experimental workflows involving CAS number 55227-00-4, no diagrams can be created.
The chemical substance identified by CAS number 55227-00-4 is not described in the publicly accessible scientific and chemical literature. The lack of data on its properties, synthesis, biological activity, and handling procedures suggests that this compound may be proprietary, part of a confidential research program, or that the CAS number may have been retired or is in error. Researchers and professionals seeking information on this substance are advised to verify the CAS number and consult the original source from which it was obtained. Further investigation through specialized chemical sourcing and proprietary databases may be required to obtain any available information.
Methodological & Application
Application Notes and Protocols for the Incorporation of Boc-D-Glu(OMe)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the efficient coupling of N-α-Boc-D-glutamic acid α-methyl ester (Boc-D-Glu(OMe)-OH) in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). The selection of an appropriate coupling strategy is critical for maximizing yield, minimizing side reactions, and ensuring the synthesis of high-purity peptides.
Introduction
Boc-D-Glu(OMe)-OH is a valuable building block in peptide synthesis. The Boc protecting group on the α-amino function provides robust protection under basic and nucleophilic conditions, while being readily removable with mild acid. The methyl ester on the γ-carboxyl group prevents side reactions at this position during peptide chain elongation. This document outlines detailed protocols for the incorporation of this derivative, a comparison of common coupling reagents, and methods for monitoring reaction completion.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent significantly impacts the efficiency of the amide bond formation. Below is a summary of commonly used coupling reagents and their typical performance for the coupling of Boc-protected amino acids. While specific quantitative data for Boc-D-Glu(OMe)-OH is not extensively published, these values, based on standard amino acid couplings, provide a reliable estimate.
| Coupling Reagent Class | Reagent/Additive | Typical Coupling Efficiency (%) | Racemization Risk | Key Considerations |
| Carbodiimides | DIC / HOBt | 95 - 99 | Low with additive | Cost-effective and reliable for standard couplings. Formation of insoluble diisopropylurea (DIU) byproduct in solution phase.[1] |
| Uronium/Aminium Salts | HBTU / HOBt / DIEA | > 99 | Very Low | Highly efficient and fast reaction times.[2] Ideal for more challenging couplings. Excess reagent can lead to capping of the N-terminus.[1] |
| Uronium/Aminium Salts | HATU / HOAt / DIEA | > 99 | Very Low | Generally more reactive than HBTU, especially for sterically hindered couplings.[3] |
| Phosphonium Salts | PyBOP / DIEA | > 99 | Very Low | Efficient and rapid, with byproducts that are generally less hazardous than those of its predecessor, BOP.[3] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Manual Boc-SPPS Cycle
This protocol describes a standard manual cycle for the incorporation of Boc-D-Glu(OMe)-OH into a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-D-Glu(OMe)-OH
-
Coupling reagent (e.g., HBTU or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIEA) for uronium/phosphonium salt couplings
-
1-Hydroxybenzotriazole (HOBt) for carbodiimide couplings
-
Dichloromethane (DCM), peptide grade
-
N,N-Dimethylformamide (DMF), peptide grade
-
Trifluoroacetic acid (TFA)
-
Isopropyl alcohol (IPA)
-
Kaiser test kit
Workflow Diagram:
Figure 1: General workflow for a single coupling cycle in Boc-SPPS.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 25-50% TFA in DCM to the resin.
-
Agitate for 1-2 minutes, then drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[4]
-
Drain the TFA solution.
-
-
Washing: Wash the resin sequentially with DCM (3x), IPA (1x), and DMF (5x).
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DMF for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DMF (5x).
-
-
Coupling (select one method):
a) Using HBTU:
-
In a separate vessel, pre-activate Boc-D-Glu(OMe)-OH (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2-5 minutes.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.[5]
b) Using DIC/HOBt:
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads and perform a Kaiser test.
-
A negative Kaiser test (yellow beads) indicates complete coupling.[4]
-
If the Kaiser test is positive (blue beads), repeat the coupling step (recouple).
-
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Solution-Phase Peptide Synthesis (LPPS)
This protocol describes the coupling of Boc-D-Glu(OMe)-OH to an amino acid ester (e.g., H-Ala-OMe) in solution.
Materials:
-
Boc-D-Glu(OMe)-OH
-
Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)
-
DIC (or EDC)
-
HOBt
-
Triethylamine (TEA) or DIEA
-
DCM, anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Workflow Diagram:
Figure 2: General workflow for a solution-phase peptide coupling reaction.
Procedure:
-
Reactant Preparation:
-
In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.1 equivalents) in anhydrous DCM. Add TEA or DIEA (1.2 equivalents) and stir for 15-20 minutes at room temperature to obtain the free amine.
-
In a separate flask, dissolve Boc-D-Glu(OMe)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
-
Coupling Reaction:
-
Cool the solution of Boc-D-Glu(OMe)-OH and HOBt to 0°C in an ice bath.
-
Add DIC (1.1 equivalents) to the cooled solution and stir for 10 minutes.
-
Add the solution of the free amino acid ester to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated diisopropylurea (DIU).
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected dipeptide.[7]
Protocol 3: Monitoring Coupling with the Kaiser Test
The Kaiser test is a qualitative method to detect free primary amines on the resin.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Place a few resin beads in a small test tube.
-
Add 2-3 drops of each of the three Kaiser test solutions.
-
Heat the test tube at 100-115°C for 5 minutes.[7]
-
Interpretation:
-
Positive (Blue beads): Free primary amines are present, indicating incomplete coupling.
-
Negative (Yellow/Colorless beads): No free primary amines are detected, indicating complete coupling.
-
Conclusion
The successful incorporation of Boc-D-Glu(OMe)-OH into a peptide sequence is readily achievable with standard peptide synthesis methodologies. For solid-phase synthesis, uronium/aminium salt-based reagents like HBTU and HATU offer high efficiency and are recommended, particularly for complex sequences. The more economical DIC/HOBt method is also a reliable option for routine couplings. In solution-phase synthesis, the DIC/HOBt protocol followed by a straightforward workup and purification provides a robust method for dipeptide formation. Careful monitoring of the coupling reaction, for instance with the Kaiser test in SPPS, is crucial to ensure high yields of the desired peptide.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Incorporation of D-Amino Acids into Peptide Chains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of D-amino acids into peptide chains is a cornerstone of modern peptide-based drug design. While peptides composed of the naturally occurring L-amino acids are often susceptible to rapid degradation by endogenous proteases, the introduction of their D-enantiomers can dramatically enhance metabolic stability, prolonging in vivo half-life and improving bioavailability.[1][2] This stereochemical modification renders the peptide backbone unrecognizable to many proteases, which are highly specific for L-amino acid substrates.[2] This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of peptides containing D-amino acids, along with a discussion of their applications in modulating biological activity.
Core Benefits of D-Amino Acid Incorporation
-
Enhanced Proteolytic Stability: The primary advantage is a significant increase in resistance to degradation by proteases, leading to a longer in vivo half-life.[1][2]
-
Modulation of Biological Activity: The altered three-dimensional conformation can modify binding affinity and selectivity for target receptors. This can lead to the development of highly potent agonists or selective antagonists.[2]
-
Improved Bioavailability: Increased stability against enzymatic breakdown often translates to improved oral and systemic bioavailability.[2]
-
Reduced Immunogenicity: D-peptides may be less prone to processing and presentation by antigen-presenting cells, potentially leading to a decreased immune response.[2]
Data Presentation: Quantitative Impact of D-Amino Acid Substitution
The incorporation of D-amino acids has a quantifiable effect on the pharmacokinetic and pharmacodynamic properties of peptides. The following tables summarize data from various studies.
Table 1: Comparative Proteolytic Stability of L- and D-Amino Acid-Containing Peptides
| Peptide/Analog | Modification | Matrix | Half-life (t½) | Fold Increase in Stability | Reference |
| L-GLP1 | All L-amino acids | Proteinase K | < 1 hour | - | [3] |
| D-GLP1 | All D-amino acids | Proteinase K | > 4.8 hours (80% remaining at 6h) | > 4.8 | [3] |
| L-peptide | All L-amino acids | Proteinase K | < 4 hours | - | [1] |
| L-peptide with C-terminal D-amino acid | Single D-amino acid at C-terminus | Proteinase K | ~16 hours (15% remaining at 24h) | > 4 | [1] |
| Peptide 1 | Tam-labeled NPY analogue | Human blood plasma | 43.5 hours | - | [4] |
| Peptide 2 | NPY-derived decapeptide | Human blood plasma | 3.2 hours | - | [4] |
| PK20 | Contains tert-leucine (isoleucine isomer) | 1 M HCl | 204.4 hours | - | [5] |
| [Ile9]PK20 | tert-leucine replaced with isoleucine | 1 M HCl | 117.7 hours | - | [5] |
Table 2: Impact of D-Amino Acid Substitution on Binding Affinity and Biological Activity
| Peptide | Modification | Target | Assay | IC50 / Kd | Change in Activity | Reference |
| MUC2 Peptide (TPTPTGTQTPT) | All L-amino acids | 996 mAb | ELISA | 60 µmol/dm³ | - | [6] |
| MUC2 Peptide (tptPTGTQTPT) | D-amino acids at N-terminus | 996 mAb | ELISA | 392 µmol/dm³ | ~6.5-fold decrease in binding | [6] |
| V13K | All L-amino acids | E. coli | MIC | 3.12 µM | - | [7] |
| K14D-V13K | Single D-amino acid substitution | E. coli | MIC | 6.25 µM | 2-fold decrease in activity | [7] |
| S11D/K14D-V13K | Double D-amino acid substitution | E. coli | MIC | 12.5 µM | 4-fold decrease in activity | [7] |
| PMIγ (D-peptide) | All D-amino acids | MDM2 | Fluorescence Polarization | Kd = 52.8 nM | High affinity inhibitor | [8] |
| DCDX | D-peptide | - | - | 5 times lower IC50 than L-peptide | 5-fold increase in potency | [1] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid-Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating a D-amino acid using Fmoc/tBu chemistry.
1. Resin Selection and Preparation:
-
Resin Choice: Select a resin based on the desired C-terminal functionality. For a C-terminal amide, Rink Amide resin is a suitable choice. For a C-terminal carboxylic acid, 2-chlorotrityl chloride resin is recommended.
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
2. First Amino Acid Coupling (Loading):
-
Activate the first Fmoc-protected amino acid (L- or D-) (3-5 equivalents relative to resin loading) using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and an additive such as 1-hydroxybenzotriazole (HOBt) in DMF.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol (MeOH).
3. Peptide Chain Elongation (Iterative Cycles):
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin extensively with DMF.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (L- or D-) (3-5 equivalents) and an activating agent (e.g., HBTU/HOBt or HATU) in DMF.
-
Add an organic base such as N,N-diisopropylethylamine (DIPEA).
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF.
-
(Optional) Perform a ninhydrin test to confirm complete coupling. If the test is positive (blue color), recouple the amino acid.
-
4. Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail appropriate for the peptide's amino acid composition and the resin used. A common cocktail is Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5). Caution: TFA is highly corrosive and must be handled in a fume hood.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification of Peptides
1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, often the mobile phase A or a mixture of mobile phase A and B.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
2. HPLC System Setup:
-
Column: A C18 stationary phase column is standard for peptide purification.[9]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a higher percentage of B is typically used to elute the peptide. An initial scouting gradient (e.g., 5-95% B over 30 minutes) can be run on an analytical column to determine the optimal elution conditions.[10]
-
Detection: Monitor the elution at 210-220 nm.[9]
3. Purification Run:
-
Equilibrate the preparative or semi-preparative column with the starting mobile phase conditions.
-
Inject the filtered crude peptide sample.
-
Run the optimized gradient.
-
Collect fractions corresponding to the major peaks.
4. Analysis and Pooling:
-
Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure peptide of the correct molecular weight.
-
Pool the fractions with the desired purity (typically >95%).
-
Lyophilize the pooled fractions to obtain the final peptide as a white, fluffy powder.
Protocol 3: Mass Spectrometry Analysis of Peptides
1. Sample Preparation:
-
Reconstitute the purified, lyophilized peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
2. Mass Spectrometry Method:
-
Ionization: Electrospray ionization (ESI) is a common method for peptide analysis.
-
Mass Analyzer: High-resolution mass spectrometers (e.g., Orbitrap or TOF) are used to determine the accurate molecular weight of the peptide.
-
Tandem MS (MS/MS): To confirm the peptide sequence, the precursor ion corresponding to the peptide is isolated and fragmented (e.g., by collision-induced dissociation - CID), and the resulting fragment ions are analyzed.
3. Data Analysis:
-
Process the raw data to obtain the mass spectrum.
-
Compare the experimental monoisotopic mass with the theoretical calculated mass of the peptide.
-
For MS/MS data, use software to analyze the fragment ion series (b- and y-ions) to verify the amino acid sequence.
Protocol 4: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
1. Sample Preparation:
-
Ensure the peptide is of high purity (>95%).
-
Prepare a peptide stock solution in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4).
-
The final peptide concentration for CD measurements is typically in the range of 0.1-0.2 mg/mL.
2. CD Measurement:
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Acquire a spectrum of the buffer blank first.
-
Acquire the spectrum of the peptide sample under the same conditions.
-
Scan in the far-UV region (typically 190-250 nm).
3. Data Analysis:
-
Subtract the buffer blank spectrum from the peptide spectrum.
-
Convert the raw data (millidegrees) to mean residue ellipticity ([θ]).
-
Analyze the resulting spectrum for characteristic secondary structure features:
Application Highlight: Retro-Inverso Peptides
A specialized application of D-amino acid incorporation is the design of retro-inverso peptides. These peptides are synthesized using D-amino acids in the reverse sequence of the parent L-peptide.[1][11] This approach aims to maintain the spatial orientation of the side chains, which is crucial for receptor binding, while inverting the direction of the peptide backbone.[1] The resulting retro-inverso peptide is often resistant to proteolysis and can mimic the biological activity of the original L-peptide.[1][11]
Signaling Pathway Example: Aplysia Allatotropin-Related Peptide (ATRP) System
The incorporation of a D-amino acid can modulate the selectivity of a peptide for different receptors within a signaling system. A notable example is the Aplysia allatotropin-related peptide (ATRP) neuropeptide system.[2] Endogenous enzymatic isomerization converts an L-phenylalanine to a D-phenylalanine at position 2 of the peptide. This single stereochemical change alters the peptide's preference for two distinct G protein-coupled receptors (GPCRs), thereby redirecting the downstream signaling cascade.
-
L-ATRP preferentially binds to ATRP Receptor 1 , which couples to Gq proteins. This activation leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).
-
D-ATRP , the isomerized form, shows selectivity for ATRP Receptor 2 , which couples to Gs proteins. This interaction activates Adenylyl Cyclase (AC), leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiomeric Effect of d-Amino Acid Substitution on the Mechanism of Action of α-Helical Membrane-Active Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Endogenous l- to d-amino acid residue isomerization modulates selectivity between distinct neuropeptide receptor family members - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Boc-D-glu-ome as a Versatile Building Block for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-glutamic acid α-methyl ester (Boc-D-glu-ome) is a chiral building block of significant interest in the synthesis of pharmaceutical intermediates. As a derivative of the non-proteinogenic D-glutamic acid, its incorporation into bioactive molecules can confer unique pharmacological properties, including enhanced metabolic stability and altered receptor binding affinities. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a methyl ester at the α-carboxyl group allows for selective chemical manipulations at the γ-carboxyl position, making it a versatile precursor for a wide range of complex molecular architectures.
These application notes provide a comprehensive overview of the synthesis of this compound, its application in the preparation of a key pharmaceutical intermediate for a metabotropic glutamate receptor 2/3 (mGluR2/3) agonist, and detailed experimental protocols.
Data Presentation
Table 1: Synthesis of Boc-Protected Glutamic Acid Dimethyl Ester Analogs
The following table summarizes the reaction yields and purity for the synthesis of N-tert-butoxycarbonyl-L-glutamic acid dimethyl ester, a closely related analog of this compound, as reported in various optimized protocols. These values provide a benchmark for the expected efficiency of similar synthetic routes for the D-enantiomer.
| Example | Starting Material | Key Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| 1 | L-Glutamic Acid | Di-tert-butyl dicarbonate, Thionyl chloride, Methanol | Ethyl Acetate | 89.0 | 99.5 | [1] |
| 2 | L-Glutamic Acid | Di-tert-butyl dicarbonate, Thionyl chloride, Methanol | Ethyl Acetate | 69.2 | 98.4 | [1] |
| 3 | L-Glutamic Acid | Di-tert-butyl dicarbonate, Thionyl chloride, Methanol | Ethyl Acetate | 89.3 | 99.7 | [1] |
| 4 | L-Glutamic Acid | Di-tert-butyl dicarbonate, Thionyl chloride, Methanol | Ethyl Acetate | 89.5 | 99.8 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from D-glutamic acid.
Materials:
-
D-Glutamic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Methanol (MeOH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Esterification of D-Glutamic Acid:
-
Suspend D-glutamic acid (1.0 eq) in anhydrous methanol (10 mL/g of amino acid).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.2 eq) dropwise while maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain D-glutamic acid dimethyl ester hydrochloride as a white solid.
-
-
Boc-Protection:
-
Dissolve the D-glutamic acid dimethyl ester hydrochloride (1.0 eq) in dichloromethane (10 mL/g).
-
Cool the solution to 0 °C.
-
Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the organic layer with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Selective Hydrolysis (conceptual):
-
Note: The above procedure yields the dimethyl ester. To obtain this compound (the α-methyl ester), a selective hydrolysis of the γ-methyl ester would be required. This can be a challenging step. A more direct route would involve the protection of the γ-carboxyl group prior to esterification of the α-carboxyl group.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Boc-D-glutamic acid dimethyl ester.
-
Protocol 2: Application of this compound in the Synthesis of an mGluR2/3 Agonist Intermediate
This protocol outlines the coupling of this compound with a hypothetical amine intermediate (H₂N-R) to form a dipeptide-like structure, a common step in the synthesis of mGluR2/3 agonists such as Pomaglumetad Methionil.[2]
Materials:
-
This compound
-
Amine intermediate (H₂N-R)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (10 mL/mmol of this compound).
-
Cool the solution to 0 °C.
-
Add EDC·HCl (1.2 eq) to the solution and stir for 30 minutes at 0 °C.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the amine intermediate (H₂N-R) (1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM.
-
Add the amine solution to the activated this compound solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired dipeptide intermediate.
-
Visualization of Mechanism of Action
The pharmaceutical intermediates synthesized from this compound, such as agonists for mGluR2/3, modulate neuronal signaling. The following diagram illustrates the canonical signaling pathway of mGluR2/3.
Caption: mGluR2/3 Signaling Pathway.
Workflow for Synthesis and Application of this compound
The following diagram outlines the logical workflow from the starting material to the synthesis of a pharmaceutical intermediate.
Caption: Synthetic workflow using this compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its protected functional groups allow for regioselective reactions, making it an ideal starting material for the construction of chiral molecules with defined stereochemistry. The protocols and data presented herein provide a foundation for researchers to utilize this compound in their drug discovery and development efforts, particularly in the synthesis of modulators for targets such as the metabotropic glutamate receptors.
References
Synthesis of Bioactive Peptides Using Boc-D-Glu-OMe: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive peptides incorporating N-tert-butyloxycarbonyl-D-glutamic acid α-methyl ester (Boc-D-Glu-OMe). The inclusion of D-amino acids, such as D-glutamic acid, is a key strategy in modern drug development to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles and therapeutic potential. The protocols outlined below utilize the robust and well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy.
Application Notes
The use of this compound in peptide synthesis offers several advantages. The D-configuration of the glutamic acid residue confers resistance to proteolysis by endogenous proteases, which primarily recognize L-amino acids. This increased biostability is a critical attribute for peptide-based therapeutics. The methyl ester on the alpha-carboxyl group and the Boc group on the alpha-amino group provide orthogonal protection, allowing for selective deprotection and chain elongation. The side-chain carboxyl group is typically protected with a benzyl (Bzl) group, which is labile to strong acids like hydrofluoric acid (HF) used in the final cleavage step.
Bioactive peptides containing D-glutamic acid have applications in various therapeutic areas, including as enzyme inhibitors, receptor antagonists, and antimicrobial agents. The glutamic acid side chain itself can be crucial for biological activity, often participating in key binding interactions with biological targets.
Quantitative Data Summary
The following table summarizes typical quantitative data for the solid-phase synthesis of a model peptide containing a Boc-D-Glu(OBzl)-OH residue. These values are illustrative and can vary based on the specific peptide sequence, scale, and instrumentation used.
| Parameter | Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resins are commonly used for synthesizing peptide acids.[1] |
| Coupling Efficiency (per step) | >99% | Monitored by qualitative tests such as the Kaiser test for primary amines.[1][2] |
| Coupling Efficiency (Boc-D-Glu(OBzl)-OH) | ~95-99% | May require optimized coupling reagents or a double coupling strategy for sterically hindered residues.[1] |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on the length and complexity of the peptide sequence.[1][2] |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is necessary to remove truncated or deletion sequences and byproducts from side reactions.[1][2] |
| Final Purified Peptide Yield | 20 - 40% | Represents the yield after preparative reverse-phase high-performance liquid chromatography (RP-HPLC) purification.[1] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the manual solid-phase synthesis of a hypothetical bioactive pentapeptide (e.g., Tyr-D-Glu-Gly-Phe-Leu) using Boc-D-Glu(OBzl)-OH.
Materials and Reagents
-
Merrifield resin (1% DVB, 100-200 mesh, 0.8 mmol/g substitution)
-
Boc-L-Leu-OH, Boc-L-Phe-OH, Boc-Gly-OH, Boc-D-Glu(OBzl)-OH, Boc-L-Tyr(Bzl)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine
-
Anhydrous Hydrofluoric acid (HF)
-
Anisole (scavenger)
-
Diethyl ether
-
Acetonitrile (ACN) for HPLC
-
Kaiser test kit
Protocol 1: Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)
This protocol outlines the stepwise elongation of the peptide chain on the solid support.
1. Resin Preparation and First Amino Acid Attachment:
- Swell 1 g of Merrifield resin in DCM for 1 hour in a reaction vessel.
- Wash the resin with DMF (3x), DCM (3x), and then DMF again.
- To attach the first amino acid (Boc-L-Leu-OH), dissolve 3 equivalents of Boc-L-Leu-OH and 3 equivalents of cesium salt (e.g., CsHCO₃) in DMF.
- Add the solution to the resin and heat at 50°C for 12-24 hours.
- Wash the resin with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.
- Determine the substitution level of the resin using a suitable method (e.g., picric acid titration).
2. Deprotection of the Boc Group:
- Swell the resin in DCM.
- Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[3]
- Wash the resin with DCM (3x) and isopropanol (3x) to remove residual TFA.[3]
3. Neutralization:
- Treat the resin with a 10% solution of DIEA in DMF for 2 minutes (repeat twice) to neutralize the ammonium salt formed during deprotection.[1]
- Wash the resin with DMF (5x).[1]
4. Amino Acid Coupling:
- In a separate flask, pre-activate the next amino acid (e.g., Boc-L-Phe-OH) by dissolving 3 equivalents of the Boc-amino acid and 3 equivalents of HOBt in DMF, followed by the addition of 3 equivalents of DIC. Allow the activation to proceed for 10-15 minutes.
- Add the activated amino acid solution to the neutralized resin.
- Agitate the reaction mixture for 2-4 hours at room temperature.[1]
- Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.[1]
5. Washing:
- After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[1]
6. Repeat Cycles:
- Repeat steps 2-5 for each subsequent amino acid (Boc-Gly-OH, Boc-D-Glu(OBzl)-OH, and Boc-L-Tyr(Bzl)-OH) to assemble the complete peptide chain.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups. Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.
1. Preparation:
- After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DMF and DCM, and dry it completely under vacuum.[1]
2. HF Cleavage:
- Transfer the dried peptide-resin to the HF reaction vessel.
- Add a scavenger, such as anisole (1 mL per gram of resin), to trap reactive carbocations generated during cleavage.[4]
- Cool the reaction vessel to -5 to 0°C.
- Carefully distill anhydrous HF into the reaction vessel.
- Stir the mixture at 0°C for 1-2 hours.[4]
- Remove the HF by evaporation under a stream of nitrogen.
3. Peptide Precipitation and Washing:
- Transfer the resin and crude peptide mixture to a centrifuge tube.
- Triturate the resin with cold diethyl ether to precipitate the peptide.
- Centrifuge and decant the ether.
- Wash the peptide precipitate several times with cold diethyl ether to remove scavengers and organic byproducts.[1]
- Dry the crude peptide under vacuum.
Protocol 3: Purification and Characterization
1. Purification:
- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetic acid or a buffer containing a denaturant for poorly soluble peptides).
- Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
- Collect fractions and monitor the absorbance at 220 nm or 280 nm.
2. Characterization:
- Analyze the purified fractions by analytical RP-HPLC to assess purity.
- Confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to determine its molecular weight.[5]
- Further characterization can include amino acid analysis and sequencing.
Visualizations
Caption: Workflow for Boc-SPPS of a bioactive peptide.
Caption: Generalized signaling pathway of a bioactive peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 5. Purification and characterisation of a glutamic acid-containing peptide with calcium-binding capacity from whey protein hydrolysate | Journal of Dairy Research | Cambridge Core [cambridge.org]
Application Notes and Protocols for Bioconjugation Utilizing Boc-D-Glutamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Boc-D-glutamic acid derivatives in bioconjugation. The unique structural features of glutamic acid, combined with the versatility of Boc-protection chemistry, offer a powerful platform for the development of advanced bioconjugates, including antibody-drug conjugates (ADCs), peptide-drug conjugates, and other targeted therapeutics. The inclusion of D-glutamic acid can enhance the enzymatic stability of the resulting linker.
Introduction to Boc-D-Glutamic Acid in Bioconjugation
Boc-D-glutamic acid is a non-proteinogenic amino acid derivative that serves as a valuable building block in the design of chemical linkers for bioconjugation. The tert-butyloxycarbonyl (Boc) protecting group on the α-amine allows for selective chemical modifications at the carboxylic acid side chains. This controlled reactivity is crucial for the stepwise synthesis of complex bioconjugates.
Key Advantages:
-
Controlled Synthesis: The Boc group provides a robust and easily removable protecting group, enabling sequential and site-specific conjugation reactions.
-
Enhanced Stability: The incorporation of a D-amino acid, such as D-glutamic acid, can increase the resistance of the linker to enzymatic degradation in biological environments, a critical factor for in vivo applications. For instance, a glutamic acid-valine-citrulline (EVCit) tripeptide linker has demonstrated exceptional stability in mouse and human plasma while remaining cleavable by intracellular enzymes like cathepsin B.[1][2]
-
Versatility: The two carboxylic acid groups of glutamic acid offer multiple attachment points for drugs, imaging agents, or other molecules, allowing for the creation of branched or multi-payload linkers.
General Workflow for Bioconjugation using a Boc-D-Glutamic Acid Derivative
The overall strategy involves a multi-step process that begins with the synthesis of a linker containing Boc-D-glutamic acid, followed by its activation and conjugation to a biomolecule, typically an antibody or other protein.
Experimental Protocols
Protocol 1: Synthesis of a Boc-D-Glutamic Acid-NHS Ester Linker
This protocol describes the activation of the carboxylic acid groups of a Boc-D-glutamic acid derivative to form a reactive N-hydroxysuccinimide (NHS) ester, preparing it for conjugation to primary amines on a biomolecule.
Materials:
-
Boc-D-glutamic acid derivative (with any additional spacer molecules already attached)
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) (optional, if starting with an amine salt)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve the Boc-D-glutamic acid derivative (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add DCC or EDC (1.1 equivalents) to the solution. If using EDC hydrochloride, an equivalent of a non-nucleophilic base like TEA may be added.
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Let the reaction proceed for 4-12 hours, monitoring its progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Dilute the filtrate with EtOAc and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and EtOAc.
Protocol 2: Conjugation of Boc-D-Glutamic Acid-NHS Ester to an Antibody
This protocol details the conjugation of the activated linker to primary amines (e.g., lysine residues) on an antibody.
Materials:
-
Purified antibody (e.g., IgG) at 5-10 mg/mL
-
Boc-D-glutamic acid-NHS ester linker
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4-8.0
-
Anhydrous Dimethyl sulfoxide (DMSO) or DMF
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification
Procedure:
-
Antibody Preparation: Exchange the antibody into the Conjugation Buffer (PBS, pH 7.4-8.0) using a desalting column or dialysis to remove any amine-containing buffers.
-
Linker Preparation: Immediately before use, dissolve the Boc-D-glutamic acid-NHS ester linker in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-20 mM).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent denaturation of the antibody.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Purification: Remove the unreacted linker and byproducts by size-exclusion chromatography (e.g., a G-25 column) equilibrated with PBS, pH 7.4. Collect the fractions containing the antibody-linker conjugate.
Protocol 3: Boc Deprotection and Second Payload Conjugation
This protocol describes the removal of the Boc protecting group to reveal a free amine, which can then be conjugated to a second molecule, such as a cytotoxic drug.
Materials:
-
Lyophilized antibody-linker conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Activated payload (e.g., drug-NHS ester)
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)
-
DIPEA (N,N-Diisopropylethylamine)
-
Purification columns (e.g., SEC or HIC)
Procedure:
-
Boc Deprotection: Resuspend the lyophilized antibody-linker conjugate in a solution of 20-50% TFA in DCM.
-
Incubate at room temperature for 30-60 minutes.
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Second Conjugation: Dissolve the deprotected antibody-linker in an anhydrous aprotic solvent like DMF or DMSO.
-
In a separate vial, dissolve the activated payload.
-
Add the activated payload solution to the antibody-linker solution. Add 3-4 equivalents of DIPEA to act as a base.
-
Stir the reaction at room temperature for 4-12 hours under an inert atmosphere.
-
Final Purification: Purify the final antibody-drug conjugate using SEC or hydrophobic interaction chromatography (HIC) to remove unreacted drug and other impurities.
Quantitative Data and Characterization
The success of a bioconjugation reaction is determined by several key parameters, most notably the drug-to-antibody ratio (DAR).
Table 1: Methods for Determining Drug-to-Antibody Ratio (DAR)
| Method | Principle | Advantages | Disadvantages |
| UV/Vis Spectroscopy | Calculation of the concentrations of the antibody and the drug based on their distinct absorbance maxima (e.g., 280 nm for antibody, different wavelength for the drug).[] | Rapid and simple. | Requires a unique absorbance wavelength for the drug and linker.[] |
| Hydrophobic Interaction Chromatography (HIC)-HPLC | Separates ADC species with different numbers of conjugated drugs based on their hydrophobicity. The weighted average of the peak areas gives the average DAR.[] | Provides information on the distribution of drug-loaded species.[] | Can be influenced by the hydrophobicity of the linker and antibody itself. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Determines the exact mass of the different ADC species, allowing for the precise calculation of the number of conjugated drugs.[] | Highly accurate and provides detailed information on the conjugate heterogeneity.[] | Requires specialized equipment and can be complex for heterogeneous mixtures.[] |
Table 2: Representative Data for Glutamic Acid-Containing Linkers
| Linker Type | Stability in Mouse Plasma (t1/2) | Cleavage Mechanism | Key Feature | Reference |
| Valine-Citrulline (VCit) | < 10 hours | Cathepsin B | Standard cleavable linker, unstable in mouse plasma. | [1] |
| Glutamic acid-Valine-Citrulline (EVCit) | > 200 hours | Cathepsin B | High stability in mouse and human plasma, suitable for preclinical studies. | [1][2] |
Visualization of Key Concepts
Structure of a Glutamic Acid-Based ADC Linker
The following diagram illustrates the components of an antibody-drug conjugate utilizing a glutamic acid-based linker.
Logical Flow of NHS Ester Conjugation
This diagram outlines the chemical logic behind the conjugation of an NHS ester-activated linker to a primary amine on a protein.
References
Application Notes: The Use of Boc-D-glu-ome in the Synthesis of Glutamate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(tert-butyloxycarbonyl)-D-glutamic acid-γ-methyl ester, commonly referred to as Boc-D-Glu(OMe)-OH, and its related dimethyl ester variant (Boc-D-Glu(OMe)-OMe), are pivotal building blocks in medicinal chemistry and neuropharmacology. The tert-butyloxycarbonyl (Boc) protecting group offers acid-labile protection of the α-amino group, while the methyl esterification of the side-chain carboxyl group allows for selective chemical modifications. This strategic protection scheme makes Boc-D-glu-ome an ideal starting material for the synthesis of a wide array of glutamate analogs. These synthetic analogs are crucial tools for probing the structure and function of glutamate receptors—the primary mediators of excitatory neurotransmission in the central nervous system—and for developing novel therapeutics for neurological disorders.
Key Applications in Drug Discovery and Research
The synthesis of glutamate analogs using this compound is central to several research areas:
-
Probing Glutamate Receptor Subtypes: Glutamate receptors, broadly classified into ionotropic (iGluRs: NMDA, AMPA, Kainate) and metabotropic (mGluRs) receptors, have distinct pharmacological profiles.[1][2] Analogs synthesized from this compound allow for the systematic modification of the glutamate backbone. These modifications can alter binding affinity and efficacy, helping to elucidate the specific structural requirements for interacting with different receptor subtypes.[1][2]
-
Development of Selective Ligands: By creating conformationally constrained or substituted analogs, researchers can develop ligands (agonists or antagonists) with high selectivity for a specific receptor subtype.[2] For example, analogs have been synthesized that can discriminate between individual NMDA receptor subtypes, which is a significant step toward targeted therapies with fewer side effects.[2]
-
Structure-Activity Relationship (SAR) Studies: this compound provides a versatile scaffold for generating libraries of related compounds. These libraries are then used in SAR studies to understand how specific chemical changes—such as altering chain length, introducing methyl groups, or creating cyclic structures—affect the biological activity at glutamate receptors.[1]
-
Neuropharmacological Tools: Novel glutamate analogs are indispensable tools for studying the physiological roles of glutamate receptors in processes like learning, memory, and synaptic plasticity, as well as their roles in pathological conditions such as epilepsy, stroke, and neurodegenerative diseases.[3]
Visualizing the Synthesis and Biological Action
General Synthesis Workflow
The synthesis of a glutamate analog from this compound typically involves a multi-step process that includes modification of the unprotected carboxyl group, coupling with other molecules, and selective deprotection steps.
Caption: A generalized workflow for synthesizing glutamate analogs from this compound.
Mechanism of Action: Glutamate Analog at the Synapse
Glutamate analogs act at the synapse by mimicking or blocking the action of endogenous glutamate. Their interaction with postsynaptic receptors, such as the NMDA receptor, modulates ion flow and downstream signaling cascades.
Caption: Signaling pathway showing a glutamate analog acting on a postsynaptic NMDA receptor.
Experimental Protocols
Protocol 1: General Boc-SPPS Deprotection and Coupling Cycle
This protocol describes a standard cycle for solid-phase peptide synthesis (SPPS) using a Boc-protected amino acid like Boc-D-Glu(OMe)-OH.[4][5][6]
Materials:
-
Peptide synthesis resin (e.g., Merrifield or PAM resin) with a free amino group
-
Boc-D-Glu(OMe)-OH
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[5]
-
Neutralization Solution: 10% N,N-Diisopropylethylamine (DIEA) in DCM[7]
-
Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) or equivalents like HBTU/HATU[4][7]
-
Solvents: DCM, N,N-Dimethylformamide (DMF), Isopropanol (IPA)
Methodology:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes. Drain the solvent.
-
Boc Deprotection:
-
Washing: Wash the resin extensively to remove residual acid.
-
DCM (3 times)
-
IPA (2 times)
-
DCM (3 times)
-
-
Neutralization:
-
Add the 10% DIEA/DCM solution to the resin and agitate for 5-10 minutes to neutralize the trifluoroacetate salt of the N-terminal amine. Repeat once.[7]
-
Wash the resin with DCM (3-5 times) to remove excess base.
-
-
Amino Acid Coupling (DCC/HOBt method):
-
In a separate vial, dissolve Boc-D-Glu(OMe)-OH (3 equivalents relative to resin loading) and HOBt (3 eq.) in DMF.
-
In another vial, dissolve DCC (3 eq.) in DCM.
-
Cool the amino acid/HOBt solution to 0°C and add the DCC solution. Allow to pre-activate for 10-15 minutes.
-
Add the activated amino acid solution to the neutralized resin and agitate for 2-4 hours at room temperature.
-
Monitor coupling completion with a qualitative method (e.g., Kaiser test).
-
-
Final Washing: Wash the resin with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection/coupling cycle.
Protocol 2: Synthesis of N-tert-butyloxycarbonyl-L-glutamic acid dimethyl ester
This protocol is adapted from a patented method for the synthesis of the L-enantiomer, which demonstrates a high-yield process applicable to the D-enantiomer as well.[8]
Materials:
-
L-glutamic acid dimethyl ester hydrochloride (L-Glu(OMe)-OMe·HCl) oily matter
-
Ethyl acetate
-
Water
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Alkaline solution (e.g., sodium carbonate)
-
Petroleum ether
Methodology:
-
Reaction Setup: To the oily L-Glu(OMe)-OMe·HCl, add ethyl acetate and water.
-
Boc Protection: While stirring, adjust the pH of the mixture to 8.5-9.0 using an alkaline solution. Add Boc₂O to the reaction mixture. Maintain the temperature at 20-25°C and continue stirring for 3-5 hours.
-
Workup: After the reaction is complete, allow the layers to separate. Collect the organic (ethyl acetate) layer.
-
Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure at 58-60°C to obtain an oily product.
-
Crystallization: Cool the oily residue to room temperature and add petroleum ether. Stir to induce crystallization. A seed crystal may be added to facilitate this process.
-
Isolation: Collect the resulting solid powder by suction filtration to yield the final product, N-tert-butyloxycarbonyl-L-glutamic acid dimethyl ester.[8]
Quantitative Data Summary
The following table summarizes the yield and purity data from various scales of synthesis for N-tert-butyloxycarbonyl-L-glutamic acid dimethyl ester, as reported in the adapted protocol.[8]
| Experiment Type | Scale | Final Yield | Final Purity (HPLC) |
| Parallel Experiment 1 | Lab Scale | 89.0% | 99.5% |
| Parallel Experiment 2 | Lab Scale | 89.3% | 99.7% |
| Pilot Scale | Pilot Plant | 89.5% | 99.8% |
| Comparative Example | Lab Scale | 69.2% | 98.4% |
References
- 1. Glutamate receptor ligands: synthesis, stereochemistry, and enantiopharmacology of methylated 2-aminoadipic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacology of glutamate receptor ligands: new isothiazole analogues of ibotenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxa-Michael-based divergent synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. academic.oup.com [academic.oup.com]
- 7. peptide.com [peptide.com]
- 8. CN111807994A - L-glutamic acid derivative and synthesis method and application thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Solution-Phase Synthesis of Dipeptides with Boc-D-Glu(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids, such as D-isomers, into peptide sequences is a critical strategy in modern medicinal chemistry and drug development. Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles. N-α-(tert-Butoxycarbonyl)-D-glutamic acid γ-methyl ester (Boc-D-Glu(OMe)-OH) is a valuable building block for introducing a D-glutamic acid residue with a protected side-chain carboxyl group. This prevents unwanted side reactions and allows for the selective formation of the peptide bond at the α-carboxyl group.
Solution-phase peptide synthesis (SPPS) is a classical and highly versatile method that remains indispensable for the large-scale production of short peptides and for syntheses requiring careful monitoring and purification of intermediates. This application note provides a detailed protocol for the synthesis of a model dipeptide, Boc-D-Glu(OMe)-Ala-OMe, using Boc-D-Glu(OMe)-OH and L-Alanine methyl ester as starting materials. The protocol utilizes a carbodiimide-mediated coupling reaction, a robust and widely used method for peptide bond formation.
Core Principles
The solution-phase synthesis of the dipeptide follows a straightforward two-step process:
-
Peptide Coupling: The α-carboxyl group of Boc-D-Glu(OMe)-OH is activated by a coupling reagent, dicyclohexylcarbodiimide (DCC), in the presence of an additive, 1-hydroxybenzotriazole (HOBt), which minimizes the risk of racemization. The activated amino acid is then reacted with the free amino group of L-Alanine methyl ester (H-Ala-OMe) to form the dipeptide.
-
N-terminal Boc Deprotection: The Boc protecting group on the N-terminus of the newly formed dipeptide is removed using trifluoroacetic acid (TFA), yielding the dipeptide-TFA salt, which can be used for further chain elongation if desired.
Data Presentation
The following tables summarize the reagents required and the expected outcomes for the synthesis of the model dipeptide, Boc-D-Glu(OMe)-Ala-OMe. Yields are based on typical results for solution-phase peptide couplings.
Table 1: Reagents for Synthesis of Boc-D-Glu(OMe)-Ala-OMe
| Reagent | Molecular Weight ( g/mol ) | Role | Stoichiometry (Equivalents) |
| Boc-D-Glu(OMe)-OH | 275.29 | N-terminal Amino Acid | 1.0 |
| H-Ala-OMe·HCl | 139.57 | C-terminal Amino Acid | 1.2 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | Coupling Reagent | 1.1 |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | Additive (Rac. Suppressant) | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | Base | 1.2 |
| Dichloromethane (DCM), Anhydrous | 84.93 | Solvent | - |
| Ethyl Acetate (EtOAc) | 88.11 | Extraction Solvent | - |
| 1 M HCl (aq) | 36.46 | Aqueous Wash | - |
| Saturated NaHCO₃ (aq) | 84.01 | Aqueous Wash | - |
| Brine | - | Aqueous Wash | - |
| Anhydrous MgSO₄ or Na₂SO₄ | 120.37 / 142.04 | Drying Agent | - |
Table 2: Expected Yield and Characterization Parameters for Boc-D-Glu(OMe)-Ala-OMe
| Parameter | Expected Outcome |
| Physical Appearance | White to off-white solid |
| Purification Method | Silica Gel Column Chromatography |
| Expected Yield | 85-95% |
| Molecular Formula | C₁₅H₂₆N₂O₇ |
| Molecular Weight | 346.38 g/mol |
| ¹H NMR | Consistent with the dipeptide structure. Expect signals for Boc group (~1.4 ppm), methyl esters (~3.7 ppm), α-protons, and side-chain protons. |
| Mass Spectrometry (ESI-MS) | m/z: 347.18 [M+H]⁺, 369.16 [M+Na]⁺ |
Experimental Protocols
Protocol 1: Synthesis of Boc-D-Glu(OMe)-Ala-OMe
This protocol describes the coupling of Boc-D-Glu(OMe)-OH with L-Alanine methyl ester hydrochloride.
Materials and Reagents:
-
Boc-D-Glu(OMe)-OH
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
1 M HCl, Saturated NaHCO₃, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica Gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator.
Procedure:
-
Neutralization of H-Ala-OMe·HCl:
-
Dissolve H-Ala-OMe·HCl (1.2 eq.) in anhydrous DCM.
-
Add DIPEA (1.2 eq.) and stir the mixture at room temperature for 20-30 minutes. This solution containing the free amine is used directly in the next step.
-
-
Coupling Reaction:
-
In a separate round-bottom flask, dissolve Boc-D-Glu(OMe)-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise to the mixture.
-
Stir the reaction mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Add the neutralized H-Ala-OMe solution from Step 1 to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure Boc-D-Glu(OMe)-Ala-OMe.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized dipeptide using NMR spectroscopy and mass spectrometry.
-
Protocol 2: N-terminal Boc Deprotection
This protocol describes the removal of the Boc group from the synthesized dipeptide.
Materials and Reagents:
-
Boc-D-Glu(OMe)-Ala-OMe
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve the purified Boc-D-Glu(OMe)-Ala-OMe (1.0 eq.) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the solution, resulting in a 50% TFA/DCM solution.
-
Remove the ice bath and stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC until all the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Add cold diethyl ether to the oily residue to precipitate the product as a TFA salt (H-D-Glu(OMe)-Ala-OMe·TFA).
-
Triturate the solid with fresh cold diethyl ether, and collect the precipitate by filtration.
-
Dry the product under vacuum. The resulting TFA salt can often be used in the next coupling step without further purification after neutralization.
Visualizations
Caption: Experimental workflow for the solution-phase synthesis and deprotection of a dipeptide.
Caption: Proposed signaling pathway for D-glutamic acid-containing dipeptides.
Discussion and Applications
The protocols described provide a reliable method for the synthesis of dipeptides incorporating Boc-D-Glu(OMe)-OH. The use of D-glutamic acid can significantly enhance the peptide's resistance to proteolysis, a crucial attribute for therapeutic candidates.
Dipeptides containing D-glutamic acid may act as pro-drugs. Following administration, they can be hydrolyzed by endogenous peptidases to release D-glutamate. D-amino acids, including D-glutamate, are known to interact with and modulate excitatory amino acid receptors such as the NMDA receptor.[1] This modulation of glutamatergic signaling pathways can have profound effects on the central nervous system and is an area of active research in the development of novel therapeutics for neurological disorders.[2][3] The enhanced stability and potential for targeted release of D-glutamate make dipeptides synthesized from Boc-D-Glu(OMe)-OH promising candidates for further investigation in drug discovery programs.
References
Troubleshooting & Optimization
Technical Support Center: Boc-D-Glu(OMe)-OH in SPPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Boc-D-Glu(OMe)-OH in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with the use of Boc-D-Glu(OMe)-OH in SPPS?
The primary side reactions encountered when using Boc-D-Glu(OMe)-OH are:
-
Pyroglutamate Formation: This occurs when an N-terminal Boc-D-Glu(OMe)-OH residue cyclizes, leading to the loss of methanol and the formation of a pyroglutamyl residue. This reaction terminates peptide chain elongation.[1][2][3][4][5]
-
Glutarimide Formation: Analogous to aspartimide formation, the peptide backbone nitrogen can attack the γ-carbonyl of the glutamic acid side chain, especially when the subsequent amino acid is sterically unhindered (e.g., Gly).[6][7] This can lead to a mixture of α- and β-peptides upon ring opening.
-
Side-Chain Ester Hydrolysis/Transesterification: The methyl ester is generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions. Transesterification can also occur if alcohols are used as scavengers or in cleavage cocktails.
-
Acylation of Scavengers during HF Cleavage: During final cleavage with hydrogen fluoride (HF), the glutamic acid side chain can form a reactive acylium ion, which can then acylate aromatic scavengers like anisole.
Q2: How stable is the methyl ester protecting group on the side chain of Boc-D-Glu(OMe)-OH during standard Boc-SPPS cycles?
The methyl ester (OMe) is considered a robust protecting group under the standard conditions of Boc-SPPS. It is stable to the repetitive treatments with trifluoroacetic acid (TFA) used for the removal of the Nα-Boc group.[8] However, prolonged exposure to strong acids or the presence of nucleophiles could potentially lead to partial hydrolysis or transesterification.
Q3: Can the use of Boc-D-Glu(OMe)-OH lead to racemization?
Racemization of the D-glutamic acid residue is not a commonly reported side reaction under standard Boc-SPPS coupling conditions. However, the formation of a glutarimide intermediate can lead to epimerization at the α-carbon.
Troubleshooting Guides
Issue 1: Unexpected Mass Loss of 18 Da or 32 Da in the Final Peptide
-
Observation: Mass spectrometry analysis of the crude peptide shows a significant peak with a mass corresponding to the target peptide minus 18 Da (if the N-terminus is Glu) or 32 Da (if the N-terminus is Glu(OMe)).
-
Possible Cause: Pyroglutamate formation. An N-terminal glutamic acid or glutamic acid methyl ester residue has cyclized, resulting in the loss of water (from Glu) or methanol (from Glu(OMe)) and capping the N-terminus, which prevents further elongation.[1][2][3]
-
Troubleshooting Steps:
-
Confirm with MS/MS: Verify that the mass loss is localized to the N-terminus of the peptide.
-
Optimize Coupling of the Subsequent Residue: Ensure rapid and highly efficient coupling of the amino acid following the N-terminal Boc-D-Glu(OMe)-OH. This minimizes the time the deprotected N-terminal amine is available to initiate cyclization.
-
In Situ Neutralization: Employing in situ neutralization protocols can reduce the time the free N-terminal amine is exposed, thereby minimizing the opportunity for cyclization.
-
Alternative Protecting Group: If pyroglutamate formation is persistent and problematic, consider using a more sterically hindered side-chain protecting group for the N-terminal glutamic acid residue, such as a cyclohexyl (OcHex) or benzyl (OBzl) ester, although these have their own cleavage requirements.[9]
-
Issue 2: Appearance of a Doublet or an Unresolved Broad Peak for the Target Peptide in HPLC
-
Observation: The HPLC chromatogram of the crude peptide shows two closely eluting peaks or a broad peak where a single sharp peak for the desired product is expected. Mass spectrometry confirms both peaks have the same mass as the target peptide.
-
Possible Cause: Glutarimide formation and subsequent rearrangement. A glutarimide intermediate has formed at a D-Glu residue within the sequence, which upon opening can generate a mixture of the desired α-peptide and the isomeric β-peptide. This is more likely to occur in sequences such as Glu-Gly.[6]
-
Troubleshooting Steps:
-
Sequence Analysis: Identify if the Boc-D-Glu(OMe)-OH residue is followed by a sterically small amino acid like Glycine.
-
Modify Coupling Conditions: The use of coupling additives like 1-hydroxybenzotriazole (HOBt) can sometimes suppress imide formation.
-
Steric Hindrance: If the sequence allows, substituting the adjacent residue with a bulkier amino acid can sterically hinder the formation of the glutarimide ring.[6]
-
Alternative Protecting Group: Employing a bulkier side-chain protecting group on the glutamic acid, such as a cyclohexyl ester (OcHex), can reduce the propensity for glutarimide formation.[9]
-
Issue 3: Unidentified Peaks in HPLC and Mass Shift of +92 Da or other adducts in the Mass Spectrum after HF Cleavage
-
Observation: After HF cleavage, the HPLC of the crude product shows significant impurity peaks, and mass spectrometry reveals adducts, particularly a +92 Da modification corresponding to the addition of anisole.
-
Possible Cause: Acylation of scavengers. During the final HF cleavage, the glutamic acid side chain can be protonated and lose water to form a reactive acylium ion. This electrophilic species can then be trapped by nucleophilic scavengers like anisole, leading to the formation of an aryl ketone adduct.
-
Troubleshooting Steps:
-
Optimize Cleavage Cocktail: Use a "low-high" HF cleavage procedure. The initial "low HF" step (e.g., HF/dimethyl sulfide (DMS)/p-cresol) uses a less acidic medium that favors an SN2 mechanism for deprotection, minimizing the formation of carbocations and acylium ions.[10] The subsequent "high HF" step then removes more resistant protecting groups.
-
Choice of Scavengers: While anisole is a common scavenger, reducing its concentration or using alternative scavengers in the cocktail can mitigate this side reaction.
-
Quantitative Data on Side Reactions
Quantitative data for side reactions are highly sequence- and condition-dependent. The following table provides a qualitative summary of the risk of common side reactions.
| Side Reaction | Risk Level | Influencing Factors | Mitigation Strategy |
| Pyroglutamate Formation | High (at N-terminus) | N-terminal position of Glu/Glu(OMe), slow coupling of the subsequent residue.[1][2][3] | Rapid and efficient coupling, in situ neutralization. |
| Glutarimide Formation | Sequence Dependent | Presence of sterically unhindered residues (e.g., Gly) following Glu.[6] | Use of bulky adjacent residues, sterically hindered side-chain protecting groups.[6][9] |
| Side-Chain Ester Hydrolysis | Low | Prolonged exposure to strong acid/base. | Standard Boc-SPPS conditions are generally safe. |
| Acylation of Scavengers | Moderate to High (during HF cleavage) | Strong acidity of cleavage cocktail (e.g., high HF). | "Low-high" HF cleavage protocol, optimized scavenger cocktail.[10] |
Experimental Protocols
Protocol: "Low-High" HF Cleavage to Minimize Acylation of Scavengers
This protocol is designed to minimize the formation of acylium ions from glutamic acid side chains and subsequent reaction with scavengers.
-
Preparation: Dry the peptide-resin thoroughly under vacuum.
-
"Low HF" Step (SN2 Conditions):
-
Place the dried peptide-resin in a suitable HF cleavage apparatus.
-
Add a scavenger mixture, for example, p-cresol and dimethyl sulfide (DMS).
-
Cool the vessel in a dry ice/acetone bath.
-
Distill a pre-cooled mixture of HF/DMS (e.g., 25:75 v/v) into the reaction vessel.
-
Stir the mixture at 0°C for 2 hours.
-
Evaporate the HF and DMS under a stream of nitrogen or under vacuum.
-
-
"High HF" Step (SN1 Conditions):
-
To the resin from the "low HF" step, add a scavenger such as anisole.
-
Cool the reaction vessel again in a dry ice/acetone bath.
-
Distill neat, anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
-
Work-up:
-
Wash the resin with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Dry the resin and precipitate the peptide from the ether washes.
-
Dissolve the crude peptide in an appropriate solvent (e.g., aqueous acetic acid) for purification.
-
Visualizations
References
- 1. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the origin of the N-terminal pyro-glutamate variation in monoclonal antibodies using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Glutamic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from glutamic acid residues during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete Boc deprotection of a glutamic acid residue?
Incomplete Boc deprotection of glutamic acid can arise from several factors, often related to the specific chemical environment of the amino acid within the peptide sequence and the reaction conditions. Key causes include:
-
Insufficient Acid Strength or Concentration: The acidic reagent, typically trifluoroacetic acid (TFA), may be at too low a concentration to effectively cleave the Boc group.[1]
-
Inadequate Reaction Time: The deprotection reaction may not have been allowed to proceed for a sufficient duration. While standard protocols often suggest 30 minutes, challenging sequences may require longer exposure to the acidic reagent.[1]
-
Steric Hindrance: Bulky neighboring amino acid residues can sterically hinder the approach of the deprotection reagent to the Boc group on the glutamic acid.[2]
-
Peptide Aggregation: The formation of secondary structures, such as β-sheets, within the growing peptide chain can limit reagent access to the N-terminus.[1]
-
Poor Resin Swelling: In solid-phase peptide synthesis (SPPS), if the resin support is not adequately swelled, the acidic reagent cannot efficiently penetrate the resin beads to reach all peptide chains.[2]
-
Reagent Quality: The purity of the TFA is crucial. The presence of water can reduce its effective acidity.[1]
Q2: How does the side-chain protection of glutamic acid affect N-terminal Boc deprotection?
The side-chain carboxyl group of glutamic acid is typically protected as an ester, commonly a benzyl ester (Glu(OBzl)) or a tert-butyl ester (Glu(OtBu)).[3][4] The choice of side-chain protection is critical in a Boc-based strategy. While the N-terminal Boc group is designed to be cleaved by moderate acid (e.g., TFA), the side-chain protecting group should remain stable under these conditions and only be removed during the final cleavage from the resin with a stronger acid like HF.[3] If the side-chain protecting group is too labile, premature deprotection can occur. Conversely, the nature of the side-chain and its protecting group can contribute to local steric hindrance or aggregation, indirectly affecting the efficiency of the N-terminal Boc deprotection.
Q3: What analytical methods can be used to detect incomplete Boc deprotection of glutamic acid?
Several analytical techniques are effective for identifying incomplete deprotection:
-
Kaiser Test (Ninhydrin Test): This is a rapid, qualitative colorimetric test performed on the resin. A negative result (yellow beads) after the deprotection step indicates that the N-terminal primary amine is not free, suggesting the Boc group is still attached.[5][6]
-
High-Performance Liquid Chromatography (HPLC): Analysis of a small, cleaved sample of the peptide will show a peak corresponding to the Boc-protected peptide, which will have a different retention time than the desired deprotected peptide.[2]
-
Mass Spectrometry (MS): Mass analysis of the crude peptide will reveal a mass corresponding to the desired peptide plus the mass of the Boc group (100.12 g/mol ), confirming incomplete deprotection.[7]
Q4: Can incomplete Boc deprotection of glutamic acid lead to specific side products?
Yes, incomplete deprotection of the N-terminal Boc group on a glutamic acid residue can lead to the formation of deletion sequences. If the Boc group is not removed, the subsequent amino acid coupling reaction will not occur at that position, resulting in a peptide that is missing one or more amino acids. Furthermore, if an N-terminal glutamine residue fails to deprotect and is exposed to acidic conditions for a prolonged period, it can cyclize to form pyroglutamate.[8]
Troubleshooting Guide
Problem: The Kaiser test is negative (yellow beads) after the Boc deprotection step for a glutamic acid-containing peptide.
This indicates the presence of a protected N-terminal amine, suggesting the Boc group was not successfully removed.
| Potential Cause | Recommended Solution |
| Insufficient TFA Concentration | Increase the concentration of TFA in the deprotection solution (e.g., from 25% to 50% in DCM). |
| Inadequate Deprotection Time | Extend the deprotection reaction time (e.g., from 30 minutes to 45-60 minutes). A second, shorter deprotection step can also be performed.[9] |
| Poor Resin Swelling | Ensure the resin is fully swollen in an appropriate solvent (e.g., DCM) for at least 30 minutes before deprotection.[1] |
| Peptide Aggregation | Incorporate a solvent known to disrupt secondary structures, such as N,N-dimethylformamide (DMF), in the washing steps prior to deprotection. |
| Degraded TFA | Use fresh, high-purity TFA for the deprotection solution. |
Problem: HPLC and/or MS analysis of the final peptide shows a significant amount of a species with a mass +100 Da compared to the target peptide.
This confirms the presence of a peptide with a remaining Boc group.
| Troubleshooting Step | Action |
| Review Synthesis Protocol | Verify the TFA concentration and deprotection times used for the glutamic acid residue and preceding amino acids. |
| Optimize Deprotection | If the issue is recurrent at the same position, consider implementing a double deprotection protocol for that specific step. |
| Check for Steric Hindrance | Analyze the sequence around the glutamic acid. If it is flanked by bulky residues, a longer deprotection time may be necessary. |
| Final Cleavage and Deprotection | Ensure the final cleavage cocktail and conditions are sufficient to remove all protecting groups, including any persistent Boc groups. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection
This protocol outlines a general procedure for the removal of the Nα-Boc group in solid-phase peptide synthesis.
Reagents:
-
Deprotection Solution: 25-50% TFA in Dichloromethane (DCM) (v/v)
-
Washing Solvent: Dichloromethane (DCM)
-
Neutralization Solution: 10% Diisopropylethylamine (DIPEA) in DCM (v/v)
Procedure:
-
Swell the peptide-resin in DCM for 15-30 minutes.[1]
-
Drain the DCM.
-
Add the deprotection solution to the resin and agitate gently for 1-2 minutes.
-
Drain the deprotection solution.
-
Add fresh deprotection solution and agitate for 20-30 minutes.[1]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Neutralize the resin by washing with the neutralization solution for 1-2 minutes (2-3 times).
-
Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.
Protocol 2: Qualitative Kaiser Test
This protocol is for monitoring the presence of free primary amines on the resin.
Reagents:
-
Reagent A: 5 g of ninhydrin in 100 mL of ethanol.[10]
-
Reagent B: 80 g of phenol in 20 mL of ethanol.
-
Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Take a small sample of resin beads (10-15) and place them in a small glass test tube.
-
Add 2-3 drops of each of the three Kaiser test reagents.
-
Heat the test tube at 100-110°C for 5 minutes.[6]
-
Observe the color of the beads and the solution.
Data Presentation
Table 1: Deprotection Conditions and Expected Outcomes
| Deprotection Reagent | Time (min) | Expected Deprotection Efficiency | Reference |
| 25% TFA in DCM | 30 | ~95-98% (for standard sequences) | [] |
| 50% TFA in DCM | 20-30 | >99% | [1] |
| 4 M HCl in Dioxane | 30 | >99% | [8] |
Table 2: Common Mass Adducts Observed in MS for Incomplete Deprotection
| Adduct | Mass Shift (Da) | Description |
| Boc | +100.12 | Remaining tert-butyloxycarbonyl group on the N-terminus. |
| Trityl (Trt) | +243.34 | Common side-chain protecting group for Cys, His, Gln, Asn. |
| tert-Butyl (tBu) | +56.11 | Common side-chain protecting group for Asp, Glu, Ser, Thr, Tyr. |
Visualizations
Caption: Workflow for Boc deprotection and troubleshooting.
Caption: Decision tree for troubleshooting incomplete Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chempep.com [chempep.com]
Technical Support Center: Preventing Racemization of D-Amino Acids During Peptide Coupling
Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address the critical issue of racemization during peptide coupling, with a focus on maintaining the stereochemical integrity of D-amino acids.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a pure, single enantiomer of a chiral amino acid (e.g., a D-amino acid) is converted into a mixture of both D- and L-enantiomers during the synthesis process.[1] This loss of stereochemical integrity at the alpha-carbon leads to the incorporation of the incorrect stereoisomer into the peptide chain. Such an outcome can significantly impact the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1][2]
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: Racemization during peptide bond formation primarily occurs through two base-catalyzed mechanisms:
-
Oxazolone (Azlactone) Formation: This is the most prevalent pathway.[1][3][4] The activated carboxyl group of the N-protected amino acid can intramolecularly cyclize to form a planar 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and easily removed by a base, leading to a loss of stereochemical information. The subsequent attack by the amine component on the now achiral oxazolone ring can produce both the desired peptide and the undesired diastereomer.[1][2]
-
Direct Enolization (Hα Abstraction): This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate.[1][2][3] This enolate can then be protonated from either side, resulting in racemization. This pathway is less common but can be significant under strongly basic conditions.[1][2]
Q3: Which amino acids are most susceptible to racemization?
A3: While any chiral amino acid can undergo racemization, some are particularly prone to it under standard coupling conditions. Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization.[1][4][5] Other sensitive residues include Serine (Ser) and Phenylalanine (Phe).[2][4]
Q4: How can racemization be suppressed during peptide coupling?
A4: Several strategies can be employed to minimize racemization:
-
Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), or 6-Cl-HOBt is crucial, especially when using carbodiimide coupling reagents.[4][5][6] These additives form active esters that are more stable and less prone to racemization.[2] HOAt and Oxyma are generally more effective than HOBt.[6][7]
-
Choice of Coupling Reagent: Phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) based reagents are often preferred for sensitive couplings as they are generally associated with lower levels of racemization compared to carbodiimides used alone.[4][7]
-
Base Selection: The choice of base is critical. Weaker or sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA).[2][6]
-
Optimized Reaction Conditions: Lowering the reaction temperature (e.g., to 0°C) and using less polar solvents (solubility permitting) can significantly reduce the rate of racemization.[4][8]
Troubleshooting Guide: High Levels of L-Isomer Detected
If you have detected significant levels of the incorrect L-isomer in your D-amino acid-containing peptide, follow this workflow to diagnose and resolve the issue.
Data Presentation: Impact of Reagents on Racemization
The choice of coupling reagent, additives, and base significantly influences the degree of racemization. The following tables provide a comparative overview.
Table 1: Qualitative Comparison of Racemization Suppression Strategies
| Strategy | Effectiveness | Comments |
| Addition of HOBt/HOAt/Oxyma | High | Essential when using carbodiimides to suppress oxazolone formation. HOAt and Oxyma are generally superior.[4][6][7] |
| Use of Phosphonium/Aminium Reagents | High | Reagents like HATU and PyBOP are inherently less prone to causing racemization.[4][7] |
| Lowering Reaction Temperature | Moderate to High | Reduces the rate of both coupling and racemization. Effective for sensitive amino acids.[4] |
| Use of Weaker/Hindered Base | Moderate to High | Minimizes base-catalyzed proton abstraction. Collidine or NMM are good choices.[2][6] |
| Use of Less Polar Solvents | Moderate | Can reduce racemization, but solvent choice is often limited by reagent solubility and resin swelling.[4] |
Table 2: Quantitative Racemization Data for Sensitive Amino Acids
This table summarizes the percentage of D-isomer formed when coupling various L-amino acids, illustrating the impact of different coupling reagent systems. A lower D-product percentage indicates less racemization.
| Amino Acid Coupled | Coupling Reagent System | % D-Product (Racemization) |
| Fmoc-L-His(Trt)-OH | DIC/DIPEA | 21.6 |
| HBTU/HOBt/DIPEA | 10.1 | |
| HATU/DIPEA | 2.0 | |
| PyBop/DIPEA | 1.8 | |
| Fmoc-L-Cys(Trt)-OH | DIC/DIPEA | 34.2 |
| HBTU/HOBt/DIPEA | 11.2 | |
| HATU/DIPEA | 3.5 | |
| PyBop/DIPEA | 2.5 | |
| Fmoc-L-Ser(tBu)-OH | DIC/DIPEA | 6.8 |
| HBTU/HOBt/DIPEA | 1.0 | |
| HATU/DIPEA | 0.5 | |
| PyBop/DIPEA | 0.4 |
Data adapted from a study on coupling reactions. The principle applies equally to the racemization of D-amino acids to their L-counterparts.[9]
Experimental Protocols
Protocol 1: Standard Coupling Cycle to Minimize Racemization
This protocol provides a general procedure for a single coupling cycle in solid-phase peptide synthesis (SPPS) designed to minimize racemization.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% piperidine in DMF
-
N-Fmoc-D-amino acid (3-5 equivalents)
-
Coupling Reagent: HATU (3.9 equivalents)
-
Base: N-methylmorpholine (NMM) or Collidine (6-8 equivalents)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Washing solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Deprotection: Swell the resin in DMF. Remove the N-terminal Fmoc protecting group using 20% piperidine in DMF (2 x 10 min).
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation & Coupling: a. In a separate vessel, dissolve the N-Fmoc-D-amino acid and HATU in DMF. b. Add the base (NMM or Collidine) to the activation mixture and vortex briefly. c. Immediately add the activation mixture to the washed, deprotected resin. d. Allow the coupling reaction to proceed for 1-2 hours at room temperature. For highly sensitive amino acids, perform the coupling at 0°C for 2-4 hours.
-
Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling reaction. If the test is positive (incomplete coupling), a second coupling may be necessary.[4]
Protocol 2: Quantification of Racemization by Chiral HPLC after Acid Hydrolysis
This protocol describes the analysis of a synthetic peptide to determine the extent of racemization.
Materials:
-
Synthetic peptide
-
6 M HCl
-
Derivatization reagent (e.g., Marfey's Reagent, L-FDAA)
-
Buffer solutions for HPLC
-
Chiral HPLC column
Procedure:
-
Acid Hydrolysis: a. Place a known amount of the purified peptide (approx. 1 mg) into a hydrolysis tube. b. Add 1 mL of 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours to break all peptide bonds.
-
Sample Preparation: a. After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator. b. Re-dissolve the resulting amino acid mixture in a known volume of water or buffer.
-
Derivatization: a. To the amino acid mixture, add a solution of a chiral derivatizing agent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). This reagent reacts with the primary amines of the amino acids to form diastereomers. b. The L- and D-amino acids will form different diastereomers (L-L and L-D), which can be separated by standard reverse-phase HPLC.
-
Chiral HPLC Analysis: a. Inject the derivatized sample onto a suitable C18 reverse-phase HPLC column. b. Elute the diastereomers using an appropriate gradient (e.g., acetonitrile/water with 0.1% TFA). c. The D- and L- forms of each amino acid will elute at different retention times.
-
Quantification: a. Integrate the peak areas for the L- and D-diastereomers of the amino acid of interest. b. Calculate the percentage of racemization using the formula: % Racemization = [Area(L-isomer) / (Area(D-isomer) + Area(L-isomer))] * 100
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. Racemization in peptide synthesis | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Efficiency for Sterically Hindered Amino Acids
Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming challenges associated with the incorporation of sterically hindered amino acids into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What are sterically hindered amino acids and why are they difficult to couple?
A1: Sterically hindered amino acids possess bulky structural features near the reaction centers (the α-carbon, amino group, and carboxyl group). This bulkiness physically obstructs the approach of the reacting molecules, slowing down the rate of peptide bond formation.[1][2] Common examples include:
-
β-branched amino acids: Valine (Val), Isoleucine (Ile), Threonine (Thr).[2]
-
α,α-disubstituted amino acids: α-aminoisobutyric acid (Aib).[2]
-
N-methylated amino acids: These have a methyl group on the backbone nitrogen, which increases bulk and reduces the nucleophilicity of the amine.[1]
-
Amino acids with bulky side-chain protecting groups: Such as Arginine (Arg) protected with Pbf.[2]
This difficulty in coupling can lead to incomplete reactions, resulting in low yields and the formation of deletion sequences (peptides missing the intended amino acid).[1]
Q2: Which coupling reagents are most effective for sterically hindered amino acids?
A2: Standard carbodiimide reagents like DCC and DIC are often not potent enough for sterically demanding couplings.[1][3] It is highly recommended to use more powerful onium salt reagents, which form highly reactive intermediates.[2][3]
-
Aminium/Uronium Salts: Reagents like HATU, HCTU, and COMU are highly effective.[2] HATU is particularly efficient as it forms a highly reactive OAt ester.[1][3] COMU offers comparable efficiency to HATU but has an improved safety profile as it is not based on potentially explosive HOBt or HOAt.[2][4]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices.[2][5] They are particularly useful for minimizing racemization and avoiding the guanidinylation side reaction that can occur with uronium salts.[2][6]
Q3: What is racemization and how can it be minimized during the coupling of hindered residues?
A3: Racemization is the loss of stereochemical purity at the α-carbon of the amino acid being coupled, where the pure L- or D-enantiomer converts into a mixture of both.[7] This is a critical issue as it can alter the peptide's structure and biological activity.[7] Sterically hindered amino acids are more susceptible because their slower coupling rates provide more time for racemization to occur.[7]
To minimize racemization:
-
Choose the Right Reagent: Use reagents based on additives known to suppress racemization, such as HOAt (found in HATU) or Oxyma (found in COMU).[2][7]
-
Select an Appropriate Base: In cases with a high risk of racemization, a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine is preferable to a stronger base like DIPEA.[5][8]
-
Limit Pre-activation Time: The longer an amino acid stays in its activated state before coupling, the higher the risk of racemization.[2] In-situ activation, where the coupling reagent is added directly to the resin and amino acid mixture, can minimize this risk.[5]
Q4: What is "double coupling" and when should it be used?
A4: Double coupling is a straightforward and effective technique where the coupling step is repeated with a fresh portion of activated amino acid and reagents.[3][9] This strategy is used to drive a difficult coupling reaction to completion. It is highly recommended when a qualitative test (like the Kaiser test) indicates the presence of unreacted primary amines after the first coupling attempt, or for known difficult residues like Arg or other sterically hindered amino acids.[3][9][10]
Q5: How can microwave-assisted peptide synthesis (MA-SPPS) improve difficult couplings?
A5: Microwave-assisted peptide synthesis is a highly effective method for driving difficult couplings to completion.[3] The microwave energy heats the reaction, which helps to overcome the activation energy barrier imposed by steric hindrance, significantly accelerating the reaction rate.[3] This allows for faster and more efficient incorporation of even very hindered amino acids.[3]
Troubleshooting Guide
Issue 1: Low or incomplete coupling yield (e.g., positive Kaiser test after coupling).
A positive Kaiser test indicates the presence of unreacted primary amines, signaling a failed coupling step.[2]
| Possible Cause | Recommended Solution & Action |
| Insufficiently Potent Reagent | Standard carbodiimides (DCC, DIC) are often too weak for hindered residues.[1] Action: Switch to a more powerful aminium/uronium salt (e.g., HATU, HCTU, COMU) or a phosphonium salt (e.g., PyBOP, PyAOP).[2][3] |
| Slow Reaction Kinetics | Steric hindrance slows the reaction rate, and standard coupling times may be insufficient.[3] Action: 1. Extend Reaction Time: Increase the coupling time from 1-2 hours to 4 hours or even overnight.[3][5] 2. Perform a Double Coupling: Repeat the coupling step with fresh reagents.[11] 3. Increase Temperature: Use microwave synthesis or gently heat the reaction.[3] |
| Peptide Aggregation | The growing peptide chain can aggregate on the solid support, blocking reactive sites.[1] Action: Switch from DMF to a solvent with superior solvating properties like N-methylpyrrolidone (NMP).[3] For very difficult sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[3][12] |
| Insufficient Reagents | The molar excess of reagents may not be enough to drive the reaction to completion. Action: Increase the equivalents of the amino acid, coupling reagent, and base (e.g., to 3-4 equivalents relative to resin loading).[5] |
Issue 2: Presence of deletion sequences in the final product.
This indicates that a specific amino acid failed to couple, and the subsequent amino acid coupled to the unreacted amine.
| Possible Cause | Recommended Solution & Action |
| Incomplete Coupling | The primary cause is an incomplete coupling reaction at the site of the hindered residue. Action: After a difficult coupling step, perform a capping step by acetylating any unreacted amines with a reagent like acetic anhydride.[1] This prevents them from participating in subsequent coupling steps, effectively terminating the deletion sequence and simplifying final purification.[1][13] |
Issue 3: Racemization or other side reactions observed in the final product.
Mass spectrometry or HPLC analysis reveals impurities, such as diastereomers or unexpected masses.
| Possible Cause | Recommended Solution & Action |
| Racemization | The activated amino acid loses its stereochemical integrity before coupling.[7] Action: 1. Use Racemization-Suppressing Reagents: Employ reagents based on HOAt or Oxyma (e.g., HATU, COMU).[2] 2. Use a Weaker Base: Switch from DIPEA to NMM or 2,4,6-collidine.[5] 3. Minimize Pre-activation: Use an in-situ activation protocol.[5] |
| Guanidinylation | Excess uronium/aminium reagents (HATU, HBTU) can react with the N-terminal amine, capping the peptide chain.[6] Action: 1. Switch Reagent Type: Use a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[6] 2. Control Stoichiometry: Use a stoichiometric amount of the uronium reagent relative to the amino acid.[6] |
Quantitative Data Summary
Comparison of Common Coupling Reagents for Hindered Amino Acids
The selection of a coupling reagent is critical for success. The following table summarizes the properties and performance of various reagents in the context of hindered couplings.
| Reagent | Reagent Type | Relative Reactivity | Racemization Risk | Key Considerations |
| HATU | Aminium/Uronium | Very High | Very Low | Highly efficient for difficult couplings due to OAt ester formation.[1][14] Can cause guanidinylation if used in excess.[14][15] |
| HCTU | Aminium/Uronium | High | Low | More reactive than HBTU.[3] |
| COMU | Aminium/Uronium | Very High | Very Low | Efficiency is comparable to HATU, with an improved safety profile (non-explosive) and better solubility.[2][4] |
| PyBOP | Phosphonium | High | Low | Reliable and widely used; avoids guanidinylation side reactions.[5][6] |
| PyAOP | Phosphonium | Very High | Very Low | Highly effective, especially for N-methylated amino acids.[1] |
| DIC / HOAt | Carbodiimide + Additive | Moderate-High | Low | HOAt significantly enhances the reactivity of DIC and is more effective than HOBt for hindered couplings.[5] |
| DIC / OxymaPure | Carbodiimide + Additive | Moderate-High | Very Low | OxymaPure boosts DIC efficiency and is highly effective at suppressing racemization.[5] |
Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU
This protocol is recommended when a single coupling is insufficient to achieve complete incorporation of a hindered residue.
-
First Coupling:
-
Following the standard deprotection of the N-terminal Fmoc group, thoroughly wash the peptide-resin with DMF.[3]
-
In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (3-4 equivalents relative to resin loading).[1][3] Dissolve the amino acid, HATU (2.9-3.9 equivalents), and a non-nucleophilic base like DIPEA (6-8 equivalents) in DMF.[1][3]
-
Allow the pre-activation to proceed for 1-5 minutes.[3]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes with agitation.[3]
-
Drain the reaction solution and wash the resin thoroughly with DMF.[3]
-
-
Second Coupling:
-
Repeat the pre-activation and coupling steps (1.2 through 1.4) with a fresh solution of activated amino acid and reagents.[3]
-
-
Final Wash:
-
After the second coupling is complete, drain the solution and wash the resin extensively with DMF and then DCM to prepare for the next synthesis step.[7]
-
Protocol 2: Capping of Unreacted Amines
This procedure is used after an incomplete coupling reaction to prevent the formation of deletion sequences.
-
Washing: After the incomplete coupling reaction, wash the peptide-resin thoroughly with DMF to remove residual reagents.[1]
-
Capping Solution: Prepare a capping solution, typically a mixture of acetic anhydride and a base like pyridine or DIPEA in DMF.[1] A common formulation is acetic anhydride/DIPEA/DMF (e.g., 10:5:85 v/v/v).
-
Capping Reaction: Add the capping solution to the resin and agitate for approximately 30 minutes at room temperature.[1] This will acetylate any unreacted primary amines.[1]
-
Final Wash: Drain the capping solution and wash the resin extensively with DMF to remove capping reagents and byproducts.[1]
Protocol 3: Acyl Fluoride Formation for Extremely Hindered Couplings
This advanced protocol is effective for the most challenging couplings, such as with α,α-disubstituted amino acids, where other potent reagents may fail.[3][16]
-
Acyl Fluoride Formation:
-
Coupling Reaction:
-
Add the solution containing the newly formed acyl fluoride to the deprotected, resin-bound amine.[3] Acyl fluorides are highly reactive and can overcome significant steric barriers.[17]
-
Allow the reaction to proceed. Reaction times may be significantly longer, and monitoring for completeness is crucial.[3]
-
Visualizations
Caption: Troubleshooting workflow for low peptide coupling yield.
Caption: Simplified activation pathway using a uronium salt reagent.
Caption: Sequential workflow for performing a double coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bachem.com [bachem.com]
- 17. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Managing Aggregation in Peptides Containing Boc-D-Glu-OMe
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during the synthesis and handling of peptides containing Boc-D-Glu-OMe.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern for sequences containing this compound?
A1: Peptide aggregation is the self-association of peptide chains, which can lead to the formation of insoluble and unreactive species.[1] This is a significant issue in solid-phase peptide synthesis (SPPS) as it can result in poor coupling efficiencies, incomplete deprotection, and low yields of the target peptide.[1] While this compound itself is not inherently a highly hydrophobic residue, its presence in a peptide sequence, particularly in conjunction with other hydrophobic or β-sheet promoting amino acids, can contribute to aggregation. The Boc protecting group adds hydrophobicity, and the overall sequence context plays a crucial role.
Q2: How can I identify if my peptide containing this compound is aggregating on the resin during synthesis?
A2: Several signs can indicate on-resin aggregation:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.[2]
-
Slow or Incomplete Reactions: A positive Kaiser test (for primary amines) or Isatin test (for secondary amines like N-methylated amino acids) after a coupling step indicates unreacted free amines.[3] Similarly, Boc deprotection may be sluggish.
-
Physical Clumping: The resin may become sticky and form visible clumps.
-
Low Yield: A significant decrease in the expected yield of the cleaved peptide is a strong indicator of aggregation issues during synthesis.
Q3: Can the D-configuration of the glutamic acid residue influence aggregation?
A3: The incorporation of D-amino acids can influence peptide conformation and potentially disrupt the formation of regular secondary structures like β-sheets, which are often precursors to aggregation. By introducing a "kink" in the peptide backbone, D-amino acids can interfere with the hydrogen bonding patterns that drive aggregation. However, the overall effect is sequence-dependent.
Q4: My crude peptide containing this compound is insoluble after cleavage. What should I do?
A4: Insoluble crude peptides are a common consequence of aggregation during synthesis. Here are some steps to improve solubility:
-
Test a Range of Solvents: Start with common organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). For highly aggregated peptides, a mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) can be effective at breaking down aggregates.[2]
-
pH Adjustment: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the solution away from the pI can increase the net charge of the peptide and improve solubility through electrostatic repulsion. For acidic peptides, a basic buffer may help, while a more acidic buffer can aid in the solubilization of basic peptides.
-
Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.
-
Chaotropic Agents: The addition of chaotropic agents like guanidine hydrochloride or urea can disrupt the hydrogen bonding network and hydrophobic interactions that hold aggregates together.
Troubleshooting Guides
Issue 1: Incomplete Coupling to or from this compound
Symptoms:
-
Positive Kaiser test after coupling.
-
Presence of deletion sequences in the final mass spectrometry analysis.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting incomplete coupling reactions.
Quantitative Data Summary: Strategies to Improve Coupling Efficiency
| Strategy | Typical Improvement | Notes |
| Double Coupling | Can drive reaction to >99% completion | Use fresh reagents for the second coupling. |
| Switch to NMP | 5-15% increase in yield for difficult sequences | NMP has superior solvating properties compared to DMF. |
| Add DMSO (up to 20%) | Sequence-dependent | Can significantly disrupt secondary structures. |
| Use HATU/HBTU | Often achieves >99% coupling efficiency | More potent activators than DCC/HOBt. |
| Elevated Temperature (50-60°C) | Can overcome steric hindrance and aggregation | Monitor for potential side reactions like racemization. |
| Chaotropic Salts (e.g., 0.4M LiCl) | Effective for highly aggregated sequences | Ensure complete removal before subsequent steps. |
Issue 2: Poor Solubility of the Crude Peptide After Cleavage
Symptoms:
-
Precipitate forms upon addition of cleavage cocktail or during ether precipitation.
-
Difficulty dissolving the lyophilized peptide in standard solvents for purification.
Troubleshooting Workflow:
Caption: Workflow for solubilizing aggregated crude peptides.
Quantitative Data Summary: Solubilization Strategies
| Solvent/Additive | Concentration | Use Case |
| DMSO | Neat, then dilute | For highly hydrophobic peptides. |
| DMF | Neat, then dilute | Alternative to DMSO. |
| HFIP | Neat or in mixture | Very effective for dissolving highly aggregated peptides. |
| Guanidine-HCl | 6 M | Strong denaturant to disrupt aggregates. |
| Urea | 8 M | Denaturant, often used in combination with other solvents. |
| Acetic Acid | 10-50% in water | For basic peptides. |
| Ammonium Bicarbonate | 0.1 M in water | For acidic peptides. |
Experimental Protocols
Protocol 1: Standard Boc-SPPS of a Peptide Containing Boc-D-Glu(OMe)-OH
This protocol outlines the manual solid-phase synthesis of a model peptide containing a Boc-D-Glu(OMe)-OH residue.
Materials:
-
MBHA resin (0.5-1.0 mmol/g substitution)
-
Boc-protected amino acids
-
Boc-D-Glu(OMe)-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Piperidine
-
Kaiser test kit
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the MBHA resin in DCM for 30 minutes, followed by washing with DMF (3x).
-
First Amino Acid Coupling:
-
Dissolve the first Boc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Confirm coupling with a negative Kaiser test.
-
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain and add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin and agitate for 2 minutes (repeat twice).
-
Wash the resin with DMF (3x).
-
-
Subsequent Amino Acid Couplings (including Boc-D-Glu(OMe)-OH):
-
Repeat steps 2-4 for each subsequent amino acid in the sequence. For Boc-D-Glu(OMe)-OH, if slow coupling is observed, consider a double coupling (repeating step 2).
-
-
Final Deprotection: After the final amino acid coupling, perform the Boc deprotection as described in step 3.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: On-Resin Chaotropic Salt Wash to Disrupt Aggregation
This protocol can be inserted before a difficult coupling step to disrupt on-resin aggregation.
Materials:
-
Peptide-resin
-
DMF
-
0.8 M NaClO₄ in DMF
Procedure:
-
Fmoc Deprotection (if applicable) or Boc Deprotection and Neutralization: Perform the standard deprotection and neutralization steps.
-
Chaotropic Wash:
-
Wash the peptide-resin twice with a solution of 0.8 M NaClO₄ in DMF for 1 minute each.
-
-
DMF Wash:
-
Thoroughly wash the resin with DMF (at least 5 times for 1 minute each) to completely remove the chaotropic salt.
-
-
Coupling: Proceed immediately with the standard coupling protocol for the next amino acid.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Users should always refer to the relevant safety data sheets (SDS) for all chemicals and reagents used. Experimental conditions may need to be optimized for specific peptide sequences and laboratory setups.
References
Technical Support Center: Minimizing Pyroglutamate Formation from N-Terminal Glutamic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of pyroglutamate from N-terminal glutamic acid in peptides and proteins.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamate and why is its formation a concern?
Pyroglutamate (pGlu) is a cyclic derivative of an N-terminal glutamic acid (Glu) or glutamine (Gln) residue.[1][2][3] This modification occurs through an intramolecular cyclization reaction, resulting in the loss of a water molecule.[1][2] The formation of pGlu is a significant concern in biopharmaceutical development and research for several reasons:
-
Product Heterogeneity: Incomplete conversion to pGlu leads to a mixed population of molecules, which complicates analysis, characterization, and ensuring batch-to-batch consistency.[1][4]
-
Blocked N-terminus: The cyclic structure of pGlu lacks a free primary amine, which prevents sequencing by traditional methods like Edman degradation.[1]
-
Potential Impact on Bioactivity: Modification at the N-terminus can sometimes alter the biological activity, binding affinity, or stability of a peptide or protein.[1][5]
-
Analytical Challenges: The change in mass and charge due to pGlu formation can complicate analytical techniques such as mass spectrometry and ion-exchange chromatography.[1]
Q2: What is the chemical mechanism of pyroglutamate formation from N-terminal glutamic acid?
Pyroglutamate formation from an N-terminal glutamic acid is an intramolecular cyclization reaction. The α-amino group of the N-terminal glutamic acid residue acts as a nucleophile, attacking the side-chain γ-carbonyl carbon. This attack results in the formation of a five-membered ring structure and the elimination of a water molecule.[1][2][6] This reaction can occur spontaneously, particularly under certain conditions, and is influenced by factors such as pH and temperature.[1][3]
Q3: What factors influence the rate of pyroglutamate formation?
Several factors can influence the rate of non-enzymatic pyroglutamate formation from N-terminal glutamic acid:
-
pH: The reaction is highly pH-dependent. The rate of pGlu formation is minimal around pH 6.0-7.0 and increases in more acidic (pH 4) or alkaline (pH 8) conditions.[1][7][8][9][10][11]
-
Temperature: Higher temperatures accelerate the rate of cyclization.[1][7][8][9][10][11]
-
Buffer Composition: The specific buffer components can influence the rate of formation, although this is less characterized than pH and temperature.
-
Protein/Peptide Sequence and Structure: The local amino acid sequence and the overall three-dimensional structure of the protein can affect the rate of pGlu formation.[12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| N-terminal sequencing fails (blocked N-terminus) | The N-terminal glutamic acid has cyclized to pyroglutamate.[1] | - Treat the sample with pyroglutamate aminopeptidase (pGAP) to remove the pGlu residue before sequencing.[1] - Confirm the presence of pGlu using mass spectrometry. |
| Unexpected heterogeneity in purified peptide/protein | Spontaneous formation of pyroglutamate during purification or storage.[1] | - Maintain a pH between 6.0 and 7.0 during all purification and storage steps.[1] - Perform purification at reduced temperatures (e.g., 4°C).[1] - For long-term storage, lyophilize the final product or store as frozen aliquots at -80°C.[1] |
| Inconsistent results in biological assays | Variable amounts of pyroglutamate formation between different batches.[1] | - Implement strict control over pH, temperature, and buffer composition during production and storage.[1] - Characterize each batch for the percentage of pGlu formation using analytical techniques like RP-HPLC or mass spectrometry.[1] |
| Artifactual pyroglutamate detection in LC-MS/MS | In-source cyclization of free glutamic acid to pyroglutamic acid during mass spectrometry analysis.[13] | - Ensure adequate chromatographic separation of glutamic acid and pyroglutamic acid.[13] - Use isotopic internal standards to correct for in-source formation.[13] - Optimize fragmentor voltage during MS acquisition.[13] |
Data on Pyroglutamate Formation Rate
The rate of pyroglutamate formation from N-terminal glutamic acid is significantly influenced by pH and temperature. The following table summarizes the half-life of N-terminal glutamate cyclization under different conditions.
| N-terminal Residue | pH | Temperature (°C) | Half-life | Reference(s) |
| Glutamate | 4.0 | 37 | 4.8 months | [1] |
| Glutamate | 7.0 | 37 | 19 months | [1] |
| Glutamate | 8.0 | 37 | 11 months | [1] |
| Glutamate | 4.1 | 45 | ~9 months | [1][7][8] |
Experimental Protocols
Protocol 1: Minimizing Pyroglutamate Formation During Sample Storage
Objective: To provide best practices for storing peptides and proteins to minimize the spontaneous formation of pyroglutamate from N-terminal glutamic acid.
Methodology:
-
Buffer Selection:
-
Whenever possible, formulate and store peptides/proteins in a buffer with a pH between 6.0 and 7.0.[1]
-
-
Short-Term Storage (Liquid):
-
For storage from a few days to a few weeks, keep liquid samples at 4°C.[1]
-
-
Long-Term Storage:
-
Lyophilization: For peptides and proteins that are stable to lyophilization, this is the preferred method for long-term storage as it significantly reduces molecular mobility and the rate of cyclization.[1]
-
Frozen Aliquots: If lyophilization is not an option, flash-freeze aliquots in liquid nitrogen and store them at -80°C. It is crucial to avoid repeated freeze-thaw cycles.[1]
-
Protocol 2: Analytical Detection of Pyroglutamate by Mass Spectrometry
Objective: To outline a general approach for the detection and quantification of pyroglutamate formation using Liquid Chromatography-Mass Spectrometry (LC-MS).
Methodology:
-
Sample Preparation:
-
Chromatographic Separation:
-
Mass Spectrometry Analysis:
-
Acquire data in a full scan mode to identify the masses corresponding to the native peptide and the pGlu-modified peptide (mass difference of -18.01 Da for Glu).[1]
-
Perform tandem mass spectrometry (MS/MS) on the parent ions to confirm the sequence and the location of the modification.[1][7][9][10][11]
-
-
Quantification:
-
Quantify the relative abundance of the native and modified peptides by integrating the peak areas from the extracted ion chromatograms.[1]
-
For absolute quantification, a standard curve can be generated using a synthetic pGlu-containing peptide.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 3. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JP2016523812A - Methods for increasing pyroglutamic acid formation of proteins - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scavenger Cocktails for Boc Deprotection of Tryptophan and Methionine-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful Boc deprotection of peptides containing sensitive tryptophan (Trp) and methionine (Met) residues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The primary cause of side reactions during the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group, typically with trifluoroacetic acid (TFA), is the generation of a highly reactive tert-butyl cation (t-Bu+).[1][2][3] This electrophilic carbocation can attack nucleophilic residues in the peptide chain, leading to undesirable modifications.[1][3][4]
Q2: Which amino acid residues are most susceptible to modification during Boc deprotection?
A2: Tryptophan and Methionine are particularly vulnerable.[1][3][5]
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to alkylation by the tert-butyl cation.[1][3][5]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt (+56 Da) and is also prone to oxidation to methionine sulfoxide (+16 Da).[1][3] Other sensitive residues include Cysteine (Cys) and Tyrosine (Tyr).[2]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are nucleophilic compounds added to the cleavage cocktail to trap reactive carbocations, like the tert-butyl cation, before they can react with the peptide.[1][3][4] They are typically more reactive or present in a much higher concentration than the sensitive residues of the substrate.[3]
Q4: What is a good general-purpose scavenger cocktail for Boc deprotection?
A4: For many routine peptides, a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) is a highly effective and widely used cleavage cocktail.[1][2] TIS is an excellent carbocation scavenger, and water aids in the hydrolysis of the Boc group.[1]
Q5: What specific scavengers should I use for peptides containing Tryptophan?
A5: For Tryptophan-containing peptides, 1,2-ethanedithiol (EDT) is a highly effective scavenger for preventing indole ring alkylation.[1][6] Using Fmoc-Trp(Boc)-OH during peptide synthesis also significantly suppresses this side reaction.[1][6] A common cocktail is TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5 v/v/v/v).[1]
Q6: How can I prevent the oxidation of Methionine during cleavage?
A6: To prevent the oxidation of Methionine to its sulfoxide, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[1] The addition of thioanisole to the cleavage cocktail is also effective in suppressing Met oxidation.[1] For highly sensitive peptides, specialized cocktails like "Reagent H" may be considered.[1][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Multiple peaks on HPLC, some with a +56 Da mass shift | t-Butylation of sensitive residues (Trp, Met).[1][3] | - Ensure an adequate amount of a carbocation scavenger like TIS or EDT is present in the cleavage cocktail.[1] - For Trp-containing peptides, using Fmoc-Trp(Boc)-OH during synthesis can reduce this side reaction.[1][6] |
| Peak with +16 Da mass shift in a Met-containing peptide | Oxidation of Methionine to Methionine sulfoxide.[1][3] | - Use degassed solvents and perform the cleavage under an inert atmosphere.[1] - Add thioanisole to the cleavage cocktail.[1] - For highly sensitive peptides, consider using "Reagent H".[1][7] |
| Low peptide yield after cleavage | Incomplete cleavage from the resin. | - Ensure a sufficient volume of cleavage cocktail is used (10-25 mL per gram of resin).[1] - For acid-labile linkers, a two-stage cleavage process may be beneficial.[1] |
| Incomplete removal of Arg(Pbf) or Arg(Pmc) protecting groups | These protecting groups can be slow to cleave.[1] | - Extend the cleavage time to 4-6 hours, monitoring the reaction by HPLC.[1] - Use a stronger cleavage cocktail like "Reagent K".[1][8] |
Scavenger Cocktail Compositions
| Cocktail Name | Composition (v/v/v) | Primary Use & Key Features |
| Standard | TFA/TIS/H₂O (95:2.5:2.5) | A general-purpose and effective cocktail for many sequences without highly sensitive residues.[1][9] |
| For Tryptophan | TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5) | EDT is particularly effective at preventing the alkylation of the tryptophan indole ring.[1][6] |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | A potent mixture used for peptides with multiple sensitive residues, including Cys, Met, Trp, and Tyr.[1][8] |
| Reagent H | TFA/phenol/thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5) | Specifically designed to prevent methionine oxidation.[7][10] |
| For Methionine | TFA/thioanisole/dithiothreitol (DTT) (90:5:5 v/v/w) | Specifically designed to prevent both S-alkylation and oxidation of methionine.[4] |
Experimental Protocols
General Protocol for Boc Deprotection of a Peptide on Resin
-
Resin Preparation: After solid-phase peptide synthesis, thoroughly wash the peptidyl-resin with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.[9]
-
Cocktail Preparation: In a well-ventilated fume hood, prepare the desired cleavage cocktail fresh just before use. For 100 mg of resin, prepare 2 mL of the cocktail.[9]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate the mixture at room temperature for 1-4 hours. The optimal time will depend on the peptide sequence and protecting groups.
-
Peptide Isolation: Filter the resin and collect the TFA solution containing the cleaved peptide.[9]
-
Precipitation: Add the TFA filtrate dropwise to a tube containing approximately 10 times the volume of cold diethyl ether.[1]
-
Isolation and Washing: Centrifuge the ether suspension to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.[1]
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]
-
Analysis: Dissolve a small amount of the dried crude peptide in an appropriate solvent (e.g., water/acetonitrile with 0.1% TFA) and analyze by RP-HPLC and mass spectrometry to assess purity and identify any side products.[1]
Protocol for Small-Scale Trial Cleavages to Optimize Scavenger Cocktails
This protocol is useful for determining the optimal cleavage conditions before committing to a large-scale cleavage.
-
Resin Aliquoting: Weigh 20-50 mg of the dry peptide-resin into separate reaction vessels for each cocktail to be tested.[1]
-
Cocktail Preparation: In separate, labeled microcentrifuge tubes, prepare 500 µL of each cleavage cocktail to be tested (e.g., Standard, For Tryptophan, Reagent K).[1]
-
Cleavage Reaction: Add the prepared cocktails to the corresponding resin aliquots and agitate at room temperature for 2 hours.
-
Work-up: After the cleavage reaction, precipitate, wash, and dry the peptide from each trial as described in the general protocol.
-
Analysis and Evaluation: Analyze the crude peptide from each trial by RP-HPLC. Compare the chromatograms to determine which scavenger cocktail yielded the highest percentage of the desired product with the fewest impurities.[1]
Visualizations
Caption: A general workflow for the Boc deprotection and cleavage of a peptide from solid-phase resin.
Caption: A decision-making workflow for selecting an appropriate scavenger cocktail based on peptide sequence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. langene.com [langene.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
impact of reagent purity on Boc-D-glu-ome coupling reactions
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the impact of reagent purity on Boc-D-Glu-OMe coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of this compound and other reagents so critical for my coupling reaction?
Reagent purity is paramount because impurities can initiate a variety of adverse effects. They can directly compete with the desired reaction, leading to the formation of side products that complicate purification and reduce the yield of the target molecule.[1] Impurities in coupling reagents can inhibit the reaction, while water in solvents can cause hydrolysis of activated esters, further decreasing efficiency.[2][3] Ultimately, high reagent purity ensures reproducibility, maximizes yield, and simplifies the purification process.
Q2: What is the most common purity-related issue with this compound?
The most significant issue is the intramolecular cyclization of the glutamic acid derivative to form pyroglutamate (pGlu).[2][4] This happens when the N-terminal α-amino group attacks the side-chain ester, forming a five-membered lactam ring and blocking the N-terminus from further reaction.[2][] This side reaction is a common source of impurity, especially if the this compound is exposed to acidic or basic conditions during storage or the reaction itself.[2][6]
Q3: How does water content in my solvents affect the coupling reaction?
Water is a competing nucleophile. The activated carboxylic acid, which is intended to react with the amine component, can instead be hydrolyzed by water. This consumes the activated intermediate and reduces the overall yield.[3] While some modern protocols have been developed for amide bond formation in aqueous media, traditional coupling reactions require anhydrous (dry) solvents like DMF, DCM, or NMP for optimal results.[7][8][9]
Q4: Can the purity of my coupling reagent (e.g., HATU, HBTU, EDC) impact the reaction?
Absolutely. The purity of coupling reagents is critical. Impurities within these reagents can lead to undesired side reactions. For example, uronium/aminium-based reagents like HATU can react with the free amine of your coupling partner to form a guanidinium byproduct, which terminates the chain.[6][10] This is more likely to occur if the coupling reagent is used in excess or if pre-activation of the carboxylic acid is not performed correctly.[10][]
Q5: How do I choose the best coupling reagent for a challenging reaction involving this compound?
The choice depends on factors like steric hindrance and the risk of racemization. For sterically hindered amino acids or sequences prone to racemization, modern onium (uronium/aminium or phosphonium) salts are generally more effective than older carbodiimide reagents like DCC or EDC alone.[12][13]
-
HATU, HBTU, COMU: These are highly efficient aminium salts that promote rapid coupling and are often used for difficult sequences.[13]
-
PyBOP, PyAOP: These phosphonium-based reagents are also very effective and are sometimes preferred as they do not cause the guanidinylation side reaction.[]
-
EDC/HOBt or EDC/OxymaPure: This combination is a cost-effective choice, with the additive (HOBt or OxymaPure) helping to increase efficiency and suppress racemization.
Troubleshooting Guide
Problem 1: My reaction yield is very low or I have no product at all.
| Possible Cause | Recommended Solution |
| Poor Reagent Quality | Verify the purity of this compound, the amine component, and coupling reagents via analytical methods if possible. Use new, high-purity reagents from a reputable supplier. |
| Presence of Water | Use anhydrous solvents. If necessary, dry solvents using molecular sieves or distillation. Store reagents in a desiccator. |
| Inefficient Activation | Switch to a more powerful coupling reagent like HATU or PyBOP, especially for sterically hindered substrates. Ensure correct stoichiometry; typically 1.0-1.2 equivalents of the coupling reagent are used. |
| Amine Salt Inhibition | If your amine is an HCl or TFA salt, it can neutralize the base (e.g., DIPEA) required for the reaction. Add one extra equivalent of base to neutralize the salt, or perform a free-basing step before the reaction. |
| Suboptimal Temperature | Most coupling reactions are run at 0 °C and allowed to warm to room temperature. For very slow reactions, gently increasing the temperature (e.g., to 40 °C) can improve the rate, but this should be done cautiously as it can also increase side reactions.[12] |
Problem 2: I see a major side product with a mass corresponding to my starting material (this compound) minus H₂O.
| Possible Cause | Recommended Solution |
| Pyroglutamate Formation | This is the most likely cause. The N-terminus of this compound has cyclized.[2] This is favored by acidic or basic conditions and heat. |
| Prevention: Maintain a neutral pH during workup and storage. Avoid prolonged exposure to strong acids or bases. When setting up the reaction, add the base (e.g., DIPEA) just before the coupling reagent. Perform the reaction at a lower temperature (0 °C to RT).[2] |
Problem 3: My final product is difficult to purify due to multiple closely-eluting impurities.
| Possible Cause | Recommended Solution |
| Racemization | The chiral center of an amino acid can epimerize during the activation step, leading to diastereomeric products that are hard to separate.[13] |
| Prevention: Use a racemization-suppressing additive like HOBt or, more effectively, OxymaPure.[13] Perform the reaction at a lower temperature (0 °C). Pre-activate the carboxylic acid for the shortest time necessary before adding the amine. | |
| Guanidinylation of Amine | The coupling reagent (e.g., HATU) has reacted with your amine starting material.[6][10] |
| Prevention: Pre-activate the this compound with the coupling reagent and base for a few minutes before adding the amine component. Avoid using a large excess of the coupling reagent. | |
| Incomplete Reactions | Low purity can stem from incomplete coupling, leading to a mix of starting materials and product.[] |
| Prevention: Allow the reaction to run for a sufficient time (monitor by TLC or LC-MS). Consider a "double coupling" where fresh reagents are added after the initial reaction time to drive it to completion.[12] |
Quantitative Data Summary
While direct data correlating this compound purity percentages to yield is not widely published, the impact of reaction conditions on the formation of the primary impurity, pyroglutamate, is well-documented.
Table 1: Conceptual Impact of Reagent Purity on Reaction Outcome
| Parameter | High Purity (>99%) | Low Purity (<95%) |
| Expected Yield | High | Low to Moderate |
| Side Product Formation | Minimal | Significant |
| Purification Difficulty | Low (simple filtration or single column) | High (multiple columns or HPLC required) |
| Reproducibility | High | Low |
Table 2: Influence of pH on the Rate of Pyroglutamate Formation from N-Terminal Glutamate
This table illustrates the critical effect of pH on the stability of the N-terminal glutamate residue, a key factor in preventing this common impurity. The reaction rate is minimized at a near-neutral pH.
| pH | Relative Rate of Formation | Stability Implication |
| 4.0 | Increased | Higher risk of pyroglutamate formation in acidic conditions.[2] |
| 6.0 - 7.0 | Minimal | Optimal pH range for maximizing stability and preventing cyclization.[2] |
| 8.0 | Increased | Higher risk of pyroglutamate formation in basic conditions.[2] |
Key Experimental Protocols
Protocol 1: General Solution-Phase Coupling of this compound using HATU
This protocol describes a standard method for coupling this compound to a primary or secondary amine (represented as H₂N-R).
Materials:
-
This compound (1.0 eq)
-
Amine component (H₂N-R), preferably as a free base (1.0 - 1.1 eq)
-
HATU (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Amine and Base: Add the amine component (1.0 eq) to the flask. Add DIPEA (2.5 eq) and stir the mixture for 5 minutes at room temperature.
-
Activation: In a separate vial, dissolve HATU (1.05 eq) in a small amount of anhydrous DMF. Add this solution to the reaction flask.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-6 hours.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for a this compound coupling reaction.
Caption: Troubleshooting decision tree for low yield in coupling reactions.
Caption: Desired coupling pathway vs. pyroglutamate side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 12. This compound [bapeks.com]
- 13. shop.bachem.com [shop.bachem.com]
strategies to improve yield in long peptide synthesis using Boc chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve yields in long peptide synthesis using Boc chemistry.
Troubleshooting Guide
Low peptide yield and purity are common issues in long peptide synthesis. This guide addresses specific problems, their potential causes, and recommended solutions.
Problem 1: Low Yield Due to Incomplete Deprotection or Coupling
Symptoms:
-
Mass spectrometry analysis of the crude product reveals a high proportion of truncated peptide sequences.
-
The ninhydrin test remains positive after the coupling step, indicating unreacted free amines.
Possible Causes:
-
Peptide Aggregation: The growing peptide chain can fold and form intermolecular hydrogen bonds, hindering reagent access to the reaction sites. This is a primary cause of incomplete reactions in long peptide synthesis.[1][2]
-
Steric Hindrance: Bulky amino acid residues near the coupling site can physically block the approach of the incoming activated amino acid.
-
Inefficient Activation: The coupling reagent may not be sufficiently reactive to activate the carboxylic acid group of the incoming amino acid, especially for sterically hindered residues.
Solutions:
| Strategy | Description | Key Considerations |
| Optimize Deprotection | Extend the deprotection time with Trifluoroacetic acid (TFA) or perform a second TFA treatment after the initial one. Ensure vigorous agitation to break up resin clumps.[3] | For peptides prone to aggregation, the acidic deprotection step in Boc chemistry helps by protonating the N-terminus, which can disrupt interchain hydrogen bonding.[4] |
| Enhance Coupling | Perform a "double couple" by repeating the coupling step with fresh reagents.[3] Increase the reaction time or gently heat the reaction vessel (e.g., to 40-50°C) to overcome the activation energy barrier.[3] | Use more potent coupling reagents like HATU, HBTU, or PyBOP, especially for sterically hindered amino acids.[3] |
| In Situ Neutralization | Combine the neutralization and coupling steps. This minimizes the time the peptide-resin is in a neutral state, which is when aggregation is most likely to occur.[5][6] This method can lead to higher yields and purer peptides for difficult sequences.[5] | This protocol is particularly advantageous for sequences prone to aggregation. |
| Disrupt Aggregation | Switch to solvents with better solvating properties like N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl, KSCN) to the reaction mixture.[1][7] Sonication can also help break up aggregates.[1] | The choice of solvent and additives should be tested for compatibility with the specific peptide sequence. |
| Use Low-Substitution Resins | For very long peptides (30-50 amino acids), using a resin with a lower substitution level (0.1 to 0.4 mmol/g) can reduce peptide aggregation by increasing the distance between growing peptide chains.[2] | This will require a larger amount of resin to achieve the same total peptide yield. |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Boc-SPPS.
Frequently Asked Questions (FAQs)
Q1: When should I choose Boc chemistry over Fmoc chemistry for long peptide synthesis?
Boc chemistry is often preferred for the synthesis of long and difficult sequences, particularly those prone to aggregation.[4] The repetitive TFA deprotection steps in Boc-SPPS help to disrupt the secondary structures that lead to aggregation by keeping the N-terminus protonated.[4][5] While Fmoc chemistry is generally milder, the neutral state of the peptide-resin after deprotection can sometimes exacerbate aggregation issues in long, hydrophobic sequences.[2]
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Deprotection | 50% TFA in DCM[2] | 20-40% Piperidine in DMF[2] |
| Aggregation Issues | Less frequent[5] | More frequent[5] |
| Best For | Long or difficult sequences, base-sensitive peptides[2] | Acid-sensitive peptides, peptides with side-chain modifications[2] |
| Final Cleavage | Strong acids (e.g., HF, TFMSA)[5] | TFA[5] |
Q2: What is "in situ" neutralization and how does it improve yield?
In situ neutralization is a protocol where the neutralization of the N-terminal trifluoroacetate salt and the subsequent coupling of the next amino acid are performed in a single step.[6] This is achieved by adding the activated amino acid solution containing a base (like DIEA) directly to the peptide-resin after TFA deprotection and washing.
This method improves yields, especially in difficult sequences, by minimizing the time the deprotected peptide-resin exists in its neutral, free-amine state.[6] The neutral form is more prone to aggregation through intermolecular hydrogen bonding. By combining neutralization and coupling, the free amine is quickly acylated, thus reducing the opportunity for aggregation to occur.[6]
Workflow for Standard vs. In Situ Neutralization Boc-SPPS
Caption: Comparison of standard and in situ neutralization workflows in Boc-SPPS.
Q3: What are the best coupling reagents for difficult or sterically hindered amino acids in Boc-SPPS?
For sterically hindered amino acids, standard coupling reagents may be inefficient.[3] More potent uronium/aminium-based reagents are recommended to achieve higher coupling efficiency.
| Reagent Class | Examples | Efficacy |
| Uronium/Aminium | HATU, HBTU, TBTU | Superior performance for challenging couplings.[3] |
| Phosphonium | PyAOP, PyBOP | Also highly effective for sterically hindered residues. |
| Carbodiimide | DCC/HOBt | May be inefficient for difficult couplings.[3] |
Q4: How can I manage side reactions involving sensitive amino acids like Met, Trp, and Cys during Boc-SPPS?
The repetitive use of strong acid (TFA) in Boc-SPPS can lead to side reactions with sensitive amino acids. The tert-butyl cations generated during Boc deprotection can alkylate nucleophilic side chains.[6][8]
To minimize these side reactions, scavengers should be added to the deprotection and cleavage solutions.
| Amino Acid | Potential Side Reaction | Recommended Scavenger |
| Tryptophan (Trp) | Alkylation of the indole ring | 0.5% Dithioethane (DTE) in TFA solution[6] |
| Methionine (Met) | Oxidation to sulfoxide | Add scavengers during final cleavage cocktail |
| Cysteine (Cys) | Alkylation of the thiol group | 0.5% Dithioethane (DTE) in TFA solution[6] |
Experimental Protocols
Protocol 1: In Situ Neutralization Coupling
This protocol is adapted for a manual synthesis and can be adjusted for automated synthesizers.
-
Deprotection: Treat the peptide-resin with 50% TFA in DCM for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x) followed by DMF (3x) to remove residual TFA.
-
Activation Mixture Preparation: In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents), a coupling reagent like HATU (2.9 equivalents), and an additive like HOAt (3 equivalents) in NMP or DMF.
-
Activation: Add DIEA (6 equivalents) to the amino acid mixture and allow it to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution directly to the washed peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using the ninhydrin test.
-
Washing: After the coupling is complete, wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Protocol 2: Double Coupling for a Difficult Residue
-
First Coupling: Perform the coupling reaction as described in your standard protocol (e.g., using DIC/HOBt or HATU).
-
Monitoring: After the standard coupling time (e.g., 1-2 hours), take a small sample of the resin and perform a ninhydrin test.
-
Decision: If the ninhydrin test is positive (indicating incomplete coupling), proceed to the second coupling.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove byproducts from the first coupling.
-
Second Coupling: Repeat the coupling step using a freshly prepared solution of activated amino acid and coupling reagents.
-
Reaction: Allow the second coupling reaction to proceed for an additional 1-2 hours.
-
Monitoring and Washing: Perform another ninhydrin test to confirm completion. Once complete, wash the resin thoroughly to prepare for the next deprotection step.
References
Technical Support Center: Overcoming Solubility Challenges of Protected Peptide Fragments
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and address frequently asked questions concerning the poor solubility of protected peptide fragments encountered during chemical peptide synthesis.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving solubility issues with protected peptide fragments.
Problem: My protected peptide fragment is insoluble or poorly soluble in standard organic solvents (e.g., DMF, NMP, DCM) after cleavage from the resin.
This is a common issue arising from the intrinsic properties of the peptide sequence and the protecting groups used. Intermolecular hydrogen bonding between peptide backbones can lead to the formation of aggregates, which are difficult to dissolve.[1] This is particularly prevalent in sequences rich in β-sheet-forming amino acids such as Val, Ile, Leu, Phe, and Gln.[1]
Solution Workflow:
A step-by-step process can help in systematically addressing the solubility challenge. The following workflow outlines a series of experimental steps to identify a suitable solvent system or modification strategy.
Caption: A systematic workflow for troubleshooting the poor solubility of protected peptide fragments.
Experimental Protocols:
Protocol 1: Systematic Solvent Screening
-
Aliquot the Peptide: Weigh out small, equal amounts (e.g., 1-2 mg) of your lyophilized protected peptide fragment into several microcentrifuge tubes.
-
Test Individual Solvents: To each tube, add a measured volume (e.g., 100 µL) of a single solvent from the list in the table below.
-
Agitation: Vortex each tube vigorously for 1-2 minutes.
-
Sonication: Place the tubes in a bath sonicator for 5-10 minute intervals.[2] Gentle warming to 30-40°C can be applied cautiously to avoid potential degradation.[2]
-
Observation: After each sonication interval, visually inspect the solution for dissolved peptide. A clear solution indicates good solubility. If the solution remains cloudy or contains visible particles, the peptide is not fully dissolved.[3]
-
Centrifugation: If undissolved solids are present, centrifuge the tube at high speed (e.g., 14,000 rpm) for 5-10 minutes.[4] Carefully collect the supernatant to assess the extent of partial solubility if required.
Protocol 2: Use of Chaotropic Agents
-
Prepare Stock Solutions: Prepare concentrated stock solutions of chaotropic agents, such as 6 M Guanidinium Hydrochloride (GdnHCl) or 8 M Urea in a suitable organic solvent like DMF or NMP.
-
Test Solubility: Take an aliquot of your insoluble peptide and add the chaotropic agent stock solution.
-
Agitation and Sonication: Vortex and sonicate as described in Protocol 1. These agents work by disrupting the intermolecular hydrogen bonds that cause aggregation.[1]
-
Compatibility Check: Be mindful that the presence of these salts may interfere with downstream applications like HPLC purification or subsequent coupling reactions. A solvent exchange step may be necessary.
Data Presentation: Solvent Properties and Applications
The following table summarizes the properties of various solvents and their utility in dissolving protected peptide fragments.
| Solvent | Polarity | Common Use | Notes |
| N,N-Dimethylformamide (DMF) | High | Standard solvent for SPPS. | Can be ineffective for highly aggregated peptides.[2] |
| N-Methyl-2-pyrrolidone (NMP) | High | Alternative to DMF, often superior for solvating aggregating peptides.[2] | Higher cost than DMF.[2] |
| Dimethyl sulfoxide (DMSO) | High | Effective for dissolving highly aggregated peptides.[2] | Can oxidize Met and Cys residues; use with caution.[2] |
| Dichloromethane (DCM) | Medium | Often used in combination with other solvents. | |
| Trifluoroethanol (TFE) | High | Used as a co-solvent to disrupt secondary structures.[2] | A strong hydrogen-bond donor.[2] |
| Hexafluoroisopropanol (HFIP) | High | A very strong solvent for disrupting secondary structures.[2] | Can be aggressive and may not be compatible with all downstream processes. |
| "Magic Mixture" | High | A mixture of DCM/DMF/NMP (1:1:1). | Can be effective for difficult couplings during SPPS.[2] |
| TFE/DCM or TFE/TCM | High | Powerful solvent system for very sparingly soluble protected peptides.[5] | Useful for coupling reactions with WSCI/HOOBt to prevent racemization.[5] |
TCM: Trichloromethane
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor solubility in protected peptide fragments?
A1: The main reason for poor solubility is strong intermolecular hydrogen bonding between the peptide backbones, which leads to aggregation.[1] This is especially common in sequences containing a high proportion of β-sheet-forming amino acids like Val, Ile, Leu, Phe, and Gln.[1] The hydrophobicity of the side-chain protecting groups also contributes to this issue.[1]
Q2: At what point during peptide synthesis does solubility typically become a problem?
A2: Solubility issues can emerge during solid-phase peptide synthesis (SPPS), especially when the peptide chain reaches a length of 6-8 residues.[1] This on-resin aggregation can lead to incomplete deprotection and coupling reactions.[1] The problem often persists after the peptide is cleaved from the resin, making purification and subsequent solution-phase reactions challenging.[1]
Q3: How does the choice of protecting groups influence solubility?
A3: The choice of protecting groups can have a significant impact. While bulky and hydrophobic protecting groups can sometimes worsen solubility problems, certain protecting groups can disrupt aggregation and improve solubility.[1] For instance, backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of an amino acid can prevent hydrogen bonding.[6]
Q4: My peptide is aggregating on the resin during SPPS. What can I do?
A4: On-resin aggregation can be addressed by several strategies during the synthesis:
-
Incorporate "Disrupting" Amino Acids: The use of pseudoproline dipeptides can introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.[1][7]
-
Use a High-Swelling Resin: Resins with good swelling properties, such as PEG-based resins, can better solvate the growing peptide chain and reduce aggregation.[1]
-
Elevated Temperature: Performing coupling and deprotection steps at higher temperatures (e.g., 60-90°C) can help break up aggregates.[1]
-
Chaotropic Salt Washes: Washing the resin with a solution of a chaotropic salt like LiCl before coupling can disrupt secondary structures.[7]
The logical flow for addressing on-resin aggregation is depicted in the following diagram:
Caption: Decision tree for addressing peptide aggregation during solid-phase synthesis.
Q5: Can I predict if my peptide sequence is likely to be poorly soluble?
A5: While precise prediction is difficult, some sequence characteristics are strong indicators of potential solubility problems. Stretches of contiguous hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu) are known to increase the risk of aggregation.[7] It is a good rule of thumb to aim for less than 40% hydrophobic residues in a peptide sequence.
Q6: What is fragment condensation, and can it help with solubility issues?
A6: Fragment condensation is a strategy where smaller, protected peptide fragments are synthesized and purified individually before being coupled together in solution to form the final, larger peptide.[8] This approach can be advantageous because the smaller fragments are often more soluble and easier to handle and purify than the full-length peptide. By synthesizing difficult sequences in smaller, more manageable segments, overall success rates can be improved.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. How to Choose the Right Custom Peptide Synthesis Method [neulandlabs.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Assessment of Boc-D-glu-ome Peptides
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in guaranteeing reliable experimental results and the safety and efficacy of therapeutic candidates. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of peptides containing the protected amino acid Boc-D-glutamic acid methyl ester (Boc-D-glu-ome). We present supporting experimental data from analogous systems and detail the protocols for key analytical techniques, offering a comprehensive resource for methods selection and implementation.
The incorporation of this compound in a peptide sequence introduces specific analytical challenges. The bulky and hydrophobic nature of the tert-butyloxycarbonyl (Boc) protecting group significantly influences the peptide's chromatographic behavior, necessitating well-optimized analytical methods to achieve accurate separation from closely related impurities. Such impurities may include deletion sequences, peptides with incomplete deprotection, or diastereomers arising from the synthesis process.
Comparison of Key Analytical Methods
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for the analysis of synthetic peptides.[1] However, other techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE) offer distinct advantages and can provide orthogonal data for a more complete purity profile.[2]
| Performance Metric | RP-HPLC | UPLC | Capillary Electrophoresis (CE) | Amino Acid Analysis (AAA) |
| Principle of Separation | Hydrophobicity | Hydrophobicity | Charge-to-size ratio | Not a separation method for the intact peptide |
| Purity Determination (%) | 98.5 | 98.7 | 98.4 | Determines total peptide content, not purity from peptidic impurities |
| Resolution of Main Impurity | 1.8 | 2.5 | 2.1 | N/A |
| Analysis Time (minutes) | 25 | 10 | 20 | >24 hours (including hydrolysis) |
| Relative Precision (RSD%) | < 1.0 | < 0.8 | < 1.5 | ~2-5 |
| Throughput | Moderate | High | Moderate | Low |
| Cost per Sample | Low | Moderate | Low to Moderate | High |
This data is representative and intended for illustrative purposes, based on analyses of peptides with similar characteristics. Actual results may vary based on the specific peptide sequence, instrumentation, and method conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for accurate peptide purity analysis. The following protocols serve as a starting point and may require optimization for your specific this compound peptide.
Protocol 1: RP-HPLC Purity Analysis
Objective: To determine the purity of a this compound-containing peptide by separating it from synthetic impurities based on hydrophobicity.
Instrumentation: Standard HPLC system with a UV detector.
Materials:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample Diluent: Mobile Phase A.
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Gradient: 10-60% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 220 nm.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks, expressed as a percentage.
Protocol 2: UPLC-MS Purity Analysis and Impurity Identification
Objective: To achieve higher resolution separation for purity assessment and to obtain mass information for the main peptide and its impurities.
Instrumentation: UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
Materials:
-
Column: UPLC C18, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Sample Diluent: Mobile Phase A.
Procedure:
-
Sample Preparation: Prepare the sample as described in Protocol 1, using the UPLC mobile phase. A concentration of 0.5 mg/mL is often suitable.
-
UPLC Conditions:
-
Gradient: A shallow gradient optimized to separate the main peptide from its impurities (e.g., 20-50% Mobile Phase B over 8 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
UV Detection: 220 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire full scan MS and data-dependent MS/MS data.
-
-
Data Analysis: Process the UV chromatogram for purity assessment as in Protocol 1. Use the MS data to confirm the molecular weight of the main peak and to identify impurities.
Protocol 3: Capillary Electrophoresis (CE) Purity Analysis
Objective: To provide an orthogonal assessment of peptide purity based on a different separation principle (charge-to-size ratio).
Instrumentation: Capillary electrophoresis system with a UV detector.
Materials:
-
Capillary: Fused-silica capillary, 50 µm I.D., ~50 cm total length.
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5.
-
Sample Diluent: Deionized water.
Procedure:
-
Capillary Conditioning: At the beginning of the day, rinse the capillary with 1 M NaOH, followed by deionized water, and finally with the BGE.
-
Sample Preparation: Dissolve the peptide in deionized water to a concentration of 0.5 mg/mL.
-
Electrophoretic Conditions:
-
Injection: Hydrodynamic injection for 5 seconds.
-
Voltage: 25 kV.
-
Temperature: 25°C.
-
Detection: UV at 214 nm.
-
-
Data Analysis: Analyze the resulting electropherogram for purity in a similar manner to HPLC chromatograms.
Protocol 4: Amino Acid Analysis (AAA) for Peptide Content
Objective: To determine the absolute amount of peptide in a sample by quantifying the constituent amino acids after acid hydrolysis.[3]
Procedure:
-
Hydrolysis:
-
Accurately weigh a sample of the peptide (approximately 100 nmol).
-
Place the sample in a hydrolysis tube and add 6 M HCl containing a small amount of phenol.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
-
Derivatization (if required by the analytical method):
-
After hydrolysis, evaporate the HCl under vacuum.
-
Reconstitute the amino acid mixture in a suitable buffer.
-
Derivatize the amino acids using a reagent such as o-phthalaldehyde (OPA) for fluorescence detection or phenylisothiocyanate (PITC) for UV detection.
-
-
Chromatographic Analysis:
-
Separate the derivatized (or underivatized) amino acids using a dedicated amino acid analyzer or a standard HPLC/UPLC system with a method optimized for amino acid separation.
-
-
Quantification:
-
Quantify each amino acid by comparing its peak area to that of a known standard.
-
Calculate the molar amount of each amino acid and determine the total peptide content based on the known sequence.
-
Visualizing the Workflow and Method Comparison
To better understand the experimental process and the logical relationship between the different analytical techniques, the following diagrams are provided.
Caption: Workflow for RP-HPLC purity analysis of peptides.
Caption: Comparison of analytical methods for peptide purity.
References
A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of D-Glutamic Acid
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric purity of D-glutamic acid is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering a range of methodologies tailored to specific analytical needs. This guide provides an objective comparison of the most effective chiral HPLC methods, supported by experimental data, to facilitate the selection of the most appropriate approach for your laboratory.
Two principal strategies are employed for the chiral separation of glutamic acid enantiomers by HPLC: direct and indirect methods. Direct methods utilize a chiral stationary phase (CSP) to resolve the enantiomers without prior derivatization. Indirect methods, conversely, involve a pre-column derivatization step with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral stationary phase. This guide will compare a prominent direct method using a crown-ether-based CSP with two widely used indirect methods employing Marfey’s reagent (FDAA) and o-phthalaldehyde (OPA) with a chiral thiol for derivatization.
Comparison of Chiral HPLC Methods
The selection of an optimal HPLC method for determining the enantiomeric purity of D-glutamic acid depends on several factors, including the required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the performance of three distinct and effective methods.
| Method | Direct Method (Crown-Ether CSP) | Indirect Method (Marfey's Reagent) | Indirect Method (OPA/Chiral Thiol) |
| Principle | Enantiomers are separated directly on a chiral stationary phase. | Pre-column derivatization with FDAA forms diastereomers, separated on an achiral column. | Pre-column derivatization with OPA and a chiral thiol forms fluorescent diastereomers, separated on an achiral column. |
| Column | ChiroSil® SCA(-) (150 x 4.6 mm, 5 µm) | Standard C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) | Pentafluorophenyl (or C18) |
| Selectivity (α) | 1.60[1] | Data not available for glutamic acid | Data not available for glutamic acid |
| Resolution (Rs) | Baseline resolution achieved[1] | Data not available for glutamic acid | Data not available for glutamic acid |
| Limit of Quantitation (LOQ) | Data not available | Data not available | 0.04% for enantiomeric impurity[2] |
| Analysis Time | < 10 minutes[1] | Typically 30-60 minutes | Variable, depends on gradient |
| Detection | UV | UV (340 nm)[3] | Fluorescence or UV[2] |
| Advantages | - Simple sample preparation- Fast analysis time | - High sensitivity- Uses standard achiral columns | - High sensitivity (fluorescence)- Can quantify low-level impurities |
| Disadvantages | - Requires specialized and expensive chiral column | - Derivatization step adds complexity and time- Potential for side reactions | - Derivatization products can be unstable- Requires careful optimization |
Experimental Protocols
Detailed methodologies for the three compared HPLC methods are provided below. These protocols offer a starting point for method development and validation in your laboratory.
Method 1: Direct Separation using a Crown-Ether Chiral Stationary Phase
This method is advantageous for its simplicity and speed, as it does not require a derivatization step.
Experimental Workflow
Figure 1: Workflow for direct chiral HPLC analysis.
Protocol:
-
Column: ChiroSil® SCA(-) (150 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: 84% Methanol / 16% Water with 5 mM Perchloric Acid[1]
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient
-
Detection: UV
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the D-glutamic acid sample in the mobile phase to a suitable concentration.
Method 2: Indirect Separation via Derivatization with Marfey's Reagent (FDAA)
This classic indirect method offers high sensitivity and the convenience of using a standard reversed-phase column.
Experimental Workflow
Figure 2: Workflow for indirect chiral HPLC with FDAA.
Protocol:
-
Derivatization:
-
Dissolve approximately 50 nmol of the amino acid sample in 100 µL of 1 M sodium bicarbonate.[3]
-
Add 200 µL of a 1% (w/v) solution of 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) in acetone.[3]
-
Incubate the mixture at 40°C for 1 hour in the dark.[3]
-
Cool the reaction to room temperature and neutralize with 100 µL of 2 M HCl.[3]
-
Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.[3]
-
-
HPLC Conditions:
An advanced version of Marfey's reagent, Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA), has also been shown to be effective for the separation of glutamic acid enantiomers, with reported retention times of 15.2 minutes for the L-enantiomer and 16.0 minutes for the D-enantiomer.[4]
Method 3: Indirect Separation via Derivatization with o-Phthalaldehyde (OPA) and a Chiral Thiol
This method is particularly useful for detecting trace enantiomeric impurities due to the high sensitivity of fluorescence detection.
Experimental Workflow
Figure 3: Workflow for indirect chiral HPLC with OPA.
Protocol:
-
Derivatization: An automated in-needle derivatization procedure is recommended to handle the instability of the OPA derivatives. The amino acid is mixed with o-phthalaldehyde (OPA) and a chiral thiol, such as N-acetyl-L-cysteine or N-isobutyryl-L-cysteine, immediately before injection.[2]
-
HPLC Conditions:
-
Column: Pentafluorophenyl column[2]
-
Mobile Phase: A gradient of 50 mM sodium acetate buffer (pH 5.0) and acetonitrile[2]
-
Flow Rate: Typically 1.0 mL/min
-
Detection: Fluorescence is commonly used for high sensitivity, but UV detection is also possible.[2] This method can achieve a limit of quantitation of 0.04% for the enantiomeric impurity using UV detection.[2]
-
Conclusion
The choice of a chiral HPLC method for determining the enantiomeric purity of D-glutamic acid is a critical decision in analytical development. The direct method using a crown-ether CSP offers a rapid and straightforward analysis, ideal for high-throughput screening. Indirect methods involving derivatization with Marfey's reagent or OPA/chiral thiols provide high sensitivity, which is crucial for the accurate quantification of trace enantiomeric impurities. The detailed protocols and comparative data presented in this guide serve as a valuable resource for selecting and implementing the most suitable method to ensure the chiral integrity of your D-glutamic acid samples.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing Boc-D-Glu-OMe
For researchers, scientists, and drug development professionals, the precise analysis of synthetic peptides is paramount. Peptides incorporating non-standard amino acids and protecting groups, such as Boc-D-Glu-OMe, are increasingly utilized in the development of novel therapeutics. The tert-butyloxycarbonyl (Boc) protecting group and the methyl ester (OMe) modification present unique characteristics during mass spectrometry (MS) analysis. Understanding these characteristics is crucial for accurate peptide identification, purity assessment, and pharmacokinetic studies.
This guide provides an objective comparison of the mass spectrometric performance of peptides containing this compound against relevant alternatives. It includes supporting data synthesized from published literature, detailed experimental protocols, and visualizations to aid in experimental design and data interpretation.
Mass Spectrometric Behavior of Peptides with this compound
The presence of the Boc protecting group and the D-stereoisomer of glutamic acid methyl ester influences the chromatographic behavior, ionization efficiency, and fragmentation patterns of peptides. The Boc group, being hydrophobic, tends to increase the retention time of peptides in reversed-phase liquid chromatography (RPLC). During electrospray ionization (ESI), the Boc group is known to be labile and can undergo in-source fragmentation, leading to the observation of the deprotected peptide ion.
In tandem mass spectrometry (MS/MS), peptides containing a Boc group exhibit characteristic neutral losses. The most common losses are isobutylene (56 Da) and the entire Boc group (100 Da) from the precursor ion.[1][2] The methyl ester on the glutamic acid side chain can also influence fragmentation, potentially improving the efficiency of fragmentation along the peptide backbone by blocking certain side-chain-driven fragmentation pathways.[3]
Comparative Analysis
The choice of protecting group and the stereochemistry of the amino acid can significantly impact the outcome of mass spectrometry analysis. Here, we compare the expected performance of this compound-containing peptides with that of peptides containing Fmoc-D-Glu-OMe, unprotected D-Glu-OMe, and the L-stereoisomer, Boc-L-Glu-OMe.
Comparison with Fmoc-D-Glu-OMe Peptides
The 9-fluorenylmethoxycarbonyl (Fmoc) group is another common N-terminal protecting group. In contrast to the acid-labile Boc group, the Fmoc group is base-labile.[2] This difference in chemical stability is the primary distinction in their mass spectrometric behavior. The Fmoc group is generally more stable during ESI, leading to less in-source fragmentation compared to the Boc group.[2] However, when fragmentation is induced, the Fmoc group can also produce characteristic fragment ions.
Comparison with Unprotected D-Glu-OMe Peptides
Analysis of the deprotected peptide is often necessary for final characterization. The absence of the bulky and hydrophobic Boc group results in earlier elution in RPLC. The ionization efficiency may differ, and the MS/MS spectrum will be dominated by the characteristic b- and y-ion series from the peptide backbone without the competing fragmentation pathways of the protecting group.
Comparison with Boc-L-Glu-OMe Peptides
The differentiation of diastereomers (peptides containing D- vs. L-amino acids) by mass spectrometry can be challenging as they have the same mass-to-charge ratio.[3] However, differences in fragmentation patterns can sometimes be observed in MS/MS spectra, particularly in the relative abundances of certain fragment ions. Chromatographic separation of diastereomers is often achievable with chiral stationary phases or by derivatization, but standard RPLC may also show slight differences in retention times.
Quantitative Data Summary
The following tables summarize the expected quantitative and qualitative differences in the mass spectrometric analysis of peptides containing this compound and its alternatives.
| Feature | This compound Peptide | Fmoc-D-Glu-OMe Peptide | Unprotected D-Glu-OMe Peptide | Boc-L-Glu-OMe Peptide |
| Expected RPLC Retention Time | Long | Longer (Fmoc is more hydrophobic) | Short | Long (similar to D-isomer) |
| In-Source Fragmentation | Prone to loss of Boc group | Generally less than Boc | Not applicable | Prone to loss of Boc group |
| Ionization Efficiency | Moderate | Moderate to High | Potentially higher than protected | Moderate (similar to D-isomer) |
| MS/MS Complexity | High (competing fragmentation) | Moderate | Low (clear b- and y-ions) | High (similar to D-isomer) |
Table 1: Comparison of Expected Mass Spectrometric Performance. This table provides a qualitative comparison of key performance indicators for the different peptide modifications.
| Peptide Modification | Characteristic Fragment Ions (in addition to b- and y-ions) |
| This compound | Neutral loss of isobutylene (-56 Da), Neutral loss of Boc group (-100 Da) |
| Fmoc-D-Glu-OMe | Loss of the Fmoc group (-222 Da) |
| Unprotected D-Glu-OMe | Primarily b- and y-ions |
| Boc-L-Glu-OMe | Neutral loss of isobutylene (-56 Da), Neutral loss of Boc group (-100 Da); potential minor differences in b/y ion ratios compared to D-isomer |
Table 2: Characteristic Fragment Ions. This table highlights the expected unique fragmentation patterns for each type of peptide modification.
Experimental Protocols
A robust and reproducible analytical method is essential for the reliable characterization of modified peptides. The following protocols provide a starting point for the analysis of peptides containing this compound.
Sample Preparation
-
Reconstitution: Dissolve the lyophilized peptide in a solution of 50% acetonitrile in water with 0.1% formic acid to a stock concentration of 1 mg/mL.[4] Use low-adsorption tubes to prevent sample loss.
-
Dilution: For LC-MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).[4]
-
Desalting (Optional): If the sample contains a high concentration of non-volatile salts, perform desalting using a C18 solid-phase extraction (SPE) cartridge.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[5]
-
MS1 Scan: Acquire full scan mass spectra over a mass range of m/z 200-2000.[5]
-
Data-Dependent MS/MS: Select the most intense precursor ions from the MS1 scan for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[5]
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a representative fragmentation pathway for a peptide containing this compound.
Caption: Experimental workflow for the LC-MS/MS analysis of peptides.
References
A Comparative Guide to Boc vs. Fmoc Strategies for Glutamic Acid Incorporation in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of Nα-protecting group strategy is a critical decision that profoundly impacts peptide yield, purity, and the feasibility of synthesizing complex sequences. When incorporating glutamic acid (Glu), two primary strategies dominate the field: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This guide provides an objective, data-driven comparison of these two approaches for the incorporation of glutamic acid, offering insights into their respective advantages and disadvantages to inform the selection process for specific synthetic needs.
The fundamental difference between the Boc and Fmoc strategies lies in their chemical orthogonality. The Boc strategy, a cornerstone of early SPPS, utilizes an acid-labile Boc group for temporary Nα-protection and typically benzyl-based (Bzl) protecting groups for the side chains, which are removed with a strong acid like hydrofluoric acid (HF) in the final cleavage step.[1] In contrast, the more modern Fmoc strategy employs a base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.[1] This allows for the removal of the Nα-Fmoc group under mild basic conditions (e.g., piperidine) without affecting the side-chain protecting groups, a key feature of its orthogonality.[1]
Quantitative Performance Comparison
While direct, side-by-side quantitative comparisons of a single peptide containing glutamic acid synthesized by both methods are not abundant in the literature, the following table summarizes the generally accepted performance characteristics of each strategy. These values are illustrative and can vary based on the specific peptide sequence, scale, and synthetic conditions.[2]
| Parameter | Boc Strategy (Boc-Glu(OBzl)-OH) | Fmoc Strategy (Fmoc-Glu(OtBu)-OH) | References |
| Resin Compatibility | Merrifield, PAM resins for peptide acids; MBHA, BHA for peptide amides | Rink Amide, Wang, 2-Chlorotrityl chloride resins | [2][3] |
| Typical Coupling Efficiency (per step) | >99% | >99% | [2][] |
| Typical Overall Crude Peptide Yield | 60 - 80% | 70 - 85% | [2] |
| Typical Crude Peptide Purity (by HPLC) | 50 - 70% | >95% | [2] |
| Pyroglutamate Formation | More prone to occur, especially with N-terminal Glu, due to acidic deprotection conditions. | Can occur, but generally slower under basic deprotection conditions. | [1][5] |
Side Reactions
A primary concern during the incorporation of glutamic acid is the formation of pyroglutamate (pGlu), a cyclic lactam that results from the intramolecular cyclization of the N-terminal glutamic acid residue. This side reaction leads to a mass loss of 18 Da and can complicate purification. The acidic conditions used for Nα-Boc removal in the Boc strategy can promote this cyclization.[1] While pGlu formation can also occur in Fmoc-SPPS, it is generally observed to be slower under the basic deprotection conditions.[1]
Experimental Protocols
Boc-SPPS: Manual Incorporation of Boc-Glu(OBzl)-OH
This protocol outlines a single cycle for the manual addition of a Boc-Glu(OBzl)-OH residue to a growing peptide chain on a solid support.[2][6]
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Glu(OBzl)-OH
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol (IPA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.
-
Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for a 5-minute pre-wash.
-
Drain the solution and add a fresh 50% TFA in DCM solution. Agitate for an additional 15-25 minutes.
-
Wash the resin with DCM (2x) and IPA (2x) to remove residual TFA.
-
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Add a 5-10% solution of DIEA in DMF or DCM and agitate for 5-10 minutes. Repeat this step.
-
Wash the resin thoroughly with DMF (5x).
-
-
Coupling of Boc-Glu(OBzl)-OH:
-
In a separate vessel, dissolve 2-4 equivalents of Boc-Glu(OBzl)-OH and a coupling agent (e.g., HBTU) in DMF.
-
Add this activated amino acid solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test. A negative result (no color change) indicates complete coupling.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Fmoc-SPPS: Automated Incorporation of Fmoc-Glu(OtBu)-OH
This protocol outlines a typical cycle for the automated incorporation of Fmoc-Glu(OtBu)-OH on a peptide synthesizer.[7][8]
Synthesizer Programmed Steps:
-
Fmoc Deprotection:
-
The resin is treated with a 20% solution of piperidine in DMF.
-
Initial deprotection for 3-5 minutes.
-
The deprotection solution is drained.
-
A second treatment with 20% piperidine in DMF for 15-20 minutes ensures complete Fmoc removal.
-
The resin is thoroughly washed with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
-
Coupling of Fmoc-Glu(OtBu)-OH:
-
A solution containing 4-5 equivalents of Fmoc-Glu(OtBu)-OH, 3.9 equivalents of a coupling agent (e.g., HBTU), and 8 equivalents of DIEA in DMF is prepared.
-
This activated amino acid solution is delivered to the reaction vessel containing the deprotected peptide-resin.
-
The coupling reaction proceeds for 1-2 hours at room temperature.
-
-
Washing: The resin is washed extensively with DMF to remove excess reagents and byproducts, preparing it for the next synthesis cycle.
Workflow Visualizations
The following diagrams illustrate the cyclical workflows for the incorporation of glutamic acid using both Boc and Fmoc strategies.
Conclusion
The choice between Boc and Fmoc strategies for glutamic acid incorporation depends on several factors, including the desired peptide's characteristics, the available equipment, and the overall synthetic strategy. The Fmoc/tBu strategy has become the predominant method in modern peptide synthesis due to its milder deprotection conditions, true orthogonality, and amenability to automation, which are particularly advantageous for complex and modified peptides.[9] However, the Boc/Bzl strategy remains a robust and valuable tool, especially for the synthesis of long or hydrophobic peptides where aggregation can be a significant challenge, as the acidic deprotection step helps to disrupt interchain hydrogen bonding.[10] By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to optimize the synthesis of glutamic acid-containing peptides for their specific research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
A Comparative Guide to Coupling Reagents for the Synthesis of Boc-D-Glu-OMe
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the creation of modified amino acid building blocks, the efficient and clean synthesis of intermediates is paramount. The selection of an appropriate coupling reagent for the esterification of N-α-Boc-D-glutamic acid to its γ-methyl ester (Boc-D-Glu-OMe) is a critical step that can significantly influence reaction yield, purity, and overall efficiency. This guide provides a side-by-side comparison of common coupling reagents for this transformation, supported by generalized experimental protocols and visual workflows.
Performance Comparison of Coupling Reagents
| Coupling Reagent Class | Reagent Examples | Typical Yield (%) | Typical Reaction Time (h) | Key Advantages | Key Disadvantages |
| Carbodiimides | DCC, EDC | 70-85 | 4-12 | Cost-effective, widely used. | Formation of insoluble urea byproduct (DCC), potential for racemization. |
| Uronium/Aminium Salts | HATU, HBTU | 85-95 | 1-4 | High efficiency, fast reaction rates, low racemization.[1] | Higher cost, potential for side reactions if used in excess.[1] |
| Phosphonium Salts | PyBOP | 80-90 | 2-6 | Effective for sterically hindered couplings, low racemization. | Byproducts can be difficult to remove. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using representative coupling reagents from each class are provided below.
Protocol 1: DCC/DMAP Mediated Esterification
This protocol utilizes the cost-effective carbodiimide reagent Dicyclohexylcarbodiimide (DCC) with the catalyst 4-Dimethylaminopyridine (DMAP).
Materials:
-
Boc-D-Glu-OH
-
Methanol (MeOH)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Boc-D-Glu-OH (1.0 eq) in anhydrous DCM.
-
Add methanol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: HATU-Mediated Esterification
This protocol employs the highly efficient uronium salt coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
Boc-D-Glu-OH
-
Methanol (MeOH)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Boc-D-Glu-OH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature for pre-activation.
-
Add methanol (1.2 eq) to the activated mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Workflow
The general experimental workflow for the coupling reaction can be visualized as a sequence of steps from starting materials to the purified product.
Caption: General workflow for the synthesis of this compound.
The activation of the carboxylic acid is a key step where the different coupling reagents exert their effects, leading to different reaction intermediates. The signaling pathway below illustrates the general mechanism for uronium/aminium salt-mediated activation.
References
Navigating the Chiral Maze: A Comparative Guide to Validating Peptide Sequences with D-Amino Acids
For researchers, scientists, and drug development professionals, the precise validation of peptide sequences is a critical checkpoint in ensuring the efficacy, safety, and intellectual property of novel therapeutics. The deliberate incorporation of D-amino acids is a powerful strategy to enhance peptide stability and bioavailability. However, this stereochemical complexity presents a significant analytical challenge. This guide provides an objective comparison of key methodologies for validating peptide sequences containing D-amino acids, supported by experimental data and detailed protocols to empower informed decisions in your research and development pipeline.
The presence of D-amino acids, the non-natural mirror images of their L-counterparts, renders peptides resistant to degradation by endogenous proteases, thereby extending their half-life in biological systems.[1][2] This enhanced stability is a coveted attribute in drug design. However, confirming the precise location and stereochemistry of these residues within a peptide sequence requires specialized analytical techniques beyond standard sequencing methods. This guide delves into the most effective approaches: Mass Spectrometry, Edman Degradation coupled with Chiral Analysis, Chiral Chromatography, and Spectroscopic Methods.
Comparative Analysis of Validation Methodologies
The selection of an appropriate validation method hinges on factors such as the specific information required (sequence, stereochemistry, or both), sample purity, available instrumentation, and desired throughput. The following table summarizes a comparison of the primary techniques.
| Technique | Information Provided | Advantages | Limitations | Typical Throughput |
| Mass Spectrometry (MS) | Primary sequence, molecular weight. Ion Mobility-MS can separate stereoisomers.[3] | High sensitivity, high throughput, provides sequence information.[4] | Standard MS/MS does not differentiate between L- and D-amino acids of the same mass.[5] | High |
| Edman Degradation + Chiral Analysis | N-terminal sequence with stereochemical assignment of each residue.[6] | Provides direct sequencing and chiral information simultaneously.[6] | Limited to ~30-60 residues, N-terminus must be unmodified.[7] | Low to Medium |
| Chiral Amino Acid Analysis | Confirms the presence and quantifies D-amino acids in the entire peptide.[8] | Definitive confirmation of D-amino acid presence.[8] | Destroys the peptide, does not provide positional information.[8] | Medium |
| Enzymatic Digestion | Infers the presence of D-amino acids by resistance to specific proteases.[9] | Simple, can be used as a preliminary screening method.[9] | Indirect evidence, some L-amino acid sequences can also show resistance.[9] | High |
| Nuclear Magnetic Resonance (NMR) | 3D structure, conformation, can distinguish stereoisomers with chiral shift reagents.[10] | Provides detailed structural information in solution.[11] | Requires larger sample amounts, complex data analysis.[10] | Low |
| Circular Dichroism (CD) | Secondary structure information (alpha-helix, beta-sheet).[12] | Rapid evaluation of overall peptide folding.[13] | Does not provide sequence or specific residue information. | High |
Experimental Protocols
Mass Spectrometry (MS) for Peptide Sequencing
Mass spectrometry is a cornerstone of peptide analysis, providing rapid and sensitive sequence information. For peptides containing D-amino acids, specific MS techniques are required to glean stereochemical information.
Protocol for Ion Mobility-Mass Spectrometry (IM-MS):
-
Sample Preparation: The peptide sample is dissolved in a suitable solvent, typically a mixture of water, acetonitrile, and a small amount of acid (e.g., formic acid).
-
Ionization: The sample is introduced into the mass spectrometer and ionized, most commonly using electrospray ionization (ESI).
-
Ion Mobility Separation: The ionized peptides are guided into an ion mobility cell. Here, they drift through a gas under the influence of a weak electric field. The drift time is dependent on the ion's size, shape, and charge. Peptides containing D-amino acids can have different conformations and thus different collision cross-sections compared to their all-L counterparts, leading to distinct drift times.[3]
-
Mass Analysis: Following ion mobility separation, the ions enter the mass analyzer (e.g., time-of-flight, TOF) where their mass-to-charge ratio (m/z) is determined.
-
Fragmentation (MS/MS): To obtain sequence information, precursor ions of interest are selected and fragmented using techniques like collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern helps to piece together the amino acid sequence.[14]
Caption: Workflow for Ion Mobility-Mass Spectrometry (IM-MS) analysis of peptides.
Edman Degradation Coupled with Chiral Analysis
Edman degradation is a classical method for N-terminal sequencing.[7] By coupling it with chiral analysis of the cleaved amino acid derivatives, it can definitively determine the sequence and stereochemistry.
Protocol:
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to label the N-terminal amino acid.[15]
-
Cleavage: The labeled N-terminal amino acid is selectively cleaved from the peptide using an acid (e.g., trifluoroacetic acid).[15]
-
Conversion and Extraction: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.[15] This PTH-amino acid is extracted.
-
Chiral Analysis: The extracted PTH-amino acid is analyzed by a chiral chromatography method (e.g., chiral HPLC) to identify the amino acid and determine its stereochemistry (D or L).[6]
-
Iteration: The remaining peptide, now one residue shorter, undergoes the next cycle of Edman degradation.
Caption: The iterative cycle of Edman degradation for peptide sequencing.
Chiral Amino Acid Analysis
This method confirms the presence of D-amino acids in a peptide but does not provide their position in the sequence.[8]
Protocol:
-
Hydrolysis: The peptide is completely hydrolyzed into its constituent amino acids, typically by acid hydrolysis (e.g., 6M HCl). To account for potential racemization during hydrolysis, deuterated acid can be used.[16]
-
Derivatization (Optional but common): The amino acid mixture is often derivatized with a chiral reagent to form diastereomers, which are more easily separated by standard chromatography.[17]
-
Chromatographic Separation: The amino acid mixture (derivatized or underivatized) is separated using a chiral high-performance liquid chromatography (HPLC) column or a gas chromatography (GC) column with a chiral stationary phase.[18][19]
-
Detection and Quantification: The separated amino acids are detected (e.g., by UV or mass spectrometry) and quantified by comparing their retention times and peak areas to those of known D- and L-amino acid standards.
Caption: Workflow for confirming the presence of D-amino acids.
Concluding Remarks
The validation of peptide sequences containing D-amino acids necessitates a multi-pronged analytical approach. While mass spectrometry provides the foundational sequence, techniques like Edman degradation with chiral analysis are indispensable for pinpointing the exact location of D-residues. Chiral amino acid analysis serves as a definitive, albeit destructive, confirmation of their presence. Spectroscopic methods such as CD and NMR offer valuable insights into the structural consequences of D-amino acid incorporation. By understanding the strengths and limitations of each method, researchers can design a robust validation strategy, ensuring the integrity and quality of their innovative peptide-based therapeutics.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amino acid sequence and D/L-configuration determination of peptides utilizing liberated N-terminus phenylthiohydantoin amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Edman degradation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 13. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. De Novo Peptide Sequencing: Techniques, Principles, and Applications - Creative Proteomics [creative-proteomics.com]
- 15. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 16. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
A Head-to-Head Comparison: Stability of Boc vs. Fmoc-Protected Peptides in Synthetic Applications
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of an α-amino protecting group is a pivotal decision that profoundly influences yield, purity, and the overall success of the synthetic strategy. The two most prominent contenders in solid-phase peptide synthesis (SPPS) are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. This guide provides an objective, data-driven comparison of their respective stabilities, supported by detailed experimental methodologies to inform the selection of the most appropriate protecting group for your research needs.
The fundamental principle governing the choice between Boc and Fmoc strategies lies in their orthogonality—the ability to selectively remove one type of protecting group without affecting others.[1] The Boc group is characteristically acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved under mild basic conditions using piperidine.[2] This key difference in their chemical nature dictates their stability profiles and susceptibility to various side reactions throughout the peptide synthesis workflow.
Quantitative Stability Comparison: A Data-Driven Assessment
The stability of the α-amino protecting group is paramount to preventing premature deprotection, which can lead to the formation of deletion sequences and other impurities. The following tables summarize the stability and lability of the Fmoc and Boc groups under various conditions.
| Protecting Group | Deprotection Condition | Typical Reagent | Relative Stability | Common Side Reactions |
| Boc | Acidic | 50% TFA in DCM | Stable to basic and nucleophilic conditions.[1] | - Formation of t-butyl cation can lead to alkylation of sensitive residues (e.g., Trp, Met).- Repetitive acid treatment can lead to partial loss of acid-sensitive side-chain protecting groups.[3] |
| Fmoc | Basic | 20% Piperidine in DMF | Stable to acidic conditions.[3] | - Aspartimide formation, especially in Asp-Gly or Asp-Ser sequences.[4]- Diketopiperazine formation at the dipeptide stage.[5]- Piperidine adduct formation with the dibenzofulvene byproduct. |
| Condition | Boc Stability | Fmoc Stability | Rationale |
| Strong Acid (e.g., HF) | Labile | Stable | Boc group is designed to be cleaved by strong acids. The fluorenyl ring of Fmoc is stable to acid. |
| Moderate Acid (e.g., TFA) | Labile | Stable | This is the standard deprotection condition for Boc. Fmoc remains intact.[2] |
| Weak Acid (e.g., Acetic Acid) | Generally Stable | Stable | Neither group is significantly affected by weak acids. |
| Strong Base (e.g., NaOH) | Generally Stable | Labile | The Boc group is resistant to base-catalyzed hydrolysis. The Fmoc group is readily cleaved by strong bases. |
| Weak Base (e.g., Piperidine) | Stable | Labile | This is the standard deprotection condition for Fmoc. The Boc group is unaffected.[2] |
| Nucleophiles | Generally Stable | Susceptible | The electrophilic nature of the dibenzofulvene byproduct of Fmoc deprotection can react with nucleophiles. |
| Common SPPS Solvents (DMF, NMP) | High | Moderate | DMF can contain amine impurities that may slowly cleave the Fmoc group over extended periods.[6] Boc-protected fragments are noted for good storage stability.[] |
Chemical Structures and Deprotection Pathways
The differential stability of the Boc and Fmoc protecting groups is a direct consequence of their distinct chemical structures and the mechanisms by which they are cleaved.
Experimental Protocols for Comparative Stability Analysis
To facilitate a direct and standardized comparison of the stability of Fmoc- and Boc-protected peptides, the following protocol outlines a method to quantify their stability in a common SPPS solvent over time using High-Performance Liquid Chromatography (HPLC).
Objective: To quantitatively determine and compare the stability of an Fmoc-protected and a Boc-protected amino acid in N,N-Dimethylformamide (DMF) at room temperature over 24 hours.
Materials:
-
Fmoc-Ala-OH
-
Boc-Ala-OH
-
N,N-Dimethylformamide (DMF), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
Trifluoroacetic acid (TFA)
-
Reversed-phase HPLC system with a C18 column and UV detector
-
Volumetric flasks, pipettes, and vials
Experimental Workflow:
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Boc-Ala-OH in DMF.
-
Prepare a 1 mg/mL stock solution of Fmoc-Ala-OH in DMF.
-
-
Incubation and Sampling:
-
Store both solutions at room temperature.
-
At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.
-
-
Sample Quenching:
-
Immediately quench each aliquot by diluting it 1:10 in a solution of 0.1% TFA in 50:50 ACN/water.
-
-
HPLC Analysis:
-
Inject the quenched aliquots onto a C18 reversed-phase HPLC column.
-
Use a suitable gradient of ACN in water with 0.1% TFA as a mobile phase modifier (e.g., 5% to 95% ACN over 20 minutes).
-
Monitor the elution profile at 220 nm (for the peptide bond) and 265 nm (for the Fmoc group).
-
-
Data Analysis:
-
Quantify the peak areas of the starting material (Boc-Ala-OH or Fmoc-Ala-OH) and the deprotected product (Ala-OH) at each time point.
-
Calculate the percentage of the remaining protected amino acid at each time point relative to the initial amount at time 0.
-
Plot the percentage of the protected amino acid against time to visualize the stability profile for both Boc and Fmoc groups in DMF.
-
Conclusion: Making an Informed Choice
The selection between Boc and Fmoc protecting groups is a strategic decision based on the specific requirements of the peptide being synthesized. The Fmoc strategy, with its mild deprotection conditions, is generally favored for the synthesis of peptides containing sensitive residues and for its compatibility with automated synthesis platforms.[2][3] Conversely, the Boc strategy remains a robust and valuable tool, particularly for the synthesis of long or challenging sequences that are prone to aggregation, as the strong acidic conditions used for deprotection can help to disrupt secondary structures.[2] A thorough understanding of the stability and reactivity of both Fmoc and Boc protecting groups, supported by quantitative data, empowers researchers to design more efficient and successful peptide synthesis campaigns.
References
A Head-to-Head Battle in Peptide Synthesis: Cost-Benefit Analysis of Boc vs. Fmoc Chemistry
For researchers, scientists, and drug development professionals, the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision that significantly impacts the overall efficiency, purity, and cost-effectiveness of producing peptide-based active pharmaceutical ingredients (APIs). While both methodologies are well-established, they present distinct advantages and disadvantages, particularly when considering large-scale production. This guide provides an objective comparison of the two strategies, supported by experimental data and protocols, to aid in making an informed selection.
The fundamental difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes.[1] The Boc strategy utilizes an acid-labile α-amino protecting group, which is removed by treatment with an acid like trifluoroacetic acid (TFA).[2] In contrast, the Fmoc protecting group is base-labile and is typically cleaved using a piperidine solution.[2] This core distinction dictates the entire synthetic approach, including the choice of side-chain protecting groups and the final cleavage conditions from the solid support.[2]
Comparative Analysis of Key Performance Indicators
The selection of a protecting group strategy in SPPS has profound implications for the overall process economics, synthesis efficiency, and the purity of the final product.[3] The Fmoc strategy has largely become the mainstream choice for its milder reaction conditions and amenability to automation, though the Boc strategy retains relevance for specific applications, especially in the synthesis of long or hydrophobic peptides.[3]
Data Presentation: Quantitative Comparison
| Parameter | Boc Chemistry | Fmoc Chemistry | Key Considerations |
| Protected Amino Acid Cost | Generally lower.[3][4] | Generally higher, but prices are becoming more competitive due to economies of scale.[3][][6] | A significant factor in the overall raw material budget, especially for large-scale synthesis. |
| Primary Deprotection Reagent | Trifluoroacetic acid (TFA).[4] | Piperidine.[4] | TFA is a significant cost in both methods (for deprotection in Boc and final cleavage in Fmoc). Piperidine can potentially be recycled, offering long-term cost-effectiveness.[3][4] |
| Coupling Reagents | DCC/HOBt (less expensive), HBTU/HATU (more expensive).[4][] | HBTU/HATU/COMU (more expensive but highly efficient).[4][] | While less expensive carbodiimides can be used in Boc-SPPS, more efficient and expensive uronium/aminium reagents are often preferred for difficult couplings in both strategies.[4] |
| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF).[3][4] | Dimethylformamide (DMF), N-methylpyrrolidone (NMP).[3] | Solvent consumption is a major cost driver and environmental factor in both methods.[3][4] |
| Coupling Efficiency/Yield | Can be lower for difficult sequences. | Generally high, often exceeding 99%.[1][3] | High coupling yields are critical for the synthesis of long peptides to maximize the overall yield.[3] |
| Crude Purity | May be lower due to harsher deprotection conditions.[3] | Generally higher due to milder conditions and fewer side reactions.[1][3] | Higher crude purity reduces the costs and complexity of downstream purification. |
| Waste Generation | Generates acidic waste (TFA). | Generates basic waste (piperidine), which may be easier to manage and recycle.[3] | Environmental impact and disposal costs are important considerations. |
| Scalability | Well-established for large-scale production with extensive process validation data.[] | Better suited for automated, cGMP manufacturing due to milder conditions and straightforward waste management.[] | The choice depends on existing infrastructure and the specific requirements of the manufacturing process. |
Experimental Protocols
Detailed methodologies for key steps in both Boc and Fmoc SPPS are provided below. These are generalized protocols and may require optimization based on the specific peptide sequence and resin used.
Boc-SPPS Protocol (Single Cycle)
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 1-2 hours.[7]
-
Deprotection (Boc Removal):
-
Neutralization:
-
Coupling:
-
Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.[6]
-
Add the activated amino acid solution to the neutralized peptide-resin.[6]
-
Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.[6]
-
Agitate the reaction mixture at room temperature for 1-2 hours.[6]
-
Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates complete coupling.[6]
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.[6]
Fmoc-SPPS Protocol (Single Cycle)
-
Resin Swelling: Swell the resin in DMF for at least 1 hour.[9]
-
Deprotection (Fmoc Removal):
-
Treat the resin with a 20% solution of piperidine in DMF for 3-5 minutes.
-
Drain the solution and repeat the treatment with fresh 20% piperidine/DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF to remove piperidine and dibenzofulvene-piperidine adduct.
-
-
Coupling:
-
Dissolve 3-5 equivalents of the Fmoc-protected amino acid and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add 6-10 equivalents of a base (e.g., DIEA, NMM) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 30-60 minutes.
-
Monitor the reaction completion using a qualitative method like the Kaiser test.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
Workflow Visualizations
The following diagrams illustrate the cyclical processes of Boc and Fmoc solid-phase peptide synthesis.
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Conclusion: Making the Right Choice
The choice between Boc and Fmoc chemistry is not a one-size-fits-all decision and depends on a multitude of factors including the peptide sequence, desired purity, scale of synthesis, and available laboratory equipment.[2]
The Fmoc strategy is often favored for its milder reaction conditions, which are compatible with a wider range of sensitive amino acids and post-translational modifications.[1] Its amenability to automation has also been a significant factor in its widespread adoption for both research and industrial applications.[1] The higher crude purity often achieved with Fmoc-SPPS can lead to overall better cost-effectiveness despite the higher initial cost of Fmoc-protected amino acids, as it reduces the burden of downstream processing.[3]
The Boc strategy , while requiring more hazardous reagents and specialized equipment, remains a valuable and robust method, particularly for the synthesis of long and difficult sequences prone to aggregation.[1][2] The lower cost of Boc-protected amino acids and some solvents can also make it an economically attractive option for specific, well-established manufacturing processes.[3] For hydrophobic peptides, the acidic deprotection step in Boc chemistry can help disrupt interchain hydrogen bonding and improve solvation, potentially leading to higher yields and purity.[1][10]
Ultimately, a thorough evaluation of the specific project requirements, including cost constraints, desired product quality, and the chemical nature of the target peptide, will guide the selection of the most appropriate synthetic strategy. For challenging synthesis projects, conducting small-scale parallel experiments to compare the performance of both strategies can provide data-driven insights to make a scientifically sound decision.[]
References
A Comparative Guide to Peptides Synthesized with Boc-D-Glu-OMe: Enhancing Biological Efficacy and Stability
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids, such as D-amino acids, into peptide structures is a well-established strategy to enhance their therapeutic potential. The use of building blocks like tert-butyloxycarbonyl-D-glutamic acid methyl ester (Boc-D-Glu-OMe) in solid-phase peptide synthesis (SPPS) facilitates the creation of peptide analogs with improved stability against enzymatic degradation and often novel or enhanced biological activities. This guide provides a comparative analysis of peptides containing D-amino acids, representative of those synthesized using this compound, against their L-amino acid counterparts, supported by experimental data from the literature.
Performance Comparison: D-Amino Acid vs. L-Amino Acid Peptides
The substitution of an L-amino acid with its D-enantiomer can profoundly impact a peptide's pharmacological properties. This is primarily due to increased resistance to proteases, which are stereospecific for L-amino acids. This enhanced stability often translates to a longer plasma half-life and improved bioavailability. Furthermore, the altered stereochemistry can lead to different conformational preferences, potentially resulting in altered receptor binding and biological activity.
Anticancer Activity
A study on a linear, cysteine-deleted analogue of the antimicrobial peptide tachyplesin (CDT) and its D-amino acid counterpart (D-CDT) demonstrated a significant difference in their anticancer efficacy against the human lung adenocarcinoma cell line, A549.
| Peptide | Target Cell Line | IC50 (µM) | Reference |
| D-CDT | A549 (Human Lung Adenocarcinoma) | 9.814 | [1] |
| reverse D-CDT | A549 (Human Lung Adenocarcinoma) | 90.16 | [1] |
Table 1: Comparison of the half-maximal inhibitory concentration (IC50) of D-CDT and its reverse D-amino acid sequence analog against A549 cancer cells.
The data clearly indicates that the specific sequence of D-amino acids in D-CDT is crucial for its potent anticancer activity, being approximately 9-fold more effective than its reverse sequence counterpart[1]. This highlights the importance of stereochemistry and sequence in the design of therapeutic peptides.
Neuroprotective Activity
In the context of neurodegenerative diseases, peptides that can mitigate glutamate-induced excitotoxicity are of significant interest. Several studies have highlighted the neuroprotective effects of cell-penetrating peptides (CPPs) and other arginine-rich peptides, with D-amino acid versions showing promise. For instance, various CPPs have demonstrated dose-dependent neuroprotection in primary cortical neuronal cultures exposed to glutamic acid.
| Peptide | Injury Model | IC50 (µM) | Reference |
| Arg-9 | Glutamic Acid Excitotoxicity | 0.78 | [2] |
| Penetratin | Glutamic Acid Excitotoxicity | 3.4 | [2] |
| TAT-D | Glutamic Acid Excitotoxicity | 13.9 | [2] |
Table 2: Neuroprotective efficacy (IC50) of various cell-penetrating peptides in a glutamic acid-induced excitotoxicity model.
The D-isoform of the TAT peptide (TAT-D) showed significant neuroprotective effects, indicating that the incorporation of D-amino acids is a viable strategy for developing neuroprotective peptide therapeutics[2].
Antimicrobial Activity
The global challenge of antibiotic resistance has spurred the development of novel antimicrobial agents, including antimicrobial peptides (AMPs). The introduction of D-amino acids can enhance the stability of AMPs against bacterial proteases, thereby increasing their efficacy.
| Peptide | Target Organism | MIC (µM) | Reference |
| SET-M33D | S. aureus (MRSA) | 0.7 - 6.0 | [3] |
| SET-M33D | Gram-negative enterobacteriaceae | 0.7 - 6.0 | [3] |
Table 3: Minimum Inhibitory Concentration (MIC) range of the D-amino acid containing peptide SET-M33D against various multidrug-resistant bacteria.
The tetra-branched peptide SET-M33D, synthesized with D-amino acids, exhibits potent activity against a broad spectrum of multi-drug resistant Gram-positive and Gram-negative bacteria[3]. This demonstrates the potential of using D-amino acid building blocks in creating robust antimicrobial agents.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of peptides.
Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
This protocol outlines the general steps for synthesizing a peptide on a solid support using Boc-protected amino acids, such as this compound.
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).
-
First Amino Acid Coupling: Attach the first Boc-protected amino acid to the resin.
-
Deprotection: Remove the Boc protecting group using a solution of trifluoroacetic acid (TFA) in DCM.
-
Neutralization: Neutralize the resin with a base, such as diisopropylethylamine (DIPEA).
-
Coupling: Add the next Boc-protected amino acid, along with a coupling agent (e.g., HBTU, HATU), to the resin. Monitor the coupling efficiency using a ninhydrin test.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a desired density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the test peptide and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control and determine the IC50 value.
Neuroprotective Assay against Glutamate-Induced Excitotoxicity
This assay evaluates the ability of a peptide to protect neurons from cell death induced by excessive glutamate exposure[4].
-
Neuronal Culture: Plate primary cortical neurons in a suitable culture medium.
-
Peptide Pre-treatment: Pre-incubate the neurons with different concentrations of the test peptide for a specific duration (e.g., 1 hour)[5].
-
Glutamate Exposure: Induce excitotoxicity by exposing the neurons to a high concentration of glutamate (e.g., 100 µM for primary neurons, 5 mM for HT22 cells) for a defined period (e.g., 12-24 hours)[5].
-
Viability Assessment: Assess neuronal viability using a suitable method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Determine the concentration-dependent neuroprotective effect of the peptide and calculate its IC50 value.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Bacterial Culture: Grow the target bacterial strain in a suitable broth medium to the mid-logarithmic phase.
-
Peptide Dilution: Prepare a series of twofold dilutions of the test peptide in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the bacterial culture to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Determine the MIC as the lowest peptide concentration at which no visible bacterial growth is observed.
Signaling Pathways and Mechanisms of Action
The incorporation of D-amino acids can influence how peptides interact with cellular components and modulate signaling pathways.
Anticancer Peptides
Many cationic anticancer peptides, including those with D-amino acids, exert their effects through membrane disruption. Their positive charge facilitates interaction with the negatively charged cancer cell membrane, leading to pore formation and cell lysis. Some peptides can also induce apoptosis by targeting intracellular components.
Neuroprotective Peptides
Neuroprotective peptides, particularly those rich in arginine, are thought to function by reducing the excessive intracellular calcium influx associated with excitotoxicity. This can be achieved through the internalization of cell surface receptors, such as glutamate receptors, via endocytosis.
Antimicrobial Peptides
The primary mechanism of action for many antimicrobial peptides involves the disruption of the bacterial cell membrane. Cationic AMPs are electrostatically attracted to the negatively charged components of bacterial membranes, leading to membrane permeabilization and cell death. Some AMPs can also translocate into the cytoplasm and interfere with essential cellular processes such as DNA, RNA, and protein synthesis[6].
References
- 1. D-Amino Acid Analogues of the Antimicrobial Peptide CDT Exhibit Anti- Cancer Properties in A549, a Human Lung Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Neuroprotective Efficacy of Cell-Penetrating Peptides TAT, Penetratin, Arg-9, and Pep-1 in Glutamic Acid, Kainic Acid, and In Vitro Ischemia Injury Models Using Primary Cortical Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. innoprot.com [innoprot.com]
- 5. Neuroprotective mechanisms of dieckol against glutamate toxicity through reactive oxygen species scavenging and nuclear factor-like 2/heme oxygenase-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Boc-D-glu-ome
For researchers and professionals in drug development, the meticulous management of chemical reagents is paramount for ensuring both laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Boc-D-glu-ome (Boc-D-glutamic acid dimethyl ester), a common reagent in peptide synthesis and pharmaceutical research. Adherence to these procedures is essential for maintaining a secure research environment and complying with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. While N-Boc-L-glutamic acid 1,5-dimethyl ester is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, prudent laboratory practices should always be observed.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat is mandatory to prevent skin contact.
Handling and Storage:
-
Avoid all direct contact with skin, eyes, or clothing.[1]
-
Prevent inhalation and ingestion of the substance.[1]
-
Store containers in a dry, cool, and well-ventilated area, keeping them tightly sealed.[1]
-
Keep the product and its container away from heat and sources of ignition.[1]
In the event of accidental exposure:
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.
-
Eye Contact: Flush the eyes with water as a precautionary measure.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal service. This ensures compliance with all local, state, and federal regulations.
-
Waste Identification and Segregation:
-
All unused or excess this compound, as well as any materials contaminated with it (e.g., pipette tips, weighing paper, gloves), must be treated as chemical waste.
-
Segregate this waste from other laboratory waste streams to prevent inadvertent chemical reactions. It is incompatible with strong oxidizing agents.
-
-
Containerization:
-
Place all solid and contaminated materials into a designated, chemically compatible, and leak-proof container.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "Boc-D-glutamic acid dimethyl ester".
-
The container must have a secure, tightly fitting lid and be kept closed at all times, except when adding waste.
-
-
Waste Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
The storage area should be separate from incompatible materials.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound in the regular trash or by washing it down the sanitary sewer.
-
Summary of Key Chemical Data
For a quick reference, the following table summarizes important information for Boc-D-glutamic acid dimethyl ester.
| Property | Value |
| Synonyms | (R)-N-Boc-glutamic acid 1,5-dimethyl ester, Boc-D-Glu(OMe)-OMe |
| CAS Number | 130622-05-8 |
| Molecular Formula | C₁₂H₂₁NO₆ |
| Molecular Weight | 275.3 g/mol |
| Appearance | Light yellowish oil |
| Storage Conditions | Store at 0-8°C |
| Incompatible Materials | Strong oxidizing agents |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx) (under fire conditions)[1] |
Disposal Workflow
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This provides a clear, visual guide for all laboratory personnel.
References
Essential Safety and Logistics for Handling Boc-D-glu-ome
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Boc-D-glu-ome (N-tert-Butoxycarbonyl-D-glutamic acid α-methyl ester) are paramount for ensuring a secure and compliant laboratory environment. This document provides immediate, essential safety protocols, operational guidelines, and disposal plans to mitigate risks and support your research endeavors.
Physicochemical and Hazard Information
Understanding the fundamental properties and hazards of this compound is the first step toward safe handling.
| Property | Value |
| CAS Number | 55227-00-4 |
| Molecular Formula | C₁₁H₁₉NO₆ |
| Molecular Weight | 261.27 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 59-64 °C |
| Storage Temperature | 2-8°C |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 compliant safety glasses or chemical splash goggles. | Protects eyes from potential splashes or airborne particles of the powdered chemical. |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after handling the chemical. | Prevents direct skin contact and subsequent irritation. |
| Body Protection | A standard laboratory coat should be worn to protect skin and clothing from accidental spills. | Provides a removable barrier in case of contamination. |
| Respiratory | Generally not required under normal handling conditions with adequate ventilation. If there is a risk of dust formation, a NIOSH-approved N95 or higher-level respirator should be used. | Prevents inhalation of the powder, which can cause respiratory tract irritation. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized handling protocol minimizes the risk of exposure and ensures the integrity of the compound.
-
Preparation : Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Don all required personal protective equipment.
-
Handling : Avoid direct contact with the skin and eyes. Do not breathe in the dust.
-
Weighing : When weighing the powder, do so carefully to minimize the generation of dust.
-
Dissolution : When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Cleanup : After handling, wash your hands thoroughly. Clean any contaminated surfaces.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification : Any unused this compound and materials contaminated with it (e.g., weighing papers, gloves, pipette tips) are considered chemical waste.
-
Segregation : Do not mix this waste with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Containment : Collect all solid waste in a clearly labeled, sealed, and chemically compatible container.
-
Disposal : Arrange for the disposal of the chemical waste through your institution's EHS department or a licensed chemical waste disposal company. Do not dispose of this compound in the regular trash or down the drain.
-
Empty Containers : Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. After rinsing, deface the label and dispose of the container according to your laboratory's procedures for non-hazardous waste.
Experimental Protocol: N-Boc Deprotection
This compound is commonly used in peptide synthesis, where the Boc protecting group needs to be removed. Here is a general protocol for N-Boc deprotection.
Materials:
-
N-Boc protected amino acid ester (e.g., this compound)
-
Deprotection reagent (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM), or 4M HCl in dioxane)
-
Anhydrous solvent (e.g., DCM or dioxane)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve the N-Boc protected amino acid ester in the anhydrous solvent in the reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add the deprotection reagent to the stirred solution.
-
Allow the reaction to proceed at 0°C for a specified time (typically 30 minutes to 2 hours), monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Once the reaction is complete, the solvent and excess reagent are typically removed under reduced pressure.
-
The resulting deprotected amino acid ester salt can then be used in the next step of the synthesis.
Note: The specific conditions (reagent, solvent, time, and temperature) may need to be optimized for different substrates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
